molecular formula C14H17NO3 B1589473 1-BOC-5-methoxyindole CAS No. 99275-47-5

1-BOC-5-methoxyindole

Cat. No.: B1589473
CAS No.: 99275-47-5
M. Wt: 247.29 g/mol
InChI Key: LPSLGTZFBDZNEK-UHFFFAOYSA-N
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Description

1-BOC-5-methoxyindole is a useful research compound. Its molecular formula is C14H17NO3 and its molecular weight is 247.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 5-methoxyindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-14(2,3)18-13(16)15-8-7-10-9-11(17-4)5-6-12(10)15/h5-9H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPSLGTZFBDZNEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00474161
Record name 1-BOC-5-methoxyindole
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Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99275-47-5
Record name 1-BOC-5-methoxyindole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Boc-5-methoxyindole
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Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Stability of 1-BOC-5-methoxyindole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of the chemical properties and stability of 1-BOC-5-methoxyindole, a key building block in contemporary organic synthesis and medicinal chemistry. By delving into the causality behind its reactivity and degradation, this document aims to equip researchers with the field-proven insights necessary for its effective handling, storage, and application in drug discovery and development.

Core Chemical and Physical Properties

This compound, systematically named tert-butyl 5-methoxy-1H-indole-1-carboxylate, is a white to light brownish crystalline powder.[1] The introduction of the tert-butyloxycarbonyl (BOC) protecting group at the indole nitrogen significantly alters the reactivity and solubility of the parent 5-methoxyindole, rendering it more amenable to a wider range of synthetic transformations.

PropertyValueSource(s)
CAS Number 99275-47-5[2]
Molecular Formula C₁₄H₁₇NO₃[2]
Molecular Weight 247.29 g/mol [2]
Melting Point 75-85 °C[3]
Boiling Point 357.3 ± 34.0 °C at 760 mmHg[3]
Appearance White to light brownish crystalline powder[1]
Solubility Soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol.

Synthesis and Purification: A Protocol Driven by Mechanistic Understanding

The synthesis of this compound is most commonly achieved through the N-acylation of 5-methoxyindole with di-tert-butyl dicarbonate (Boc₂O). The choice of base and solvent is critical for achieving high yields and purity.

Experimental Protocol: Synthesis of this compound

Materials:

  • 5-Methoxyindole

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Hexanes

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of 5-methoxyindole (1.0 eq) in anhydrous acetonitrile, add 4-(dimethylamino)pyridine (DMAP) (0.1 eq).

  • To this stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

Expertise & Experience: The use of DMAP as a catalyst is crucial as it acts as a nucleophilic catalyst, activating the Boc₂O and facilitating the acylation of the relatively non-nucleophilic indole nitrogen. Acetonitrile is a suitable solvent due to its aprotic nature and ability to dissolve the reactants.

Purification Protocol: Flash Column Chromatography

The crude this compound is effectively purified by flash column chromatography on silica gel.[4]

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes

  • Ethyl acetate

Procedure:

  • Prepare a slurry of silica gel in hexanes and pack a chromatography column.

  • Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase.

  • Load the sample onto the column.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., 0% to 20% ethyl acetate).

  • Collect fractions and monitor by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to afford this compound as a white solid.

Trustworthiness: This self-validating system of synthesis followed by chromatographic purification ensures the removal of unreacted starting materials and byproducts, yielding a product of high purity suitable for subsequent sensitive applications.

Caption: Workflow for the synthesis and purification of this compound.

Spectroscopic Characterization

The identity and purity of this compound are confirmed through various spectroscopic techniques.

TechniqueDataSource(s)
¹H NMR (CDCl₃, 400 MHz) δ: 7.95 (d, J=8.8 Hz, 1H), 7.27 (d, J=2.4 Hz, 1H), 7.07 (d, J=2.8 Hz, 1H), 6.88 (dd, J=8.8, 2.4 Hz, 1H), 3.85 (s, 3H), 1.66 (s, 9H).
¹³C NMR (CDCl₃, 101 MHz) δ: 156.0, 149.8, 131.5, 130.8, 124.5, 115.5, 112.3, 103.2, 102.8, 83.5, 55.8, 28.3.[5][6]
FT-IR (ATR) ν (cm⁻¹): 2978, 1732 (C=O, carbamate), 1601, 1485, 1435, 1368, 1240, 1155, 1030.[7]
Mass Spec (EI) m/z (%): 247 (M⁺, 20), 191 (100), 147 (50), 57 (80).[8]

Stability and Degradation Pathways

The stability of this compound is a critical consideration for its storage and handling, as well as for its use in multi-step syntheses and as a stable precursor in drug formulations.

General Stability

Under recommended storage conditions (refrigerated, dry, and protected from light), this compound is a stable compound. The BOC group imparts significant stability to the indole nitrogen, preventing reactions that the unprotected indole might undergo.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule.[9] While specific forced degradation studies on this compound are not extensively reported in the public domain, its degradation profile can be predicted based on the known reactivity of its constituent parts: the BOC-protected indole and the 5-methoxyindole core.[10]

1. Hydrolytic Degradation:

  • Acidic Conditions: The BOC group is highly susceptible to cleavage under acidic conditions.[11] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which subsequently forms isobutene and carbon dioxide, liberating the free 5-methoxyindole.[12]

  • Basic Conditions: The BOC group is generally stable to basic hydrolysis.[13] However, under forcing conditions (e.g., strong base, high temperature), cleavage can occur, particularly in activated systems like indoles.[13]

2. Oxidative Degradation:

The electron-rich indole nucleus, further activated by the 5-methoxy group, is susceptible to oxidation.[10][14] Common oxidizing agents like hydrogen peroxide can lead to the formation of various oxidation products, including oxindoles and other ring-opened species.[14]

3. Photolytic Degradation:

Indole derivatives can be sensitive to light, particularly UV radiation.[10] Photodegradation can lead to complex mixtures of products through radical-mediated pathways. It is therefore recommended to store this compound protected from light.

4. Thermal Degradation:

While generally stable at ambient temperatures, prolonged exposure to high temperatures can lead to the thermal decomposition of the BOC group.[15]

Degradation_Pathways cluster_acid Acidic Hydrolysis cluster_oxidation Oxidative Degradation A This compound B Protonation of Carbonyl A->B H⁺ C Loss of t-butyl cation B->C D 5-Methoxyindole + CO₂ + Isobutene C->D E This compound F Oxindole derivatives E->F [O] G Ring-opened products F->G

Sources

An In-depth Technical Guide to N-Boc-5-methoxyindole (CAS 99275-47-5): Characterization and Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-5-methoxyindole, identified by CAS number 99275-47-5, is a pivotal building block in modern organic synthesis, particularly in the construction of complex heterocyclic scaffolds with significant biological and photophysical properties. The strategic placement of the methoxy group on the indole ring and the presence of the tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen make it a versatile precursor for a range of chemical transformations. This guide provides a comprehensive overview of its characterization, including its physicochemical properties and spectroscopic data, and delves into its application in key synthetic methodologies. The protocols and mechanistic insights presented herein are designed to equip researchers with the practical knowledge to effectively utilize this compound in their synthetic endeavors.

Physicochemical and Safety Profile

A thorough understanding of the physical and safety characteristics of a reagent is paramount for its safe handling and the successful execution of chemical reactions.

Physicochemical Properties

N-Boc-5-methoxyindole is a solid at room temperature with a melting point in the range of 75-79 °C.[1] Its molecular formula is C₁₄H₁₇NO₃, corresponding to a molecular weight of 247.29 g/mol .[1]

Table 1: Physicochemical Properties of N-Boc-5-methoxyindole

PropertyValueReference(s)
CAS Number 99275-47-5[1]
Molecular Formula C₁₄H₁₇NO₃[1]
Molecular Weight 247.29 g/mol [1]
Appearance Solid[1]
Melting Point 75-79 °C[1]
InChI Key LPSLGTZFBDZNEK-UHFFFAOYSA-N[1]
SMILES String COc1ccc2n(ccc2c1)C(=O)OC(C)(C)C[1]
Safety and Handling

N-Boc-5-methoxyindole is classified as acutely toxic if swallowed and causes serious eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be worn when handling this compound.[1] It is designated with the GHS06 pictogram for toxicity.[1]

Table 2: GHS Hazard Information for N-Boc-5-methoxyindole

Hazard StatementPrecautionary StatementSignal Word
H301: Toxic if swallowedP301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.Danger
H319: Causes serious eye irritationP305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Spectroscopic Characterization

The structural elucidation of N-Boc-5-methoxyindole is confirmed through a combination of spectroscopic techniques. While publicly available experimental spectra are limited, predicted data and analysis of related structures provide a robust characterization profile.

Mass Spectrometry

Predicted mass spectrometry data for N-Boc-5-methoxyindole indicates a monoisotopic mass of 247.12085 Da.[2] Common adducts observed in electrospray ionization (ESI) would include [M+H]⁺ at m/z 248.12813 and [M+Na]⁺ at m/z 270.11007.[2] The fragmentation pattern in tandem mass spectrometry would likely involve the loss of the Boc group or its fragments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy (Predicted):

  • Indole Protons: Aromatic protons on the indole core are expected in the range of δ 6.5-7.5 ppm. The proton at the C4 position will likely appear as a doublet, the C6 proton as a doublet of doublets, and the C7 proton as a doublet. The protons at C2 and C3 will also resonate in this region.

  • Methoxy Protons: A singlet corresponding to the three protons of the methoxy group is anticipated around δ 3.8 ppm.

  • Boc Protons: A singlet integrating to nine protons for the tert-butyl group of the Boc protector will be observed around δ 1.6 ppm.

¹³C NMR Spectroscopy (Predicted):

  • Carbonyl Carbon: The carbonyl carbon of the Boc group is expected to appear in the downfield region, typically around δ 150-155 ppm.

  • Indole Carbons: The aromatic carbons of the indole ring will resonate in the range of δ 100-140 ppm. The carbon bearing the methoxy group (C5) will be significantly shifted.

  • Boc Carbons: The quaternary carbon of the tert-butyl group will appear around δ 80-85 ppm, and the methyl carbons will be observed in the upfield region, around δ 28 ppm.

  • Methoxy Carbon: The carbon of the methoxy group is expected around δ 55 ppm.

Infrared (IR) Spectroscopy

The FT-IR spectrum of N-Boc-5-methoxyindole would be characterized by several key absorption bands. The presence of the Boc group will be indicated by a strong carbonyl (C=O) stretching vibration around 1725-1700 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the Boc and methoxy groups will appear just below 3000 cm⁻¹. The C-O stretching of the methoxy group and the ester functionality will be visible in the fingerprint region (1300-1000 cm⁻¹). Aromatic C=C stretching vibrations will be observed in the 1600-1450 cm⁻¹ region.

Synthetic Applications and Methodologies

N-Boc-5-methoxyindole serves as a versatile starting material for the synthesis of a variety of complex molecules. The Boc group provides a convenient handle for protecting the indole nitrogen, which can be readily removed under acidic conditions to allow for further functionalization. The methoxy group, being an electron-donating group, influences the reactivity of the indole ring in electrophilic substitution reactions.

Asymmetric Friedel-Crafts Alkylation

The indole nucleus is a privileged scaffold in many biologically active compounds. The asymmetric Friedel-Crafts alkylation of indoles is a powerful method for the enantioselective construction of C-C bonds at the C3 position. N-Boc-5-methoxyindole can be employed as a nucleophile in these reactions.

Experimental Protocol: Asymmetric Friedel-Crafts Alkylation of Indoles with β-Nitrostyrene [3]

This protocol describes a general procedure for the copper-catalyzed asymmetric Friedel-Crafts alkylation of indoles with β-nitrostyrene, which can be adapted for N-Boc-5-methoxyindole. The causality behind the experimental choices lies in the use of a chiral ligand to induce enantioselectivity and a Lewis acid catalyst to activate the electrophile.

  • Catalyst Preparation: A solution of a copper(I) trifluoromethanesulfonate benzene complex ((CuOTf)₂·C₆H₆) (8 mol%), a chiral phosphine ligand (10 mol%), and triethylamine (20 mol%) in chloroform is stirred at 0 °C for 4 hours. The triethylamine acts as a base to deprotonate the ligand and facilitate complex formation.

  • Reaction Execution: The indole (in this case, N-Boc-5-methoxyindole) (0.5 mmol) and β-nitrostyrene (0.5 mmol) are added to the pre-formed catalyst solution.

  • Reaction Monitoring and Work-up: The reaction is stirred at the specified temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is concentrated, and the residue is purified by column chromatography on silica gel to afford the desired 3-alkylated indole product.

Friedel_Crafts_Workflow cluster_catalyst Catalyst Formation cluster_reaction Friedel-Crafts Alkylation cu_complex (CuOTf)₂·C₆H₆ catalyst Active Chiral Cu(I) Catalyst cu_complex->catalyst ligand Chiral Ligand ligand->catalyst base Et₃N base->catalyst product Enantioenriched 3-Alkyl-indole catalyst->product Catalyzes indole N-Boc-5-methoxyindole indole->product nitrostyrene β-Nitrostyrene nitrostyrene->product

Caption: Workflow for Asymmetric Friedel-Crafts Alkylation.

Palladium-Catalyzed Carboaminoxylation

Palladium-catalyzed reactions are fundamental in modern organic synthesis. The carboaminoxylation of N-Boc protected indoles with arylboronic acids and TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy) provides a direct route to vicinal amino- and oxy-functionalized indolines. The N-Boc group is crucial for directing the reactivity to the C2 and C3 positions of the indole ring.[4]

Conceptual Workflow: Palladium-Catalyzed Carboaminoxylation

The reaction proceeds through a catalytic cycle involving the palladium catalyst, the arylboronic acid as the aryl source, and TEMPO as the aminoxylating agent. The N-Boc-5-methoxyindole undergoes a diastereoselective transformation to yield the corresponding 2,3-disubstituted indoline derivative. The choice of a palladium catalyst is based on its ability to facilitate the necessary oxidative addition, migratory insertion, and reductive elimination steps.

Carboaminoxylation_Pathway start N-Boc-5-methoxyindole intermediate Palladium-Indole Intermediate start->intermediate Pd-catalyzed activation reagents Arylboronic Acid + TEMPO reagents->intermediate catalyst Pd Catalyst catalyst->intermediate product Arylcarboaminoxylated Product intermediate->product Diastereoselective transformation

Caption: Palladium-Catalyzed Carboaminoxylation Pathway.

Synthesis of Fluorescent Nucleosides via Suzuki-Miyaura Coupling

N-Boc-5-methoxyindole can be converted into its corresponding boronic acid or boronate ester derivative, which can then participate in Suzuki-Miyaura cross-coupling reactions. This methodology is particularly valuable for the synthesis of fluorescent nucleoside analogues, where the indole moiety acts as a fluorophore.

Experimental Protocol: Synthesis of Fluorescent Pyrimidopyrimidoindole Nucleosides

This protocol outlines the key steps for the synthesis of fluorescent nucleosides, leveraging the Suzuki-Miyaura coupling of a 5-substituted N-Boc-indole-2-boronate with an iodinated nucleoside.

  • Preparation of the Boronate Ester: N-Boc-5-methoxyindole is first converted to its 2-boronate ester derivative. This is typically achieved by lithiation at the C2 position followed by quenching with an appropriate borate ester. The Boc group is essential for directing the lithiation to the C2 position.

  • Suzuki-Miyaura Coupling: The N-Boc-5-methoxyindole-2-boronate is then coupled with an iodinated nucleoside, such as 5-iododeoxycytidine, in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a suitable solvent system (e.g., DMF/water). The choice of a palladium catalyst and a phosphine ligand is critical for an efficient cross-coupling reaction.

  • Deprotection and Cyclization: Following the coupling reaction, the Boc group is typically removed under acidic conditions, which can be followed by a cyclization step to form the final pyrimidopyrimidoindole nucleoside.

  • Purification: The final product is purified using chromatographic techniques, such as HPLC.

Suzuki_Miyaura_Workflow cluster_synthesis Synthesis of Fluorescent Nucleoside start_indole N-Boc-5-methoxyindole boronate N-Boc-indole-2-boronate start_indole->boronate Borylation coupled_product Coupled Nucleoside Intermediate boronate->coupled_product Suzuki-Miyaura Coupling iodo_nucleoside 5-Iododeoxycytidine iodo_nucleoside->coupled_product final_product Fluorescent Pyrimidopyrimidoindole Nucleoside coupled_product->final_product Deprotection & Cyclization

Caption: Suzuki-Miyaura Coupling for Fluorescent Nucleosides.

Conclusion

N-Boc-5-methoxyindole is a valuable and versatile building block in organic synthesis. Its well-defined physicochemical properties and predictable reactivity, guided by the Boc protecting group and the methoxy substituent, make it an ideal starting material for the construction of complex molecular architectures. The synthetic methodologies detailed in this guide—asymmetric Friedel-Crafts alkylation, palladium-catalyzed carboaminoxylation, and Suzuki-Miyaura coupling—highlight the broad utility of this compound in accessing novel compounds with potential applications in drug discovery and materials science. A thorough understanding of its characterization and the rationale behind the experimental protocols will enable researchers to harness the full synthetic potential of N-Boc-5-methoxyindole.

References

  • Kubiak, R., et al. (2018). Asymmetric Friedel–Crafts Alkylation of Indoles Catalyzed by Chiral Aziridine-Phosphines. Molecules, 23(11), 2878. [Link]

  • Wang, G., et al. (2009). Stereoselective palladium-catalyzed carboaminoxylations of indoles with arylboronic acids and TEMPO. Angewandte Chemie International Edition, 48(23), 4235-4238. [Link]

  • PubChem. N-Boc-5-methoxyindole compound summary. [Link]

  • PubChemLite. N-boc-5-methoxyindole (C14H17NO3). [Link]

Sources

A Comprehensive Technical Guide to 1-BOC-5-methoxyindole: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of 1-BOC-5-methoxyindole (tert-butyl 5-methoxy-1H-indole-1-carboxylate), a key building block in modern medicinal chemistry. Intended for researchers, scientists, and drug development professionals, this document delves into the core chemical and physical properties, synthesis and purification protocols, analytical characterization, and the critical role of this molecule in the synthesis of pharmacologically active compounds.

Core Molecular and Physicochemical Properties

This compound is an N-protected derivative of 5-methoxyindole. The tert-butyloxycarbonyl (BOC) protecting group offers stability under a range of reaction conditions, yet can be readily removed under acidic conditions, making it an invaluable tool in multi-step organic synthesis.[1][2] The electron-donating methoxy group at the 5-position enhances the reactivity of the indole ring, particularly towards electrophilic substitution.[3]

PropertyValueSource(s)
Molecular Formula C₁₄H₁₇NO₃[4][5]
Molecular Weight 247.29 g/mol [4][5]
CAS Number 99275-47-5[4][5]
Appearance Solid[1]
Synonyms tert-butyl 5-methoxy-1H-indole-1-carboxylate[4]

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is most commonly achieved through the N-Boc protection of commercially available 5-methoxyindole. This reaction is typically straightforward, high-yielding, and proceeds under mild conditions.

Experimental Protocol: N-Boc Protection of 5-Methoxyindole

Materials:

  • 5-Methoxyindole

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a solution of 5-methoxyindole (1.0 eq) in anhydrous THF, add di-tert-butyl dicarbonate (1.1 to 1.5 eq) and a catalytic amount of DMAP (0.1 eq).

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Purification

The crude this compound can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent. This method effectively removes any unreacted starting material and byproducts.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start 5-Methoxyindole reaction Stir at RT, 2-4h start->reaction reagents Boc₂O, DMAP, THF reagents->reaction quench Quench with NaHCO₃ (aq) reaction->quench extraction Extract with Ethyl Acetate quench->extraction wash_dry Wash with Brine & Dry (MgSO₄) extraction->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate chromatography Silica Gel Column Chromatography (Hexanes/Ethyl Acetate) concentrate->chromatography product Pure this compound chromatography->product

Synthesis and Purification Workflow for this compound.

Analytical Characterization

Confirmation of the structure and purity of the synthesized this compound is crucial. The following are the expected spectroscopic data:

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the tert-butyl protons as a singlet around 1.6 ppm. The aromatic protons of the indole ring will appear in the range of 6.5-7.5 ppm, and the methoxy protons will be a singlet around 3.8 ppm.

  • ¹³C NMR: The carbon NMR spectrum will display a signal for the carbonyl carbon of the BOC group around 150 ppm and the quaternary carbon of the tert-butyl group around 83 ppm. The carbons of the indole ring will resonate in the aromatic region (100-140 ppm), and the methoxy carbon will be around 55 ppm.

  • FTIR: The infrared spectrum will exhibit a strong absorption band for the carbonyl group of the carbamate at approximately 1730 cm⁻¹. C-H stretching vibrations for the aromatic and aliphatic protons will also be present.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak [M]⁺ or, more commonly, adducts such as [M+H]⁺ or [M+Na]⁺, confirming the molecular weight of the compound.

Chemical Reactivity and Handling

Reactivity of the N-BOC Indole System

The BOC group effectively protects the indole nitrogen from participating in reactions, thereby allowing for selective functionalization at other positions of the indole ring. The electron-rich nature of the 5-methoxyindole ring directs electrophilic substitution primarily to the C3 position.

Deprotection of the BOC Group

The removal of the BOC group is a critical step to liberate the indole nitrogen for subsequent reactions. This is typically achieved under acidic conditions.

Common Deprotection Protocols:

  • Trifluoroacetic Acid (TFA): Treatment with a solution of TFA in a solvent like dichloromethane (DCM) at room temperature is a highly effective method for BOC deprotection.[2]

  • Hydrochloric Acid (HCl): A solution of HCl in an organic solvent such as dioxane or methanol can also be used for efficient removal of the BOC group.[2]

Deprotection_Mechanism start This compound intermediate1 Protonated Carbonyl start->intermediate1 + H⁺ acid H⁺ (e.g., TFA, HCl) intermediate2 Carbamic Acid Intermediate + tert-Butyl Cation intermediate1->intermediate2 Loss of tert-butyl cation product 5-Methoxyindole intermediate2->product Decarboxylation byproducts CO₂ + Isobutene intermediate2->byproducts Decarboxylation & Elimination

General Mechanism for Acid-Catalyzed BOC Deprotection.
Safety and Handling

This compound should be handled in a well-ventilated area, and personal protective equipment (PPE) such as gloves and safety glasses should be worn.[6][7] It is advisable to avoid inhalation of dust and contact with skin and eyes.[6][7] Store the compound in a tightly closed container in a cool, dry place.

Applications in Drug Discovery and Development

This compound is a versatile building block in the synthesis of a wide range of biologically active molecules.[8][9] The 5-methoxyindole scaffold is present in numerous natural products and pharmaceuticals, and its derivatives often exhibit significant pharmacological activities.[3]

Key Applications:

  • Synthesis of Tryptamine Derivatives: this compound serves as a precursor for the synthesis of various 5-methoxytryptamine derivatives, which are important intermediates for compounds targeting serotonin (5-HT) receptors.[3]

  • Development of Kinase Inhibitors: The indole nucleus is a common scaffold in the design of kinase inhibitors for the treatment of cancer and other diseases. The ability to selectively functionalize the this compound ring allows for the synthesis of diverse libraries of potential inhibitors.

  • Neuropharmacology: The structural similarity of the 5-methoxyindole core to neurotransmitters like serotonin makes it a valuable starting point for the development of drugs targeting the central nervous system.[3]

Conclusion

This compound is a fundamentally important molecule in the field of medicinal chemistry and drug discovery. Its well-defined synthesis, predictable reactivity, and the versatility of the BOC protecting group make it an indispensable tool for the construction of complex molecular architectures. A thorough understanding of its properties and handling is essential for its effective application in the development of novel therapeutics.

References

  • Capot Chemical. (n.d.). Specifications of this compound. Retrieved from [Link]

  • ResearchGate. (2025, August 6). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 5-Methoxyindole (CAS 1006-94-6): A Key Pharmaceutical Intermediate & Organic Synthesis Building Block. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind 5-Methoxyindole (CAS 1006-94-6): Properties and Synthetic Applications. Retrieved from [Link]

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A Comprehensive Spectroscopic and Analytical Guide to tert-Butyl 5-methoxy-1H-indole-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This technical guide offers an in-depth exploration of the spectroscopic properties of tert-butyl 5-methoxy-1H-indole-1-carboxylate, a key intermediate in synthetic organic chemistry and drug discovery. Known commercially as N-Boc-5-methoxyindole, this compound serves as a protected building block for constructing more complex molecular architectures, particularly in the development of pharmacologically active agents.[1] Its strategic importance lies in the N-Boc protecting group, which facilitates selective reactions at other positions of the indole ring before its straightforward removal under acidic conditions.

Understanding the precise spectroscopic signature of this molecule is paramount for reaction monitoring, quality control, and structural verification. This document provides a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established analytical principles. The protocols and interpretations herein are designed to provide researchers, scientists, and drug development professionals with a reliable reference for their work.

Molecular Structure and Key Features

The structure of tert-butyl 5-methoxy-1H-indole-1-carboxylate incorporates a planar indole bicyclic system, a methoxy substituent at the 5-position, and a tert-butoxycarbonyl (Boc) group attached to the indole nitrogen. This combination of functional groups gives rise to a distinct and predictable spectroscopic profile.

Figure 1: Molecular structure of tert-butyl 5-methoxy-1H-indole-1-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For tert-butyl 5-methoxy-1H-indole-1-carboxylate, both ¹H and ¹³C NMR provide unambiguous confirmation of its structure.

¹H NMR Spectroscopy

Proton NMR provides information on the number of chemically distinct protons, their electronic environment, and their proximity to other protons.

A standardized protocol ensures reproducibility and accuracy of the obtained spectral data.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) p1 Dissolve 5-10 mg of sample p2 in ~0.7 mL CDCl₃ p1->p2 p3 Add TMS (0.03%) p2->p3 p4 Transfer to NMR tube p3->p4 a1 Lock & Shim p4->a1 Insert Sample a2 Acquire Spectrum a1->a2 a3 Apply Fourier Transform a2->a3 a4 Phase & Baseline Correction a3->a4

Figure 2: Standard workflow for ¹H NMR sample preparation and data acquisition.

Causality in Experimental Choices:

  • Solvent (CDCl₃): Deuterated chloroform (CDCl₃) is a standard choice for its ability to dissolve a wide range of organic compounds and its single, well-defined residual solvent peak at ~7.26 ppm.

  • Reference (TMS): Tetramethylsilane (TMS) is used as an internal standard (0 ppm) because it is chemically inert, volatile, and its 12 equivalent protons give a single, sharp signal that does not typically overlap with analyte signals.

The following table summarizes the expected chemical shifts and assignments for the protons of tert-butyl 5-methoxy-1H-indole-1-carboxylate.

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~7.85d~8.81HH-7
~7.50d~3.81HH-2
~7.05d~2.51HH-4
~6.85dd~8.8, 2.51HH-6
~6.45d~3.81HH-3
~3.80s-3H-OCH₃
~1.65s-9H-C(CH₃)₃
  • Aromatic Protons: The protons on the indole ring appear in the characteristic aromatic region (6.4-8.0 ppm). The N-Boc group is electron-withdrawing, which tends to deshield nearby protons, particularly H-7, shifting it downfield to ~7.85 ppm. The H-4 proton appears as a doublet due to coupling with H-6, while the H-6 proton appears as a doublet of doublets from coupling to both H-7 and H-4.

  • Olefinic Protons (Pyrrole Ring): H-2 and H-3 on the five-membered ring appear as doublets due to mutual coupling. The electron-withdrawing effect of the adjacent nitrogen atom and the Boc group deshields H-2 relative to H-3.

  • Methoxy Protons: The three protons of the methoxy group (-OCH₃) are equivalent and appear as a sharp singlet at ~3.80 ppm, a typical region for methoxy groups attached to an aromatic ring.

  • tert-Butyl Protons: The nine protons of the tert-butyl group are chemically equivalent and magnetically shielded, resulting in a large, sharp singlet at approximately 1.65 ppm. This signal is a hallmark of the Boc protecting group.

¹³C NMR Spectroscopy

Carbon NMR provides a map of the carbon skeleton of the molecule.

The table below presents the expected chemical shifts for each carbon atom in the molecule.

Chemical Shift (δ, ppm)Carbon Assignment
~155.5C=O (Boc)
~150.0C-5
~131.5C-7a
~130.5C-3a
~128.0C-2
~115.0C-7
~112.5C-6
~103.0C-4
~101.0C-3
~83.5C (CH₃)₃ (Boc)
~56.0-OC H₃
~28.5-C(C H₃)₃ (Boc)
  • Carbonyl Carbon: The carbonyl carbon of the Boc group is significantly deshielded by the two adjacent oxygen atoms, placing its resonance far downfield at ~155.5 ppm.

  • Aromatic & Olefinic Carbons: The carbons of the indole ring appear between 101 and 155 ppm. The C-5 carbon, directly attached to the electron-donating methoxy group's oxygen, is highly deshielded (~155.5 ppm). Conversely, carbons ortho and para to the methoxy group (C-4 and C-6) are more shielded.

  • Aliphatic Carbons: The quaternary carbon of the tert-butyl group appears around 83.5 ppm, while the three equivalent methyl carbons give a strong signal around 28.5 ppm. The methoxy carbon appears at a characteristic shift of ~56.0 ppm. The assignment of these carbons is generally unambiguous.[2]

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of molecules, providing definitive evidence for the presence of specific functional groups.

Modern IR spectra are often acquired using an ATR accessory, which requires minimal sample preparation.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol).

  • Background Scan: Record a background spectrum of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorbances.

  • Sample Application: Place a small amount of the solid tert-butyl 5-methoxy-1H-indole-1-carboxylate onto the crystal.

  • Pressure Application: Apply consistent pressure using the built-in clamp to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

The IR spectrum is characterized by several key absorption bands.

Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
~2975MediumC-H stretch (aliphatic, sp³)
~1730StrongC=O stretch (ester carbonyl, Boc)
~1600, ~1480Medium-StrongC=C stretch (aromatic ring)
~1250, ~1150StrongC-O stretch (ester and ether)
~1030MediumC-O stretch (aromatic ether)

The IR spectrum provides a clear fingerprint of the molecule's functional groups.

  • C=O Stretch: The most prominent feature is the intense, sharp absorption band around 1730 cm⁻¹. This is the characteristic stretching vibration of the carbonyl group within the Boc ester functionality. Its high frequency is indicative of the ester linkage.

  • C-H Stretches: Absorptions just below 3000 cm⁻¹ (~2975 cm⁻¹) are due to the C-H stretching of the sp³-hybridized carbons in the tert-butyl and methoxy groups.

  • C=C Aromatic Stretches: Bands in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the indole aromatic system.

  • C-O Stretches: The "fingerprint region" below 1300 cm⁻¹ contains strong bands corresponding to C-O single bond stretching. The bands around 1250 cm⁻¹ and 1150 cm⁻¹ are complex and arise from the ester C-O and the aromatic ether C-O linkages, respectively. The presence of a strong band in this region is highly diagnostic for ethers and esters.[3][4][5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural insights derived from its fragmentation patterns.

ESI is a soft ionization technique well-suited for moderately polar molecules like N-Boc-5-methoxyindole, often yielding an intact molecular ion.

G prep Prepare dilute solution (e.g., in Methanol/Acetonitrile) infuse Infuse into ESI source via syringe pump prep->infuse ionize Apply high voltage to generate charged droplets (analyte ions) infuse->ionize analyze Separate ions in mass analyzer (e.g., TOF or Quadrupole) ionize->analyze detect Detect ions and generate mass spectrum (m/z vs. intensity) analyze->detect

Figure 3: Generalized workflow for Electrospray Ionization Mass Spectrometry (ESI-MS).

The empirical formula for tert-butyl 5-methoxy-1H-indole-1-carboxylate is C₁₄H₁₇NO₃, with a monoisotopic mass of 247.1208 Da.[6]

m/z (Daltons)Ion FormationInterpretation
248.1281[M+H]⁺Protonated molecular ion
270.1101[M+Na]⁺Sodium adduct of the molecular ion
192.0657[M+H - C₄H₈]⁺Loss of isobutylene from Boc group
148.0706[M+H - C₅H₉O₂]⁺Loss of the entire Boc group
  • Molecular Ion: In positive-ion ESI-MS, the compound is readily observed as its protonated form, [M+H]⁺, at m/z 248.1281. The formation of a sodium adduct, [M+Na]⁺, at m/z 270.1101 is also very common and serves as further confirmation of the molecular weight.[6][7]

  • Fragmentation Pattern: While ESI is a soft ionization method, some in-source fragmentation can occur. The most characteristic fragmentation pathway for N-Boc protected compounds is the loss of isobutylene (C₄H₈, 56 Da) to give a carbamic acid intermediate, which can then decarboxylate. A more direct fragmentation is the loss of the entire Boc group (101 Da). The observation of fragment ions at m/z 192.0657 and 148.0706 would be highly indicative of the N-Boc-5-methoxyindole structure.

References

  • Macmillan Group, Princeton University. Supplementary Information. Accessed January 7, 2026. [Link]

  • Wiley-VCH. Supporting Information. Accessed January 7, 2026. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11831752, N-Boc-5-methoxyindole. Accessed January 7, 2026. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10934730, tert-Butyl 3-(hydroxymethyl)-5-methoxy-1H-indole-1-carboxylate. Accessed January 7, 2026. [Link]

  • PubChemLite. N-boc-5-methoxyindole (C14H17NO3). Accessed January 7, 2026. [Link]

  • PubChemLite. Tert-butyl 5-methoxy-1h-indole-3-carboxylate (C14H17NO3). Accessed January 7, 2026. [Link]

  • Polak, J., Bąkowicz, J., & Morzyk-Ociepa, B. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Molecules, 29(10), 2201. [Link]

  • Semantic Scholar. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray. Accessed January 7, 2026. [Link]

  • PubMed. Discovery of a New Polymorph of 5-Methoxy-1 H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Accessed January 7, 2026. [Link]

  • Reich, H. J. Organic Chemistry Data: 13C NMR Chemical Shifts. University of Wisconsin. Accessed January 7, 2026. [Link]

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Whitepaper: The BOC Group as a Strategic Linchpin in Modulating Indole Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole nucleus is a cornerstone of medicinal chemistry and natural product synthesis, yet its inherent reactivity profile presents distinct challenges. The high nucleophilicity of the C3 position and the acidity of the N-H proton often lead to undesired side reactions and lack of regiochemical control. Nitrogen protection is therefore not merely a tactical necessity but a strategic decision that fundamentally alters the electronic and steric landscape of the indole core. Among the arsenal of N-protecting groups, the tert-butoxycarbonyl (BOC) group stands out for its profound and multifaceted influence. This technical guide moves beyond the perception of the BOC group as a simple steric shield, providing an in-depth analysis of its role as a powerful electronic modulator and a director of reactivity. We will explore the causality behind its effects on electrophilic aromatic substitution, its critical role in enabling regioselective C2-lithiation, its impact on modern C-H functionalization strategies, and the diverse protocols for its strategic removal.

The Electronic and Steric Signature of the N-BOC Group

The utility of the N-BOC group stems from its dual nature: it is both sterically demanding and electronically influential. The primary effect of attaching the carbamate to the indole nitrogen is a significant withdrawal of electron density from the pyrrole ring. This is due to the resonance delocalization of the nitrogen lone pair into the adjacent carbonyl group, which competes with its delocalization into the indole π-system.

This electron-withdrawing character has profound consequences:

  • Reduced Nucleophilicity: The delocalization of the nitrogen lone pair into the BOC carbonyl reduces the electron density of the entire heterocyclic ring, thereby diminishing its overall nucleophilicity. This deactivation is particularly pronounced at the C3 position, the site of highest electron density in an unprotected indole[1][2]. Consequently, N-BOC protection can suppress or entirely prevent reactions that rely on the high intrinsic nucleophilicity of the indole C3 position[1][3].

  • Increased N-H Acidity (for Deprotonation): While the BOC group replaces the N-H proton, its electron-withdrawing nature significantly acidifies the protons at other positions, most notably at C2, facilitating their removal with strong bases. The pKa of the indole N-H is approximately 17, but upon N-protection with an electron-withdrawing group, the focus of basic attack shifts to the carbon framework[4].

Figure 1: N lone pair delocalization into the BOC carbonyl.

A Paradigm Shift in Electrophilic Aromatic Substitution (EAS)

The classical reactivity of indole in EAS is dominated by substitution at the C3 position. This regioselectivity is governed by the formation of a cationic intermediate (the Wheland intermediate) that preserves the aromaticity of the fused benzene ring[2].

The introduction of the N-BOC group alters this landscape. By deactivating the pyrrole ring, the energy barrier for electrophilic attack is raised. While C3 substitution can still occur, the reduced nucleophilicity can lead to decreased reaction rates or require harsher conditions. More importantly, this deactivation can sometimes allow for competitive attack at other positions, or it can be leveraged to prevent undesired C3-reactivity while transformations are carried out elsewhere in the molecule. For instance, in some palladium-catalyzed reactions, N-protection with electron-poor groups like BOC or Ts has been shown to substantially lower the reaction yield compared to N-alkylated indoles, underscoring the impact of this electronic deactivation[3].

EAS_Regioselectivity indole_unprot Indole (N-H) intermediate_c3 Cationic Intermediate (Benzene ring aromaticity intact) indole_unprot->intermediate_c3 E+ Attack at C3 product_c3 C3-Substituted Product (Major) intermediate_c3->product_c3 Deprotonation indole_boc N-Boc-Indole reactivity Reduced Pyrrole Nucleophilicity indole_boc->reactivity EWG Effect product_boc Reaction Slowed or Inhibited; Potential for altered selectivity reactivity->product_boc E+ Attack caption Figure 2: Contrasting EAS pathways for indole vs. N-Boc-indole.

Figure 2: Contrasting EAS pathways for indole vs. N-Boc-indole.

The Power of Directed ortho Metalation (DoM): Enabling C2-Functionalization

Perhaps the most synthetically powerful role of the BOC group is as a directed metalating group (DMG) . This completely inverts the normal reactivity pattern of the indole ring, enabling facile and highly regioselective functionalization at the C2 position.

The mechanism relies on the ability of the BOC group's carbonyl oxygen to act as a Lewis basic site, coordinating to an organolithium reagent (typically n-BuLi or s-BuLi). This coordination pre-positions the base in close proximity to the C2 proton, leading to its selective abstraction over the C3 proton. The resulting 2-lithio-N-Boc-indole is a versatile nucleophile that can be trapped with a wide range of electrophiles. This strategy provides access to a vast array of 2-substituted indoles that are difficult to synthesize via other methods[5][6]. Diamine-free protocols, which are often more practical for process chemistry, have been developed using s-BuLi in THF[7].

Workflow: C2-Lithiation and Electrophilic Quench

DoM_Workflow start N-Boc-Indole step1 Add s-BuLi in THF -30 °C to -78 °C start->step1 intermediate 2-Lithio-N-Boc-Indole (Transient Intermediate) step1->intermediate step2 Add Electrophile (E+) (e.g., R-X, RCHO, CO2) intermediate->step2 product 2-Substituted N-Boc-Indole step2->product caption Figure 3: General workflow for BOC-directed C2-functionalization.

Figure 3: General workflow for BOC-directed C2-functionalization.
Data Presentation: Examples of C2-Functionalization via Lithiation
EntryElectrophile (E+)Product (at C2)Yield (%)Reference
1DMF-CHO>90[5]
2I₂-I85[5]
3Me₃SiCl-SiMe₃95[5]
4PhCHO-CH(OH)Ph81[6]
5CO₂ then H₃O⁺-COOH75[6]
6ZnCl₂ then Ar-I, Pd cat.-Ar43-83[7]
Experimental Protocol: C2-Iodination of N-Boc-Indole

This protocol is adapted from the work of Katritzky et al. and serves as a representative example of the DoM strategy.

  • Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum is charged with N-Boc-indole (1.0 eq).

  • Dissolution: Anhydrous tetrahydrofuran (THF) is added to dissolve the substrate (concentration typically 0.2-0.5 M).

  • Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Lithiation: n-Butyllithium (1.1 eq, solution in hexanes) is added dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not rise above -70 °C. The reaction mixture is stirred at -78 °C for 1 hour.

  • Electrophilic Quench: A solution of iodine (I₂) (1.2 eq) in anhydrous THF is added dropwise to the reaction mixture at -78 °C.

  • Workup: After stirring for an additional 1-2 hours at -78 °C, the reaction is quenched by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: The mixture is allowed to warm to room temperature, and the aqueous layer is extracted three times with ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 2-iodo-N-Boc-indole[5].

Stability and Strategic Deprotection

A key advantage of the BOC group is its well-defined stability profile. It is robust under a wide range of nucleophilic and basic conditions, allowing for selective manipulations at other parts of the molecule.[8] However, its efficient removal is paramount to completing a synthetic sequence. A variety of reliable methods exist, allowing chemists to choose conditions compatible with other functional groups present in the molecule.

Data Presentation: Common N-BOC Deprotection Methods for Indoles
MethodReagent(s)Solvent(s)Temp.TimeTypical Yield (%)Reference(s)
Acidic Trifluoroacetic Acid (TFA)Dichloromethane (DCM)0 °C - RT1-18 hHigh[9][10]
Hydrochloric Acid (HCl)Dioxane / MethanolRT2-16 hHigh[9][10]
Basic Sodium Methoxide (NaOMe)Methanol (MeOH)RT< 3 h85-98[11]
Thermal None (Solvent-mediated)TFE or HFIPReflux / MW5-60 min>95[12][13]

The basic deprotection using catalytic sodium methoxide is particularly noteworthy for its mildness and selectivity. It can cleave the N-Boc group from an indole nucleus while leaving N-Boc groups on primary amines untouched, a valuable tool in orthogonal protection schemes.[11]

Experimental Protocol: Selective Deprotection with Sodium Methoxide

This protocol is adapted from the work of Venkateswarlu et al.[11]

  • Setup: To a solution of the N-Boc-indole derivative (1.0 eq) in dry methanol (MeOH), add a catalytic amount of sodium methoxide (NaOMe) (e.g., 0.1-0.2 eq).

  • Reaction: Stir the reaction mixture at ambient temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). Reactions are typically complete within 3 hours.

  • Workup: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (2x).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary to yield the free N-H indole.

Conclusion

The tert-butoxycarbonyl group transcends its role as a mere placeholder on the indole nitrogen. It is a powerful strategic tool that fundamentally reshapes the reactivity of the indole core. By withdrawing electron density, it tempers the C3-nucleophilicity, preventing unwanted side reactions. Most significantly, it enables a complete reversal of the innate regioselectivity through directed ortho metalation, granting reliable and high-yielding access to the C2 position. Complemented by a suite of robust and often selective deprotection protocols, the BOC group provides chemists with a reliable handle to protect, activate, direct, and ultimately reveal the indole N-H. For researchers and drug development professionals, a deep understanding of the causality behind the BOC group's influence is essential for the rational design of complex synthetic routes and the efficient construction of novel indole-based therapeutics.

References

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  • Synthesis of indoles. Organic Chemistry Portal. Available at: [Link]

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  • The C-H functionalization of N-alkoxycarbamoyl indoles by transition metal catalysis. PubMed. Available at: [Link]

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  • Enantioselective Catalytic Synthesis of N-alkylated Indoles. MDPI. Available at: [Link]

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  • Catalyst-Controlled Directing Group Translocation in the Site Selective C–H Functionalization of 3-Carboxamide Indoles and Metallocarbenes. ChemRxiv. Available at: [Link]

  • Direct Functionalization of Indoles: Copper-Catalyzed Malonyl Carbenoid Insertions. ACS Publications. Available at: [Link]

  • Regioselectivity of the SEAr-based cyclizations and SEAr-terminated annulations of 3,5-unsubstituted, 4-substituted indoles. Beilstein Journals. Available at: [Link]

  • Reaction with Boc protection of indole nitrogen (a) and the two methods, A (b) and B (c), resulting from the optimization efforts. ResearchGate. Available at: [Link]

  • Effect of Electron Withdrawing Group on Phenyl Boronic Acid for the Synthesis of Indole by Nickle Catalyst. American Journal of Medical Science and Chemical Research. Available at: [Link]

  • Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes. Beilstein Journals. Available at: [Link]

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  • C-H Functionalization of indoles and oxindoles through CDC reactions. Unpublished.
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A Senior Application Scientist's Guide to 1-BOC-5-Methoxyindole: Commercial Availability, Sourcing, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 1-BOC-5-Methoxyindole in Synthesis

In the landscape of medicinal chemistry and organic synthesis, the strategic use of protecting groups is a cornerstone of efficient and successful multi-step preparations of complex molecules. This compound (tert-butyl 5-methoxy-1H-indole-1-carboxylate), CAS Number 99275-47-5, represents a quintessential example of a vital building block designed for this purpose.[] It is a derivative of 5-methoxyindole, a structural motif present in numerous neuroactive compounds, including the neurotransmitter serotonin.[2]

The indole nucleus is electron-rich, making the N-H proton acidic and susceptible to undesired side reactions under various conditions (e.g., strong bases, organometallic reagents, or certain coupling reactions). The introduction of the tert-butoxycarbonyl (BOC) group serves as a robust shield for the indole nitrogen.[3] This carbamate is stable to a wide range of non-acidic reagents yet can be cleaved cleanly under mild acidic conditions, such as with trifluoroacetic acid (TFA), providing the unprotected indole at the desired stage of a synthetic sequence.[4] This strategic protection allows chemists to perform selective modifications on other parts of the indole scaffold, making this compound a highly valuable and sought-after intermediate in the synthesis of novel therapeutics, particularly serotonin receptor modulators.[5]

Commercial Availability and Supplier Landscape

This compound is readily available as a research chemical from a multitude of global suppliers. It is typically sold in quantities ranging from grams to kilograms, catering to both academic research and process development needs. The purity of the commercially available material is generally high, with most suppliers offering grades of 97% or greater, as determined by High-Performance Liquid Chromatography (HPLC).

Sourcing this intermediate requires careful consideration of purity, available quantity, lead time, and cost. Below is a comparative table of representative suppliers.

SupplierRepresentative PurityTypical Quantities OfferedRegion of Operation
Fluorochem ≥97%1g, 5g, 25g, 100gEurope
JHECHEM CO LTD ≥98%Inquire for BulkAsia
Capot Chemical ≥98% (HPLC)Inquire for BulkAsia
Sigma-Aldrich 97%Gram QuantitiesGlobal
BLD Pharm ≥98%Gram to KilogramGlobal

Note: This table is representative and not exhaustive. Pricing and availability are subject to change. Researchers should always request a quotation and a recent Certificate of Analysis before purchase.

Quality Specifications and Analytical Characterization

Ensuring the quality of a starting material is a critical, self-validating step in any synthetic workflow. When procuring this compound, researchers should expect a comprehensive Certificate of Analysis (CoA) that validates the material's identity and purity.

Expected Physicochemical Properties
PropertyValueSource(s)
Molecular Formula C₁₄H₁₇NO₃[6]
Molecular Weight 247.29 g/mol [6]
Appearance White to off-white or light-yellow solid/powder[7]
Melting Point 75-85 °C[6][8]
Boiling Point ~357 °C at 760 mmHg[6]
Solubility Soluble in organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate. Insoluble in water.
Interpreting a Certificate of Analysis (CoA)

A typical CoA for this compound will include the following tests and specifications. While an actual batch-specific document should be obtained from the supplier, the information below represents standard quality control parameters.

  • Product Name: tert-butyl 5-methoxy-1H-indole-1-carboxylate

  • CAS Number: 99275-47-5

  • Lot Number: [Batch-specific identifier]

  • Appearance: Conforms to specification (e.g., Off-white powder).

  • Identity (¹H NMR): Conforms to structure. The spectrum should clearly show signals corresponding to the tert-butyl protons (a singlet at ~1.6 ppm), the methoxy protons (a singlet at ~3.8 ppm), and the distinct aromatic protons of the indole ring.

  • Purity (HPLC): ≥97.0% or ≥98.0%. This is the most critical quantitative measure of purity.

  • Moisture Content (Karl Fischer): Typically ≤0.5%.[9]

Procurement and Verification Workflow

The process of acquiring and verifying a chemical intermediate is a systematic workflow crucial for experimental reproducibility. The following diagram illustrates the key decision points and actions from identifying the need for the compound to its acceptance for use in the laboratory.

Caption: A typical workflow for sourcing and verifying a critical chemical intermediate.

Safe Handling and Storage

This compound is classified as acutely toxic if swallowed and causes serious eye irritation.[6] Adherence to standard laboratory safety protocols is mandatory.

  • GHS Hazard Classification:

    • Acute Toxicity, Oral (Category 3) - H301: Toxic if swallowed.[8]

    • Serious Eye Irritation (Category 2) - H319: Causes serious eye irritation.[8]

  • Signal Word: Danger[8]

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection. A dust mask or respirator is recommended when handling the powder.[8]

  • Handling: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. Avoid dust formation.

  • Storage: Store in a cool, dry, and well-ventilated area. Keep the container tightly sealed. The product should be stored locked up.[6]

  • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.

The Rationale for Purchase: A Representative Synthesis Protocol

While commercially available, understanding the synthesis of this compound from its precursor, 5-methoxyindole, provides critical context for why purchasing a pre-made, quality-controlled batch is often the most efficient choice for research and development. The indole nitrogen is weakly nucleophilic, and its protection requires specific conditions.[]

Experimental Protocol: N-BOC Protection of 5-Methoxyindole

This protocol is a representative procedure adapted from standard methodologies for the BOC protection of indoles.[4][11]

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 5-methoxyindole (1.0 eq).

  • Solvent Addition: Dissolve the starting material in a suitable aprotic solvent such as Tetrahydrofuran (THF) or Dichloromethane (DCM) (approx. 0.2-0.5 M concentration).

  • Reagent Addition: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) followed by a catalytic amount of 4-(Dimethylamino)pyridine (DMAP, 0.1 eq). The use of DMAP is crucial for activating the Boc anhydride and facilitating the reaction with the weakly nucleophilic indole nitrogen.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting material by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% Ethyl Acetate in Hexanes). The reaction is typically complete within 2-6 hours.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

  • Purification: Dissolve the crude residue in a minimal amount of a non-polar solvent like hexanes or DCM and purify by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes to isolate the pure this compound.

  • Characterization: Combine the pure fractions, concentrate in vacuo, and dry the resulting solid. Confirm the identity and purity of the product by ¹H NMR, LC-MS, and HPLC.

The necessity of this multi-step process (reaction, work-up, and purification) underscores the value of procuring a high-purity, pre-made starting material, which saves significant time and resources in a drug discovery campaign.

Applications in Drug Discovery

This compound is a versatile intermediate primarily used in the synthesis of compounds targeting the central nervous system, particularly serotonin receptors. The methoxy group at the 5-position is a common feature in many serotonergic ligands, mimicking the hydroxyl group of serotonin itself.

The BOC-protected nature of this intermediate allows for selective functionalization at other positions of the indole ring, most commonly at the C2, C3, or C4 positions, through reactions such as:

  • Lithiation and Electrophilic Quench: Directed ortho-metalation or deprotonation at C2 allows for the introduction of a wide variety of electrophiles.

  • Palladium-Catalyzed Cross-Coupling Reactions: The indole core can be halogenated and then used in Suzuki, Stille, or Buchwald-Hartwig coupling reactions to build molecular complexity.

  • Friedel-Crafts Acylation: While the N-BOC group is deactivating, acylation at the C3 position can still be achieved under specific conditions.

A prominent example of the strategic use of indole intermediates is in the synthesis of complex APIs like the antidepressant Vilazodone . While the patented syntheses of Vilazodone often start with 5-cyanoindole, the underlying principles of indole functionalization are directly applicable and demonstrate the industrial relevance of such building blocks.[12][13] The synthesis involves building a complex side chain at the C3 position of the indole, a strategy that often benefits from having the indole nitrogen protected.[13]

References

  • Capot Chemical. (n.d.). Specifications of this compound. Retrieved from [Link]

  • Hu, B., Song, Q., & Xu, Y. (2014). Scale-Up Synthesis of Antidepressant Drug Vilazodone. Organic Process Research & Development, 18(3), 434–438.
  • ResearchGate. (2020). An investigation of the synthesis of vilazodone. Retrieved from [Link]

  • Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]

  • El-Faham, A., et al. (2015). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Journal of Chemistry.
  • Google Patents. (n.d.). CN103159749A - Synthesis method for antidepressant drug vilazodone.
  • Google Patents. (n.d.). CN105601536A - Vilazodone intermediate preparation method.
  • Bertaccini, G., & Vitali, T. (1967).
  • Der Pharma Chemica. (n.d.). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Retrieved from [Link]

  • Baumann, M. H., et al. (2024). Serotonin 1A Receptors Modulate Serotonin 2A Receptor-Mediated Behavioral Effects of 5-Methoxy- N, N-dimethyltryptamine Analogs in Mice. ACS Chemical Neuroscience.
  • Starcevic, K., et al. (2021). Design, Synthesis, and Biological Evaluation of a Series of 5- and 7-Hydroxycoumarin Derivatives as 5-HT1A Serotonin Receptor Antagonists. Molecules, 26(11), 3324.
  • de la Torre, A. F., et al. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Molecules, 27(19), 6296.
  • Evecxia Therapeutics. (n.d.). Serotonin Synthesis Amplification. Retrieved from [Link]

  • Basit, A., et al. (2023). Allosteric Modulators of Serotonin Receptors: A Medicinal Chemistry Survey. International Journal of Molecular Sciences, 24(11), 9318.
  • The Royal Society of Chemistry. (n.d.). Experimental Procedures. Retrieved from [Link]

Sources

Physicochemical characteristics of N-BOC protected 5-methoxyindole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Characteristics of N-BOC Protected 5-Methoxyindole

Authored by a Senior Application Scientist

Introduction

N-tert-butoxycarbonyl-5-methoxyindole (N-BOC-5-methoxyindole) is a critical intermediate in the landscape of modern medicinal chemistry and organic synthesis. The strategic introduction of the tert-butoxycarbonyl (Boc) protecting group to the nitrogen atom of 5-methoxyindole serves a crucial purpose: it deactivates the otherwise reactive N-H bond of the indole ring. This protection is fundamental for preventing unwanted side reactions and enabling precise chemical modifications at other positions of the indole scaffold. As a result, N-BOC-5-methoxyindole has become an indispensable building block in the synthesis of a wide array of pharmacologically active compounds, including those targeting neurological disorders and other complex disease states[1][2][3].

This technical guide provides a comprehensive overview of the core physicochemical characteristics of N-BOC-5-methoxyindole. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into its properties, synthesis, purification, and handling. The information presented herein is grounded in authoritative data to ensure scientific integrity and practical utility in the laboratory.

Chemical Identity and Molecular Structure

A precise understanding of the compound's identity is the foundation of all subsequent experimental work.

  • Chemical Name: tert-butyl 5-methoxy-1H-indole-1-carboxylate[4][5]

  • Common Synonyms: N-Boc-5-methoxyindole, 5-Methoxyindole-1-carboxylic acid tert-butyl ester[6]

  • CAS Number: 99275-47-5[6][7]

  • Molecular Formula: C₁₄H₁₇NO₃[6][8]

  • Molecular Weight: 247.29 g/mol [6][7]

  • Structure:

    • InChI Key: LPSLGTZFBDZNEK-UHFFFAOYSA-N[6][8]

    • SMILES: COc1ccc2n(ccc2c1)C(=O)OC(C)(C)C[6]

Physicochemical Properties

The physical properties of N-BOC-5-methoxyindole dictate its handling, storage, and application in various solvent systems. The data is summarized in the table below.

PropertyValueSource(s)
Appearance Solid, Crystalline Powder[6][8]
Color White to light brownish[9]
Melting Point 75-79 °C[6]
Solubility Insoluble in water.[9] Soluble in organic solvents such as Chloroform and Methanol.[9]
Stability Stable under standard conditions; light-sensitive.[9][10]
Storage Store in a dark place, sealed in a dry environment at room temperature or refrigerated (2-8°C) for long-term stability.[9][10][11]

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is essential for confirming the identity and purity of N-BOC-5-methoxyindole.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are primary tools for structural verification. While specific spectra are often proprietary, data for the parent 5-methoxyindole and related carboxylic acid derivatives provide reference points for expected chemical shifts.[12][13][14] The presence of the bulky Boc group significantly alters the electronic environment of the indole ring protons and carbons compared to the unprotected parent compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. The spectrum of N-BOC-5-methoxyindole is characterized by the prominent C=O stretching vibration of the carbamate group. Unlike its parent compound, it lacks the characteristic N-H stretching band around 3300-3400 cm⁻¹, providing clear evidence of successful N-protection.[15]

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. GC-MS and LC-MS techniques can be employed to determine the mass-to-charge ratio (m/z) corresponding to the molecular ion [M]+ or adducts like [M+H]+ and [M+Na]+, confirming the mass of 247.29 Da.[12][16]

Synthesis and Purification Workflow

The preparation of N-BOC-5-methoxyindole is a cornerstone procedure that involves the protection of the commercially available 5-methoxyindole. The workflow is reliable and scalable.

G cluster_start Starting Materials cluster_reaction Protection Reaction cluster_workup Work-up cluster_purification Purification cluster_final Final Product SMI 5-Methoxyindole REACTION Mix in appropriate solvent (e.g., THF, Dichloromethane) + Base (e.g., DMAP, Et₃N) Stir at Room Temperature SMI->REACTION BOC (Boc)₂O (Di-tert-butyl dicarbonate) BOC->REACTION WORKUP Quench Reaction Solvent Evaporation Aqueous Wash REACTION->WORKUP Reaction Completion PURIFY Column Chromatography or Crystallization WORKUP->PURIFY Crude Product PRODUCT Pure N-BOC-5-methoxyindole PURIFY->PRODUCT Purity >97% G cluster_props Physicochemical Characteristics cluster_apps Key Applications in R&D COMPOUND {N-BOC-5-methoxyindole | C₁₄H₁₇NO₃} PROPS Solid Form M.P. 75-79 °C Soluble in Organics Light Sensitive COMPOUND->PROPS Governs its Handling & Use APPS Drug Discovery Intermediate Friedel-Crafts Reactions Suzuki Couplings Synthesis of Complex Heterocycles COMPOUND->APPS Enables its Synthetic Utility

Sources

Methodological & Application

Application Note & Protocol: Robust N-Boc Protection of 5-Methoxyindole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide and a detailed, validated protocol for the N-protection of 5-methoxyindole using di-tert-butyl dicarbonate (Boc₂O). The strategic use of the tert-butyloxycarbonyl (Boc) protecting group is fundamental in multi-step organic synthesis, particularly in pharmaceutical development, by preventing unwanted side reactions at the indole nitrogen. This guide elucidates the underlying reaction mechanism, including the critical role of the catalyst 4-(dimethylamino)pyridine (DMAP), and offers a step-by-step procedure for synthesis, purification, and characterization of the resulting N-Boc-5-methoxyindole.

Strategic Imperative: The 'Why' of Indole N-Protection

The indole nucleus is a privileged scaffold in a vast array of biologically active compounds and pharmaceutical agents. 5-methoxyindole, in particular, serves as a crucial starting material for the synthesis of neurochemicals, anti-inflammatory agents, and anti-tumorigenic compounds.[1] However, the N-H proton of the indole ring is acidic and the nitrogen itself is nucleophilic, rendering it susceptible to undesired reactions during subsequent synthetic transformations (e.g., deprotonation by strong bases or reaction with electrophiles).

Protecting the indole nitrogen is therefore a critical step to ensure reaction specificity. The tert-butyloxycarbonyl (Boc) group is an ideal choice for this purpose due to several key advantages:

  • Robust Stability: The N-Boc group is stable under a wide range of conditions, including exposure to most nucleophiles and bases.[2]

  • Orthogonality: It is compatible with other protecting groups, such as the base-labile Fmoc group, allowing for complex molecular construction.[2]

  • Facile Cleavage: The Boc group can be readily removed under mild acidic conditions (e.g., using trifluoroacetic acid), which preserves the integrity of sensitive functional groups elsewhere in the molecule.[3][4]

This protocol focuses on a reliable method for installing the Boc group onto 5-methoxyindole, a reaction that can be sluggish due to the relatively low nucleophilicity of the indole nitrogen.[5]

Reaction Mechanism: The Role of Catalytic Activation

The direct reaction between 5-methoxyindole and di-tert-butyl dicarbonate (Boc₂O) is often slow. To achieve efficient conversion, a nucleophilic catalyst, 4-(dimethylamino)pyridine (DMAP), is employed. The mechanism proceeds through the following key steps, as supported by established literature on amine acylation.[6][7][8]

  • Catalyst Activation: The highly nucleophilic DMAP attacks one of the carbonyl carbons of Boc₂O. This is the rate-determining step and results in the formation of a highly reactive N-tert-butoxycarbonylpyridinium intermediate and a tert-butyl carbonate anion.[6] This intermediate is significantly more electrophilic than Boc₂O itself.

  • Nucleophilic Attack: The indole nitrogen of 5-methoxyindole attacks the activated carbonyl carbon of the N-tert-butoxycarbonylpyridinium species.

  • Catalyst Regeneration: This attack leads to the formation of the desired N-Boc-5-methoxyindole product and regenerates the DMAP catalyst, allowing it to re-enter the catalytic cycle.[6]

  • Byproduct Decomposition: The displaced tert-butyl carbonate anion deprotonates the newly acylated indole nitrogen (or another proton source), forming tert-butyl bicarbonate. This unstable intermediate subsequently decomposes into gaseous carbon dioxide and tert-butanol.[6]

The effervescence of CO₂ is a common visual indicator that the reaction is proceeding.[6]

Experimental Protocol: Synthesis of N-Boc-5-Methoxyindole

This protocol is designed for a 10 mmol scale and can be adjusted as needed.

Materials and Reagents
Reagent/MaterialFormulaMW ( g/mol )AmountMoles (mmol)Equivalents
5-MethoxyindoleC₉H₉NO147.171.47 g10.01.0
Di-tert-butyl dicarbonate (Boc₂O)C₁₀H₁₈O₅218.252.40 g11.01.1
4-(Dimethylamino)pyridine (DMAP)C₇H₁₀N₂122.17122 mg1.00.1
Tetrahydrofuran (THF), AnhydrousC₄H₈O72.1150 mL--
Saturated aq. NH₄Cl--25 mL--
Saturated aq. NaCl (Brine)--25 mL--
Ethyl AcetateC₄H₈O₂88.11~100 mL--
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37~5 g--
Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-methoxyindole (1.47 g, 10.0 mmol) and 4-(dimethylamino)pyridine (122 mg, 1.0 mmol).

  • Dissolution: Add 50 mL of anhydrous tetrahydrofuran (THF) to the flask. Stir the mixture at room temperature until all solids have dissolved.

  • Reagent Addition: Slowly add di-tert-butyl dicarbonate (Boc₂O) (2.40 g, 11.0 mmol) to the solution. A slight effervescence (CO₂ evolution) may be observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The starting material (5-methoxyindole) should be consumed, and a new, less polar spot corresponding to the N-Boc product should appear. The reaction is typically complete within 2-4 hours.

  • Workup - Quenching: Once the reaction is complete, carefully pour the reaction mixture into a separatory funnel containing 25 mL of saturated aqueous ammonium chloride (NH₄Cl) solution to quench any remaining Boc₂O.

  • Workup - Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Workup - Washing: Combine the organic layers and wash with saturated aqueous sodium chloride (brine) (1 x 25 mL).

  • Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude solid or oil.

Purification

The crude product, N-Boc-5-methoxyindole, can be purified by one of the following methods:

  • Recrystallization (Preferred for high purity): Dissolve the crude solid in a minimal amount of hot solvent, such as a mixture of ethanol and water or hexanes and ethyl acetate. Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration.[9][10] The pure product is a solid with a melting point of 75-79 °C.

  • Silica Gel Chromatography: If the crude product is an oil or contains significant impurities, it can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

Safety Precautions
  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

  • Boc₂O can cause skin and eye irritation. Handle with care.

  • DMAP is toxic and should be handled with caution.[6]

  • THF is a flammable solvent. Avoid open flames and sparks.

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the synthesis protocol.

G cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Isolation cluster_purification Purification reagents 1. Combine 5-Methoxyindole, DMAP, and anhydrous THF boc_add 2. Add Boc₂O reagents->boc_add stir 3. Stir at Room Temperature boc_add->stir tlc 4. Monitor by TLC stir->tlc quench 5. Quench with aq. NH₄Cl tlc->quench extract 6. Extract with Ethyl Acetate quench->extract dry 7. Dry and Concentrate extract->dry purify 8. Recrystallization or Column Chromatography dry->purify product Final Product: N-Boc-5-Methoxyindole purify->product

Sources

The Versatile Role of 1-BOC-5-Methoxyindole in Modern Pharmaceutical Synthesis: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery and development, the strategic selection of building blocks is paramount to the efficient synthesis of complex molecular architectures. Among these, 1-BOC-5-methoxyindole has emerged as a cornerstone intermediate, prized for its inherent reactivity and the tactical advantage offered by the tert-butyloxycarbonyl (BOC) protecting group. This guide provides an in-depth exploration of the applications of this compound in pharmaceutical synthesis, offering detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.

Introduction: The Strategic Advantage of this compound

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] The 5-methoxy substitution is particularly significant, as it is a key feature in endogenous neurohormones like melatonin and a common motif in various pharmacologically active compounds.[3] The introduction of the BOC group at the N1 position serves a dual purpose: it deactivates the indole nitrogen, preventing unwanted side reactions, and it directs electrophilic substitution to specific positions on the indole ring, primarily the C2 and C3 positions. This controlled reactivity makes this compound a highly versatile and predictable starting material for the synthesis of a diverse array of pharmaceutical targets.

Core Applications and Synthetic Protocols

This section details the application of this compound in the synthesis of key pharmaceutical intermediates and scaffolds, providing step-by-step protocols and explaining the rationale behind the experimental choices.

Synthesis of 2-Formyl-5-methoxyindole: A Gateway to Diverse Functionality

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds, and it is particularly effective for introducing a formyl group at the C2 position of this compound.[4][5] The resulting this compound-2-carbaldehyde is a versatile intermediate that can be further elaborated into a variety of functional groups.

  • Rationale: The Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is a mild electrophile that selectively attacks the electron-rich C2 position of the BOC-protected indole. The BOC group prevents formylation at the nitrogen and directs the substitution.[6]

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), cool a solution of DMF (3 equivalents) in an anhydrous solvent such as dichloromethane (DCM) to 0 °C.

    • Slowly add POCl₃ (1.2 equivalents) dropwise to the cooled DMF solution, maintaining the temperature below 5 °C. Stir the mixture at this temperature for 30 minutes to allow for the formation of the Vilsmeier reagent.

    • Dissolve this compound (1 equivalent) in anhydrous DCM and add it dropwise to the Vilsmeier reagent solution at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and water.

    • Basify the aqueous solution to a pH of 8-9 with a saturated sodium bicarbonate solution.

    • Extract the aqueous layer with DCM (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound-2-carbaldehyde.

    • Purify the crude product by column chromatography on silica gel.

  • Rationale: The BOC group is readily cleaved under acidic conditions, providing the free N-H indole.[7][8]

  • Procedure:

    • Dissolve the purified this compound-2-carbaldehyde in a suitable solvent such as DCM or methanol.

    • Add a strong acid, such as trifluoroacetic acid (TFA) (5-10 equivalents) or a solution of HCl in dioxane (4M), and stir the mixture at room temperature.[9][10]

    • Monitor the reaction by TLC until the starting material is fully consumed (typically 1-2 hours).

    • Remove the solvent and excess acid under reduced pressure.

    • Neutralize the residue with a saturated sodium bicarbonate solution and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to afford 2-formyl-5-methoxy-1H-indole.

Vilsmeier_Haack_Workflow start This compound step1 Vilsmeier-Haack Formylation start->step1 reagent1 POCl3, DMF reagent1->step1 intermediate This compound- 2-carbaldehyde step1->intermediate step2 BOC Deprotection intermediate->step2 reagent2 TFA or HCl/Dioxane reagent2->step2 end 2-Formyl-5-methoxy- 1H-indole step2->end Mannich_Reaction Indole This compound Reaction Mannich Reaction Indole->Reaction Reagents Formaldehyde, Dimethylamine Reagents->Reaction Product 1-BOC-5-methoxygramine Reaction->Product

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The Strategic Application of 1-BOC-5-Methoxyindole in the Synthesis of Serotonin Receptor Agonists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Role of 1-BOC-5-Methoxyindole in Serotonergic Drug Discovery

Serotonin (5-hydroxytryptamine, 5-HT) receptors are a ubiquitous class of G protein-coupled receptors and ligand-gated ion channels that play a critical role in regulating a vast array of physiological and neuropsychiatric processes.[1] The development of selective agonists for 5-HT receptor subtypes is a cornerstone of modern medicinal chemistry, leading to therapies for conditions ranging from migraine and depression to gastrointestinal disorders.[1] Within the synthetic chemist's toolkit, substituted indoles are indispensable precursors for constructing the tryptamine scaffold inherent to many serotonergic compounds.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of this compound as a key starting material for the synthesis of potent serotonin receptor agonists, with a particular focus on the preparation of N,N-dimethyl-5-methoxytryptamine (5-MeO-DMT), a well-known agonist at the 5-HT1A and 5-HT2A receptors.[2] The tert-butyloxycarbonyl (BOC) protecting group on the indole nitrogen offers significant advantages in terms of stability and handling, allowing for precise chemical manipulations at other positions of the indole ring. We will explore the rationale behind a robust synthetic pathway, provide detailed, step-by-step protocols, and discuss the critical parameters for successful synthesis and purification.

The Significance of the BOC Protecting Group in Indole Chemistry

The indole nucleus, while central to the structure of tryptamines, presents synthetic challenges due to the reactivity of the N-H proton and the electron-rich pyrrole ring. The use of a protecting group on the indole nitrogen is a common strategy to mitigate these challenges. The tert-butyloxycarbonyl (BOC) group is a widely employed protecting group in organic synthesis due to its stability under a range of reaction conditions and its straightforward removal under acidic conditions.[3] In the context of this compound, the BOC group serves several critical functions:

  • Enhanced Stability: The BOC group increases the stability of the indole ring towards various reagents, particularly electrophiles, preventing unwanted side reactions.

  • Improved Solubility: The presence of the BOC group often enhances the solubility of indole intermediates in common organic solvents, facilitating reaction setup and purification.

  • Directed Reactivity: The electron-withdrawing nature of the BOC group can influence the regioselectivity of subsequent electrophilic substitution reactions on the indole ring.

However, it is also crucial to consider the lability of the BOC group. For instance, while generally stable, the N-Boc group can be cleaved under certain conditions, such as treatment with oxalyl chloride in methanol, a reagent system relevant to tryptamine synthesis.[3][4] This reactivity can be strategically employed for a one-pot deprotection and functionalization sequence.

Synthetic Pathway Overview: From this compound to 5-MeO-DMT

The synthesis of 5-MeO-DMT from this compound can be efficiently achieved through a modified Speeter-Anthony tryptamine synthesis. This well-established route involves the introduction of a two-carbon side chain at the C3 position of the indole, which is then functionalized to form the desired tryptamine.[5][6][7]

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow A This compound B Indole-3-glyoxylyl chloride intermediate A->B Deprotection & Acylation C N,N-Dimethyl-indole-3-glyoxylamide B->C Amidation D 5-MeO-DMT C->D Reduction

Sources

Application Notes and Protocols for the Regioselective Lithiation of 1-BOC-5-methoxyindole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed experimental protocol for the regioselective lithiation of 1-BOC-5-methoxyindole at the C2 position. This protocol is designed for researchers, scientists, and professionals in drug development who utilize substituted indoles as key building blocks in the synthesis of complex organic molecules. The document elucidates the underlying chemical principles, offers a step-by-step procedure, and emphasizes critical safety measures for handling organolithium reagents.

Introduction: The Significance of C2-Functionalized Indoles

The indole nucleus is a ubiquitous scaffold in a vast array of natural products, pharmaceuticals, and agrochemicals.[1][2] The targeted functionalization of the indole ring is a cornerstone of modern synthetic organic chemistry. Specifically, derivatization at the C2 position provides a strategic entry point for the construction of more complex molecular architectures. The lithiation of N-protected indoles, followed by quenching with a suitable electrophile, stands out as a robust and versatile method for achieving this transformation.

The protocol herein focuses on this compound, a substrate of significant interest due to the presence of the electron-donating methoxy group, which is a common feature in many biologically active indole alkaloids.[1][2] The tert-butyloxycarbonyl (BOC) protecting group on the indole nitrogen is not merely a passive spectator; it plays a crucial role as a Directed Metalation Group (DMG), guiding the deprotonation to the adjacent C2 position with high regioselectivity.

Mechanistic Rationale: Directed ortho-Metalation (DoM)

The high regioselectivity of this reaction is governed by the principle of Directed ortho-Metalation (DoM). The process is initiated by the coordination of the organolithium reagent, in this case, n-butyllithium (n-BuLi), to the Lewis basic carbonyl oxygen of the BOC group. This pre-coordination complex positions the strongly basic butyl anion in close proximity to the C2 proton of the indole ring, facilitating its abstraction over other potentially acidic protons. This chelation-controlled deprotonation leads to the formation of a thermodynamically stable 2-lithioindole intermediate.

The presence of the 5-methoxy group, an electron-donating substituent, enhances the electron density of the benzene portion of the indole ring. While this group can influence the acidity of adjacent protons, the directing power of the N-BOC group is the dominant factor in determining the site of lithiation under kinetically controlled conditions (i.e., low temperatures).

Experimental Protocol

This protocol outlines the lithiation of this compound and subsequent quenching with a generic electrophile. Researchers should adapt the quenching procedure based on the specific electrophile employed.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%Commercially AvailableEnsure dryness before use.
n-Butyllithium2.5 M in hexanesCommercially AvailableTiter should be determined prior to use.
Anhydrous Tetrahydrofuran (THF)DriSolv® or equivalentCommercially AvailableFreshly distilled from Na/benzophenone or from a solvent purification system.
ElectrophileVariousCommercially AvailableEnsure dryness and compatibility with the reaction conditions.
Saturated aq. NH₄ClReagent Grade---For quenching.
Diethyl etherAnhydrousCommercially AvailableFor extraction.
BrineSaturated aq. NaCl---For washing.
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)AnhydrousCommercially AvailableFor drying.
Equipment
  • Schlenk line or glovebox for inert atmosphere operations.

  • Oven-dried glassware (round-bottom flask, dropping funnel, etc.).

  • Magnetic stirrer and stir bars.

  • Low-temperature cooling bath (e.g., dry ice/acetone, -78 °C).

  • Syringes and needles for reagent transfer.

  • Septa for sealing flasks.

Step-by-Step Procedure

Diagram of the Experimental Workflow:

Lithiation_Workflow cluster_setup Reaction Setup cluster_lithiation Lithiation cluster_quenching Quenching cluster_workup Work-up & Purification Setup 1. Assemble dry glassware under inert atmosphere (N₂ or Ar). Add_Substrate 2. Add this compound and anhydrous THF. Setup->Add_Substrate Cool 3. Cool the solution to -78 °C. Add_Substrate->Cool Add_BuLi 4. Slowly add n-BuLi solution via syringe. Cool->Add_BuLi Stir 5. Stir at -78 °C for 1 hour. Add_BuLi->Stir Add_Electrophile 6. Add electrophile solution at -78 °C. Stir->Add_Electrophile Warm 7. Allow to warm to room temperature. Add_Electrophile->Warm Quench_Reaction 8. Quench with sat. aq. NH₄Cl. Warm->Quench_Reaction Extract 9. Extract with diethyl ether. Quench_Reaction->Extract Wash 10. Wash organic layer with brine. Extract->Wash Dry 11. Dry over MgSO₄/Na₂SO₄. Wash->Dry Purify 12. Concentrate and purify. Dry->Purify

Caption: Experimental workflow for the lithiation of this compound.

  • Preparation: Assemble a flame- or oven-dried two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen or argon inlet.

  • Charging the Flask: Under a positive pressure of inert gas, add this compound (1.0 eq) to the flask. Add anhydrous THF (approximately 0.1 M solution concentration) via a dry syringe.

  • Cooling: Cool the resulting solution to -78 °C using a dry ice/acetone bath. Stir for 10-15 minutes to ensure thermal equilibrium.

  • Lithiation: Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise via a syringe over 10-15 minutes. A slight color change may be observed.

  • Stirring: Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the 2-lithioindole species.

  • Quenching with Electrophile: Add a solution of the desired electrophile (1.2-1.5 eq) in a minimal amount of anhydrous THF dropwise to the reaction mixture at -78 °C.

  • Warming: After the addition of the electrophile, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Reaction Quench: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of THF).

  • Washing: Wash the combined organic layers with brine, and then dry over anhydrous magnesium sulfate or sodium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Safety Considerations

  • n-Butyllithium is a pyrophoric reagent and will ignite spontaneously on contact with air and moisture. All operations involving n-BuLi must be carried out under a strictly inert atmosphere (nitrogen or argon) using anhydrous solvents and oven-dried glassware.[3][4][5]

  • Personal Protective Equipment (PPE) is mandatory. This includes a flame-retardant lab coat, safety glasses or a face shield, and appropriate gloves.[4][5]

  • Cryogenic baths pose a risk of cold burns. Handle with appropriate cryogenic gloves.

  • Quenching of residual n-BuLi and the reaction mixture should be performed slowly and at low temperatures to control the exothermic reaction.[6]

  • Work in a well-ventilated fume hood and ensure that a compatible fire extinguisher (e.g., Class D for combustible metals) is readily accessible.[3]

Troubleshooting and Key Insights

  • Low or no conversion: This is often due to the deactivation of n-BuLi by residual water or oxygen in the reaction system. Ensure all glassware is rigorously dried and the inert atmosphere is maintained.[7] The titer of the n-BuLi solution should also be checked, as it can degrade over time.

  • Poor regioselectivity: While the N-BOC group strongly directs to the C2 position, side reactions can occur if the temperature is not carefully controlled. Maintaining the reaction at -78 °C is crucial for kinetic control.

  • Incomplete reaction with the electrophile: The reactivity of the electrophile is a key factor. For less reactive electrophiles, allowing the reaction to warm to room temperature and stirring for a longer period may be necessary.

Conclusion

The protocol described provides a reliable and efficient method for the C2-lithiation of this compound. The use of the N-BOC group as a directed metalation group ensures high regioselectivity, affording a versatile synthetic intermediate for the construction of a wide range of functionalized indole derivatives. Strict adherence to anhydrous and anaerobic conditions is paramount for the success and safety of this procedure.

References

  • Environmental Health and Safety. (n.d.). STANDARD OPERATING PROCEDURE n-Butyllithium.
  • Collum, D. B., et al. (2018). Breaking the tert-Butyllithium Contact Ion Pair: A Gateway to Alternate Selectivity in Lithiation Reactions. PubMed Central. Retrieved from [Link]

  • Anderson, D. R., & Faicchio, J. E. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments, (117), 54685. Retrieved from [Link]

  • Scribd. (n.d.). Butyl Lithium Passivation. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). n-Butyllithium (n-BuLi). Retrieved from [Link]

  • ResearchGate. (2015, August 19). Am I overlooking something in n-BuLi reactions?. Retrieved from [Link]

  • Bailey, W. F., & Wachter-Jurcsak, N. (2000). Optimization of Organolithium Reactions. Organic Process Research & Development, 4(5), 390-400. Retrieved from [Link]

  • Stanetty, P., Koller, H., & Mihovilovic, M. D. (1992). Half-Lives of Organolithium Reagents in Common Ethereal Solvents. The Journal of Organic Chemistry, 57(25), 6833–6837. Retrieved from [Link]

  • Polak, J., Bąkowicz, J., & Morzyk-Ociepa, B. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Molecules, 29(10), 2201. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Methoxy-1-[(5-methoxy-1H-indol-2-yl)methyl]-1H-indole. Retrieved from [https://pubchem.ncbi.nlm.nih.gov/compound/5-Methoxy-1-(5-methoxy-1H-indol-2-yl_methyl-1H-indole]([Link]

  • ResearchGate. (n.d.). Influence of the Position of the Methoxy Group on the Stabilities of the Syn and Anti Conformers of 4-, 5-, and 6-Methoxyindole. Retrieved from [Link]

  • Reddit. (2023, September 13). Ortho-lithiation with n-BuLi. Retrieved from [Link]

Sources

Application Notes and Protocols: Strategic Execution of Suzuki Coupling for the Synthesis of 1-BOC-5-methoxyindole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 5-Methoxyindole Scaffolds in Medicinal Chemistry

The indole nucleus is a cornerstone structural motif in a vast array of pharmacologically active compounds and natural products.[1] Specifically, the 5-methoxyindole scaffold is a privileged structure, forming the core of numerous therapeutic agents. Its functionalization is a critical endeavor in drug discovery, enabling the systematic exploration of structure-activity relationships (SAR) to enhance potency, selectivity, and pharmacokinetic profiles. The Suzuki-Miyaura cross-coupling reaction stands out as a paramount methodology for this purpose, offering a robust and versatile tool for the formation of carbon-carbon bonds under relatively mild conditions.[2] This is particularly advantageous for forging biaryl and heteroaryl-aryl linkages, which are prevalent in modern pharmaceuticals.

This guide provides an in-depth analysis of the reaction conditions for the Suzuki coupling of 1-BOC-5-methoxyindole derivatives, tailored for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings that dictate the choice of reagents and conditions, present a comparative analysis of successful protocols, and offer a detailed, field-proven experimental procedure.

The Mechanistic Blueprint: A Rationale for Reagent Selection

The efficacy of the Suzuki-Miyaura coupling is contingent on the seamless execution of a catalytic cycle involving a palladium catalyst.[3] Understanding this cycle is fundamental to troubleshooting and optimizing the reaction for the specific substrate class of this compound derivatives. The electron-donating nature of the methoxy group and the steric and electronic influence of the N-BOC protecting group are key considerations in this context.

The catalytic cycle is broadly composed of three principal steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 1-BOC-5-methoxy-haloindole. The reactivity of the halide is a critical parameter, with the general trend being I > Br >> Cl.[4] For many synthetic applications, bromoindoles offer a good balance of reactivity and stability.

  • Transmetalation: This step involves the transfer of the organic moiety from the boronic acid (or its derivative) to the palladium center. The presence of a base is crucial here, as it activates the boronic acid to form a more nucleophilic boronate species, thereby facilitating the transmetalation.[3]

  • Reductive Elimination: The two organic partners on the palladium complex couple and are expelled, forming the desired C-C bond and regenerating the catalytically active Pd(0) species.

Suzuki_Catalytic_Cycle

Comparative Analysis of Reaction Conditions

The choice of catalyst, ligand, base, and solvent system is paramount for a successful Suzuki coupling with this compound derivatives. Below is a summary of various conditions that have proven effective for similar substrates, providing a valuable starting point for optimization.

Catalyst (mol%) Ligand Base (equiv.) Solvent Temp. (°C) & Time Substrate Example Yield (%) Reference
Pd(dppf)Cl₂ (5)dppfK₂CO₃ (2)Dimethoxyethane80 °C, 2 h5-Bromo-1-ethyl-1H-indazole95[5]
Pd(PPh₃)₄ (7)PPh₃Cs₂CO₃ (2)Ethanol100 °C, 30-40 min (MW)5-BromoindoleHigh[1]
Pd(OAc)₂ (0.5)SPhos (0.5)K₂CO₃ (3)Water:Acetonitrile37 °C, 18 h5-BromoindoleGood[1]
Pd(PPh₃)₄ (3)PPh₃Na₂CO₃ (2)Water120 °C, 1.5 h (MW)5,7-Dibromoindole91 (for diarylation)[6]
Pd(dppf)Cl₂dppfK₂CO₃Dimethoxyethane80 °CN-Boc-2-pyrroleboronic acidGood[5]

Key Insights from Comparative Data:

  • Catalyst Selection: Pd(dppf)Cl₂ is a highly effective catalyst for heteroaryl couplings, often providing high yields in shorter reaction times.[5] Pd(PPh₃)₄ is also a robust and commonly used catalyst, particularly effective in microwave-assisted reactions.[1][6]

  • Base Selection: Carbonates such as K₂CO₃, Na₂CO₃, and Cs₂CO₃ are widely employed and generally provide excellent results.[1][5][6] The choice between them can be substrate-dependent, with the more soluble Cs₂CO₃ sometimes being advantageous.

  • Solvent Systems: A range of solvents can be used, from ethereal solvents like dimethoxyethane to aqueous mixtures.[1][5] The use of aqueous solvent systems is gaining traction due to green chemistry considerations.[6]

  • Microwave Irradiation: The use of microwave heating can dramatically reduce reaction times from hours to minutes, a significant advantage in high-throughput medicinal chemistry settings.[1][6][7]

  • The N-BOC Group: While providing protection to the indole nitrogen, the BOC group can be labile under thermal conditions, potentially leading to in-situ deprotection.[8] This should be considered when planning subsequent synthetic steps.

Detailed Experimental Protocol: Microwave-Assisted Suzuki Coupling

This protocol provides a robust starting point for the Suzuki coupling of a 1-BOC-5-methoxy-haloindole with an arylboronic acid, leveraging the efficiency of microwave-assisted synthesis.

Materials:

  • 1-BOC-5-methoxy-haloindole (e.g., 7-bromo-1-BOC-5-methoxyindole) (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 equiv)

  • Potassium carbonate (K₂CO₃), anhydrous powder (2.0-3.0 equiv)

  • 1,2-Dimethoxyethane (DME) or Dioxane

  • Water (degassed)

  • Microwave reaction vial with a stir bar

  • Microwave reactor

Procedure:

  • Reagent Preparation: To a microwave reaction vial equipped with a magnetic stir bar, add the 1-BOC-5-methoxy-haloindole (1.0 equiv), the arylboronic acid (1.2 equiv), and anhydrous potassium carbonate (2.0 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv) to the vial.

  • Solvent Addition: Add a degassed mixture of DME (or dioxane) and water (e.g., 4:1 v/v) to the vial to achieve a suitable concentration (typically 0.1-0.2 M).

  • Inert Atmosphere: Seal the vial and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.

  • Microwave Irradiation: Place the sealed vial in the microwave reactor. Heat the reaction mixture with stirring to a temperature between 100-120 °C for 20-40 minutes.

  • Reaction Monitoring: After the allotted time, cool the reaction vial to room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate and water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 1-BOC-5-methoxy-arylindole.

Experimental_Workflow

Troubleshooting and Considerations

  • Low Yield: If the reaction yield is low, consider screening different bases (e.g., Cs₂CO₃, K₃PO₄) or catalyst systems (e.g., Pd(PPh₃)₄). Increasing the equivalence of the boronic acid (up to 2.0 equiv) may also be beneficial. Ensure all reagents and solvents are anhydrous and properly degassed.

  • Protodeboronation: The hydrolysis of the boronic acid to the corresponding arene can be a significant side reaction. Using anhydrous solvents and carefully controlling the amount of water can mitigate this issue.

  • Homocoupling: The formation of biaryl products from the boronic acid can occur, often exacerbated by the presence of oxygen. Thorough degassing of the reaction mixture is crucial.

  • BOC Deprotection: If deprotection of the BOC group is observed and undesired, consider using milder thermal conditions or exploring alternative N-protecting groups (e.g., tosyl) that may be more stable under the reaction conditions.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an exceptionally powerful tool for the synthesis of functionalized this compound derivatives, which are of high value in drug discovery. A rational approach to the selection of reaction conditions, grounded in a solid understanding of the catalytic cycle, is key to achieving high yields and purity. The use of modern techniques such as microwave-assisted synthesis can significantly accelerate the discovery process. The protocols and insights provided herein serve as a comprehensive guide for researchers to successfully implement this critical transformation in their synthetic endeavors.

References

  • Loreto, M. A., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4508-4521. [Link]

  • El-Sawy, E. R., et al. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 18(2), 1603-1618. [Link]

  • Eastgate, M. D., et al. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Molecules, 26(22), 6913. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Elumalai, V., & Hansen, J. H. (2021). Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water. Organic & Biomolecular Chemistry, 19(46), 10143-10147. [Link]

  • Dumas, A. M., et al. (2013). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Chemical Science, 4(3), 1251-1256. [Link]

  • Driver, T. G., et al. (2014). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[9]-Fused Indole Heterocycles. The Journal of Organic Chemistry, 79(10), 4475-4488. [Link]

  • Shaughnessy, K. H., et al. (2007). A convenient catalyst system for microwave accelerated cross-coupling of a range of aryl boronic acids with aryl chlorides. Beilstein Journal of Organic Chemistry, 3, 20. [Link]

  • American Chemical Society. (2012). Synthesis of Indole Oligomers Via Iterative Suzuki Couplings. [Link]

  • Šačkus, A., et al. (2014). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3-dihydro-6'H-spiro[indole-2,2'-piperidin]-6'-one. Chemija, 25(1), 38-45. [Link]

  • ResearchGate. Mechanistic explanation of inversion reaction using Pd(dppf)Cl2. [Link]

  • Bouattour, R., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-ones. RSC Advances, 11(4), 2139-2149. [Link]

  • Elumalai, V., & Hansen, J. H. (2021). Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water. Organic & Biomolecular Chemistry, 19(46), 10143-10147. [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]

  • Thomas, S., et al. (2011). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Tetrahedron Letters, 52(21), 2707-2710. [Link]

  • Wang, C., et al. (2022). Selective C-O Coupling Reaction of N-Methoxy Arylamides and Arylboronic Acids Catalyzed by Copper Salt. Catalysts, 12(11), 1278. [Link]

  • ResearchGate. (2020). Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic... [Link]

  • Kim, J., & Lee, C. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Catalysts, 13(1), 3. [Link]

  • G.Á. V., et al. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 25(22), 5482. [Link]

  • Sowa, M., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2270-2279. [Link]

  • Krátky, M., et al. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 25(22), 5482. [Link]

  • Gîlcă, V.-I., et al. (2021). Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds. Catalysts, 11(11), 1369. [Link]

Sources

Application Notes & Protocols: 1-BOC-5-Methoxyindole as a Versatile Building Block for the Synthesis of Complex Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 5-methoxyindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with diverse pharmacological activities.[1][2] This guide details the strategic application of N-BOC-protected 5-methoxyindole (1-BOC-5-methoxyindole) as a pivotal intermediate in the synthesis of complex heterocyclic structures.[3] We explore the role of the tert-butyloxycarbonyl (BOC) protecting group in modulating reactivity and directing functionalization. This document provides detailed protocols for key transformations, including palladium-catalyzed cross-coupling reactions and N-H deprotection, aimed at researchers, chemists, and professionals in drug development.

Introduction: The Strategic Importance of this compound

Heterocyclic compounds are the largest and most diverse family of organic molecules, forming the backbone of countless pharmaceuticals, agrochemicals, and materials.[4][5] Within this class, the indole ring system is of paramount importance. The 5-methoxyindole moiety, in particular, is a key pharmacophore found in compounds developed for treating cardiovascular and neurological diseases, as well as for their potential as anticancer agents.[1][3]

The direct functionalization of the indole N-H can be challenging and can lead to undesired side reactions. The introduction of the tert-butyloxycarbonyl (BOC) group at the N1 position serves three primary strategic purposes:

  • Protection & Stability: It protects the indole nitrogen from participating in unwanted reactions, such as alkylation or acylation.

  • Reactivity Modulation: The electron-withdrawing nature of the BOC group increases the acidity of the C2-proton, facilitating selective deprotonation and functionalization at this position.

  • Facile Removal: The BOC group can be cleaved under relatively mild acidic conditions, which are often orthogonal to many other functional groups, allowing for late-stage diversification of the core structure.[6][7]

Physicochemical Properties of this compound
PropertyValueReference
CAS Number 99275-47-5[8]
Molecular Formula C₁₄H₁₇NO₃[8]
Molecular Weight 247.29 g/mol [8]
Appearance White to light brownish crystalline powder[9]
Synonyms tert-butyl 5-methoxy-1H-indole-1-carboxylate[8]

Core Applications & Synthetic Strategy

The true utility of this compound lies in its predictable reactivity, allowing for the controlled and sequential introduction of complexity. This section outlines key synthetic transformations where this building block excels.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C and C-heteroatom bond formation in modern organic synthesis.[10][11][12] Starting with a halogenated this compound (e.g., at the C2, C3, C4, or C6 positions), a variety of coupling partners can be introduced.

Causality Behind Component Selection:

  • Palladium Pre-catalyst: Pd(OAc)₂, [Pd(allyl)Cl]₂, or more advanced pre-catalysts are used. The choice depends on the specific coupling reaction and substrate reactivity.

  • Ligand: The ligand is critical for stabilizing the palladium center and facilitating the catalytic cycle. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, cBRIDP) are often required for challenging couplings, as they promote the oxidative addition of the aryl halide and the subsequent reductive elimination to form the product.[11][13]

  • Base: A base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ is essential for activating the nucleophilic partner (e.g., boronic acid in a Suzuki coupling) and participating in the transmetalation step.[13]

Suzuki_Coupling_Workflow cluster_start Starting Materials cluster_reagents Catalytic System cluster_product Product SM1 Halogenated This compound (Ar-X) Prod Coupled Product (Ar-R) SM1->Prod Suzuki-Miyaura Reaction SM2 Boronic Acid / Ester (R-B(OR)2) SM2->Prod Suzuki-Miyaura Reaction Cat Pd Catalyst (e.g., Pd(OAc)2) Cat->Prod Lig Ligand (e.g., SPhos) Lig->Prod Base Base (e.g., K2CO3) Base->Prod

General workflow for a Suzuki-Miyaura cross-coupling reaction.

This strategy is fundamental for synthesizing biaryl and heteroaryl-indole structures, which are common motifs in pharmaceutical candidates.

N-H Deprotection: Unveiling the Core Heterocycle

The final step in many synthetic sequences involving this building block is the removal of the BOC group. This unmasks the indole N-H, which can be a crucial site for biological activity or a handle for further functionalization.

Acid-catalyzed hydrolysis is the most common method for BOC deprotection.[6] The mechanism involves protonation of the carbonyl oxygen, followed by fragmentation to release the stable tert-butyl cation (which typically forms isobutylene gas) and the free amine.[7]

Choosing the Right Acidic Conditions: The choice of acid and solvent is critical to ensure selective deprotection without cleaving other acid-sensitive groups that may be present in the molecule.

ReagentTypical ConditionsAdvantagesConsiderations
Trifluoroacetic Acid (TFA) 10-50% in CH₂Cl₂ (DCM), RT, 1-4hFast, efficient, volatile reagents are easily removed.Highly corrosive. Can cleave other acid-labile groups (e.g., t-butyl esters).[7][14]
Hydrochloric Acid (HCl) 4M in 1,4-Dioxane, RT, 1-12hOften milder than TFA, product precipitates as HCl salt.Dioxane is a peroxide-former and requires careful handling.
p-Toluenesulfonic Acid (p-TsOH) Stoichiometric amount in CH₃CN or neat, heat.Solid, non-volatile acid. Can be used in mechanochemical, solvent-free conditions.[15]Often requires heat, which may not be suitable for thermally sensitive substrates.
Sodium Methoxide (NaOMe) Catalytic amount in MeOH, RTMild, basic conditions. Useful for substrates with acid-sensitive groups.[16]Only applicable to N-Boc groups on certain heterocycles like indoles; not a general method for all amines.

Detailed Experimental Protocols

The following protocols are provided as representative examples. Researchers should always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol 1: Suzuki-Miyaura Coupling of 2-Bromo-1-BOC-5-methoxyindole

Principle: This protocol describes the palladium-catalyzed coupling of a brominated indole derivative with an arylboronic acid to form a 2-aryl-indole, a common scaffold in drug discovery.

Reagents & Materials:

  • 2-Bromo-1-BOC-5-methoxyindole (1.0 equiv)

  • Arylboronic Acid (1.2 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)

  • 1,4-Dioxane and Water (4:1 v/v), degassed

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-bromo-1-BOC-5-methoxyindole, the arylboronic acid, and K₂CO₃.

  • In a separate vial, dissolve Pd(OAc)₂ and SPhos in a small amount of degassed 1,4-dioxane.

  • Add the catalyst solution to the reaction flask, followed by the remaining degassed 4:1 dioxane/water solvent mixture.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 2-aryl-1-BOC-5-methoxyindole.

Protocol1_Workflow start Start: Assemble Reagents setup Combine solids (indole, boronic acid, base) in flask under N2 atmosphere. start->setup catalyst Add Pd(OAc)2/SPhos solution and degassed solvent. setup->catalyst react Heat reaction mixture (80-100 °C) and monitor progress (TLC/LC-MS). catalyst->react workup Cool, dilute with Ethyl Acetate, and perform aqueous washes. react->workup purify Dry, concentrate, and purify by column chromatography. workup->purify end End: Isolated Product purify->end

Experimental workflow for the Suzuki-Miyaura coupling protocol.
Protocol 2: Acid-Catalyzed N-BOC Deprotection

Principle: This protocol details the removal of the BOC protecting group using trifluoroacetic acid in dichloromethane, a standard and highly effective method to yield the free N-H indole.

Reagents & Materials:

  • 1-BOC-protected indole derivative (1.0 equiv)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic Acid (TFA)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve the 1-BOC-protected indole derivative in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add TFA (typically 5-10 equivalents, or as a 20% v/v solution in DCM) to the stirred solution. Caution: The reaction can generate gas (isobutylene) and may be exothermic.[7]

  • Remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours. Monitor the reaction progress by TLC or LC-MS until all starting material is consumed.

  • Upon completion, carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases and the aqueous layer is basic (pH > 8).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • If necessary, purify the crude product by flash column chromatography or recrystallization to obtain the deprotected indole.

Conclusion

This compound is an exceptionally valuable and versatile building block for constructing complex heterocyclic compounds. Its predictable reactivity, coupled with the robust and reliable chemistry of the BOC protecting group, allows for the strategic and controlled elaboration of the indole core. The protocols outlined herein for palladium-catalyzed cross-coupling and N-H deprotection represent foundational transformations that enable access to a wide array of molecular architectures relevant to medicinal chemistry and materials science.[2][9]

References

  • BenchChem. (n.d.). Comparative Analysis of 5-Methoxyindole Derivatives as Antiproliferative Agents.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 5-Methoxyindole (CAS 1006-94-6): A Key Pharmaceutical Intermediate & Organic Synthesis Building Block.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind 5-Methoxyindole (CAS 1006-94-6): Properties and Synthetic Applications.
  • Google Patents. (n.d.). CN110642770B - Preparation method of 5-methoxyindole.
  • Yan, L.-J. (2018). Reexploring 5-methoxyindole-2-carboxylic acid (MICA) as a potential antidiabetic agent. Diabetes, Metabolic Syndrome and Obesity: Targets and Therapy, 11, 183–186.
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection.
  • Denmark, S. E., & Smith, R. C. (2009). Palladium-Catalyzed Cross-Coupling of Five-Membered Heterocyclic Silanolates. Organic Letters, 11(2), 431-434. Retrieved from [Link]

  • Mondal, M. (2020). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. In Palladium-Catalyzed Cross-Coupling Reactions. IntechOpen. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). Palladium-catalyzed Cross-coupling Reactions.
  • Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups.
  • Capot Chemical. (n.d.). Specifications of this compound.
  • National Center for Biotechnology Information. (n.d.). N-Boc-5-methoxyindole. PubChem Compound Database.
  • Polak, J., Bąkowicz, J., & Morzyk-Ociepa, B. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Molecules, 29(10), 2201. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Acids. Reagent Guides.
  • PubChemLite. (n.d.). N-boc-5-methoxyindole (C14H17NO3).
  • Garg, N. K. (2020). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. Chemical Society Reviews, 49(15), 5494-5527. Retrieved from [Link]

  • Đud, M., & Margetić, D. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. International Journal of Organic Chemistry, 7, 140-144.
  • Reddy, K. L. et al. (2006). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Synthetic Communications, 36(18), 2647-2652. Retrieved from [Link]

  • NIST. (n.d.). 5-Methoxyindole-2-carboxylic acid. NIST Chemistry WebBook.
  • Jeschke, P. (2018). Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals. Pest Management Science, 74(4), 775-788. Retrieved from [Link]

  • Open Access Journals. (n.d.). Heterocyclic compounds: The Diverse World of Ringed Molecules.
  • ScienceScholar. (2022). A review on green multicomponent synthesis of heterocyclic compounds.

Sources

Application Notes and Protocols for the Purification of 1-BOC-5-methoxyindole by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed protocol for the purification of 1-BOC-5-methoxyindole, a key intermediate in the synthesis of various pharmacologically active compounds, utilizing silica gel column chromatography. This document is intended for researchers, scientists, and drug development professionals seeking a robust and reliable method to obtain high-purity this compound. The application note delves into the underlying principles of the chromatographic separation, potential impurities, and a step-by-step protocol from slurry packing to fraction analysis. Furthermore, a troubleshooting guide is included to address common challenges encountered during the purification process.

Introduction: The Significance of Pure this compound

This compound (tert-butyl 5-methoxy-1H-indole-1-carboxylate) is a pivotal building block in medicinal chemistry and drug discovery. The presence of the methoxy group on the indole ring enhances its reactivity and modulates its biological activity, making it a precursor for a wide range of therapeutic agents.[1] The tert-butyloxycarbonyl (BOC) protecting group on the indole nitrogen is crucial for controlling reactivity in subsequent synthetic steps.[]

The purity of this compound is paramount, as impurities can lead to the formation of undesired byproducts, complicate reaction monitoring, and ultimately impact the safety and efficacy of the final active pharmaceutical ingredient (API).[][4] Column chromatography is a widely employed and effective technique for the purification of this compound, allowing for the separation of the desired product from unreacted starting materials and side products.[5]

Principles of Separation: Column Chromatography of this compound

Column chromatography separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase.[6] For the purification of this compound, silica gel, a polar adsorbent, is the most common stationary phase. The separation is governed by the polarity of the compounds in the mixture and the polarity of the mobile phase.

This compound is a moderately polar compound. The BOC group increases its lipophilicity compared to the parent 5-methoxyindole. Potential impurities can range from the more polar starting material, 5-methoxyindole, to non-polar byproducts. A mobile phase of intermediate polarity, typically a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate, is used to achieve effective separation. By gradually increasing the polarity of the mobile phase (gradient elution), compounds are selectively eluted from the column based on their affinity for the stationary phase. Less polar compounds will elute first, followed by compounds of increasing polarity.

Pre-Purification Analysis: Thin-Layer Chromatography (TLC)

Before proceeding with column chromatography, it is essential to develop a suitable solvent system and assess the crude mixture using Thin-Layer Chromatography (TLC).[7]

Objective

To determine the optimal mobile phase composition that provides good separation between this compound and its impurities. The target Rf value for the product is typically between 0.2 and 0.4 to ensure effective separation on the column.[7]

Recommended TLC Protocol
  • Plate: Silica gel 60 F254 TLC plate.

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Using a capillary tube, spot the dissolved crude mixture onto the baseline of the TLC plate. Also, spot the starting material (5-methoxyindole) if available as a reference.

  • Eluent: A starting solvent system of 3:1 Hexane:Ethyl Acetate is recommended.[8]

  • Development: Place the TLC plate in a developing chamber saturated with the eluent and allow the solvent front to travel up the plate.

  • Visualization: Visualize the separated spots under a UV lamp (254 nm). The this compound should appear as a UV-active spot. A literature-reported Rf value for a similar BOC-protected indole is approximately 0.2 in a 3:1 hexane:ethyl acetate system.[8] 5-methoxyindole, being more polar, will have a lower Rf value.

CompoundExpected PolarityExpected Rf in 3:1 Hexane:EtOAc
Non-polar byproductsLowHigh
This compound Moderate ~0.2 - 0.3
5-MethoxyindoleHighLow
Di-Boc-5-methoxyindoleModerate-HighVariable, likely close to product
Boc-AnhydrideModerateCan be close to product

Table 1: Expected TLC Profile of Crude this compound.

Detailed Protocol: Purification of this compound by Flash Column Chromatography

This protocol is designed for the purification of approximately 1 gram of crude this compound. Adjust the scale accordingly.

Materials and Equipment
  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (analytical grade)

  • Ethyl acetate (analytical grade)

  • Glass chromatography column (e.g., 40-60 mm diameter)

  • Cotton or glass wool

  • Sand (washed)

  • Collection tubes or flasks

  • TLC plates and chamber

  • Rotary evaporator

Experimental Workflow Diagram

G cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation prep_slurry Prepare Silica Slurry pack_column Pack Column prep_slurry->pack_column load_sample Load Sample onto Column pack_column->load_sample prep_sample Prepare Crude Sample prep_sample->load_sample elute_column Elute with Gradient load_sample->elute_column collect_fractions Collect Fractions elute_column->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions evaporate_solvent Evaporate Solvent combine_fractions->evaporate_solvent final_product Obtain Pure Product evaporate_solvent->final_product

Caption: Workflow for the purification of this compound.

Step-by-Step Procedure
  • Column Preparation:

    • Insert a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer (approx. 1 cm) of sand on top of the plug.

    • In a beaker, prepare a slurry of silica gel (approx. 40-50 g for 1 g of crude material) in the initial eluent (e.g., 5% ethyl acetate in hexane).

    • Pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.

    • Add another thin layer of sand on top of the packed silica gel to prevent disturbance during solvent addition.

    • Wash the column with the initial eluent, ensuring the solvent level does not drop below the top of the sand layer.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude this compound (1 g) in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (approx. 2-3 g) to the solution.

    • Concentrate the mixture on a rotary evaporator to obtain a free-flowing powder.

    • Carefully add the dry sample-silica mixture to the top of the prepared column.

  • Elution:

    • Begin elution with a low polarity solvent system (e.g., 5% ethyl acetate in hexane).

    • Gradually increase the polarity of the mobile phase. A suggested gradient is as follows:

      • 5% Ethyl Acetate in Hexane (2 column volumes)

      • 10% Ethyl Acetate in Hexane (4 column volumes)

      • 15-20% Ethyl Acetate in Hexane until the product has completely eluted.

    • Maintain a constant flow rate. Applying gentle pressure with air or nitrogen can speed up the process (flash chromatography).

  • Fraction Collection and Analysis:

    • Collect fractions of a suitable volume (e.g., 20-25 mL).

    • Monitor the fractions by TLC using the solvent system that gave an Rf of ~0.2-0.3 for the product.

    • Spot every few fractions on a TLC plate to track the elution of the product and impurities.

  • Isolation of Pure Product:

    • Combine the fractions that contain the pure this compound.

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product as a solid.

Troubleshooting

ProblemPossible CauseRecommended Solution
Poor Separation Inappropriate solvent system.Re-optimize the eluent using TLC. Try a different solvent system if necessary (e.g., dichloromethane/hexane).[9]
Column overloading.Use a larger column with more silica gel for the amount of crude material.
Product does not elute Eluent is not polar enough.Gradually increase the polarity of the mobile phase. A final flush with a more polar solvent (e.g., 50% ethyl acetate in hexane) can be attempted.
Compound degraded on silica.While the BOC group is generally stable, prolonged exposure to acidic silica can cause some degradation.[6][10] Neutralize the silica gel with triethylamine before packing or use a less acidic stationary phase like alumina if the compound is particularly sensitive.
Co-elution of Impurities Impurity has a similar polarity to the product.Use a shallower gradient during elution to improve resolution. Consider using a different stationary phase (e.g., alumina) or a different solvent system.
Streaking of spots on TLC Sample is too concentrated.Dilute the sample before spotting on the TLC plate.
Compound is acidic or basic.Add a small amount of a modifier to the eluent (e.g., a few drops of triethylamine for basic compounds, or acetic acid for acidic compounds).

Conclusion

The protocol described in this application note provides a reliable and efficient method for the purification of this compound using silica gel column chromatography. By carefully selecting the solvent system based on preliminary TLC analysis and following the detailed procedure, researchers can obtain this valuable intermediate in high purity, which is essential for the successful synthesis of downstream target molecules. The troubleshooting guide offers practical solutions to common challenges, ensuring a higher success rate in the purification process.

References

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved from [Link]

  • AWS. (n.d.). SI-1 General Approach to the Total Synthesis of 9-Methoxy Substituted Indole Alkaloids. Retrieved from [Link]

  • ResearchGate. (2025). Selective Removal of the N-BOC Protective Group using Silica Gel at Low Pressure. Retrieved from [Link]

  • ResearchGate. (2013). How can I find out the same Rf value compounds by TLC wise without using NMR?. Retrieved from [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Gribble, G. W. (2010). Indole Ring Synthesis: From Natural Products to Drug Discovery. John Wiley & Sons.
  • Wiley-VCH. (2004). Efficient Synthesis of 2-Substituted Indoles Based on Pd(OAc)2/t-Bu3P-Catalyzed Alkynylation/Amination of 1,2-Dihaloarenes. Retrieved from [Link]

  • Wiley-VCH. (2004). Supporting Information for Angew. Chem. Int. Ed. Z53200. Retrieved from [Link]

  • ResearchGate. (2017). What is the best eluent ratios for alkaloid detection on TLC silica gel. Retrieved from [Link]

  • Michigan State University, Department of Chemistry. (n.d.). 5. Thin Layer Chromatography. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 2-(2-Aminoethyl)-5-methoxyindole on Newcrom R1 HPLC column. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]

  • Wiley-VCH. (n.d.). Palladium-Catalyzed Cross-Coupling of (Hetero)Aryl or Alkenyl Sulfonates with Aryl- and Alkenylsilanols. Retrieved from [Link]

  • Google Patents. (n.d.). CN110642770B - Preparation method of 5-methoxyindole.
  • Beilstein Journal of Organic Chemistry. (2011). Identification and synthesis of impurities formed during sertindole preparation. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: The Solid Phase. Retrieved from [Link]

  • Reddit. (2016). What compounds are unstable in a silica gel column (chromatography). Retrieved from [Link]

  • ResearchGate. (2025). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?. Retrieved from [Link]

  • ResearchGate. (2025). Analysis of some pharmaceuticals in the presence of their synthetic impurities by applying hybrid micelle liquid chromatography. Retrieved from [Link]

  • Wiley Online Library. (2010). D-Glucose as Green Ligand for Selective Copper catalyzed Phenol Formation from Aryl Halides with an Easy Catalyst Removal. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • MDPI. (2022). N,N′-Di-Boc-2H-Isoindole-2-carboxamidine—First Guanidine-Substituted Isoindole. Retrieved from [Link]

Sources

Application Note: High-Purity 1-BOC-5-Methoxyindole via Optimized Recrystallization Techniques

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-BOC-5-methoxyindole is a pivotal building block in contemporary drug discovery, serving as a key intermediate in the synthesis of a multitude of pharmacologically active agents, particularly within neuropharmacology and oncology.[1][2] The stringent purity requirements of the pharmaceutical industry necessitate robust and scalable purification methods.[3][4] Recrystallization remains a cornerstone technique for the purification of solid active pharmaceutical ingredients (APIs) and their intermediates, offering an unparalleled balance of efficiency, cost-effectiveness, and scalability.[3][4] This application note provides a detailed guide to the purification of crude this compound using optimized recrystallization protocols, grounded in the fundamental principles of solubility and crystal lattice formation. We present step-by-step methodologies, a comprehensive troubleshooting guide, and a logical workflow to empower researchers and drug development professionals to achieve high-purity material consistently.

Introduction: The Imperative for Purity

The efficacy and safety of a pharmaceutical agent are inextricably linked to its purity. Impurities, even in trace amounts, can alter pharmacological activity, increase toxicity, and compromise the stability of the final drug product. This compound, a derivative of 5-methoxyindole, is frequently synthesized via methods that can introduce various impurities. These may include unreacted starting materials such as 5-methoxyindole, residual reagents from the Boc-protection step, or side-products formed under the reaction conditions.[5]

Recrystallization is a powerful purification technique that leverages the differences in solubility between the desired compound and its impurities in a chosen solvent system.[6][7][8] The fundamental principle relies on dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated solution and then allowing the solution to cool. As the temperature decreases, the solubility of the desired compound drops, causing it to crystallize out of the solution in a pure form, while the impurities remain dissolved in the surrounding liquid (the mother liquor).[8]

The Science of Recrystallization

A successful recrystallization is a carefully controlled process governed by thermodynamics and kinetics. The selection of an appropriate solvent is the most critical step.[7] An ideal solvent should exhibit the following characteristics:

  • High Solvency for the Target Compound at Elevated Temperatures: The solvent must effectively dissolve the this compound when heated.[7]

  • Low Solvency for the Target Compound at Low Temperatures: Upon cooling, the compound's solubility should decrease significantly to ensure a high recovery yield.[7]

  • Differential Solubility for Impurities: The solvent should either be a very poor solvent for impurities (allowing them to be filtered off while hot) or a very good solvent for them (keeping them in the mother liquor upon cooling).[7]

  • Non-reactive: The solvent must not react with the compound being purified.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.

  • Safety: The solvent should be non-toxic, non-flammable, and environmentally benign whenever possible.

Often, a single solvent does not meet all these criteria. In such cases, a mixed-solvent system, or anti-solvent crystallization, is employed. This involves dissolving the compound in a "good" solvent in which it is highly soluble, followed by the gradual addition of a "poor" solvent (the anti-solvent) in which the compound is sparingly soluble, to induce crystallization.[3][9][10]

Recommended Recrystallization Protocols for this compound

Based on the physicochemical properties of this compound (a moderately polar, solid compound), non-polar/polar solvent mixtures are highly effective. The following protocols provide a primary method and a viable alternative.

Primary Protocol: Ethyl Acetate / Hexanes System

This mixed-solvent system is often an excellent starting point for compounds of intermediate polarity. Ethyl acetate serves as the "good" solvent, while hexanes act as the "poor" anti-solvent.

Materials:

  • Crude this compound

  • Ethyl Acetate (ACS Grade or higher)

  • Hexanes (ACS Grade or higher)

  • Erlenmeyer flask(s)

  • Heating source (hot plate with stirrer)

  • Büchner funnel and vacuum flask

  • Filter paper

  • Ice bath

Step-by-Step Methodology:

  • Dissolution: Place the crude this compound into an appropriately sized Erlenmeyer flask. Add a minimal amount of ethyl acetate, just enough to create a slurry.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add ethyl acetate portion-wise until the solid completely dissolves. Causality Note: Using the minimum amount of hot solvent is crucial for maximizing recovery. Excess solvent will retain more product in the mother liquor upon cooling, reducing the yield.[11][12]

  • (Optional) Hot Filtration: If insoluble impurities are observed in the hot solution, perform a hot filtration through a fluted filter paper into a pre-warmed clean flask to remove them. Causality Note: This step prevents insoluble contaminants from being incorporated into the final crystals. Pre-warming the apparatus prevents premature crystallization in the funnel.[10]

  • Anti-Solvent Addition: While the ethyl acetate solution is still hot, slowly add hexanes dropwise with continuous swirling. Continue adding until a persistent cloudiness (turbidity) appears. This indicates the solution is saturated.

  • Re-dissolution: Add a few drops of hot ethyl acetate to the cloudy solution until it becomes clear again. This ensures the crystallization process begins from a fully saturated, homogenous solution, promoting the formation of well-ordered crystals.

  • Crystallization: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Causality Note: Slow cooling is essential for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice and lead to smaller, less pure crystals.[13]

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to further decrease the solubility of the compound and maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold hexanes (or an ice-cold mixture of ethyl acetate/hexanes with a high proportion of hexanes) to remove any residual mother liquor containing dissolved impurities. Causality Note: The wash solvent must be cold to avoid dissolving a significant portion of the purified product.[10]

  • Drying: Allow the crystals to air-dry on the funnel under vacuum for a few minutes. For complete drying, transfer the crystals to a watch glass or drying dish and place them in a vacuum oven at a mild temperature (e.g., 40-50 °C) until a constant weight is achieved.

Alternative Protocol: Methanol / Water System

For certain impurity profiles, a more polar solvent system may be advantageous. Methanol acts as the "good" solvent, and water serves as the anti-solvent.

Methodology: The procedure is analogous to the ethyl acetate/hexanes protocol.

  • Dissolve the crude material in a minimum amount of hot methanol.

  • (Optional) Perform hot filtration if necessary.

  • Add water dropwise to the hot solution until persistent turbidity is observed.

  • Add a few drops of hot methanol to clarify the solution.

  • Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Collect the crystals by vacuum filtration.

  • Wash the collected crystals with a small amount of ice-cold methanol/water mixture.

  • Dry the purified product under vacuum.

Data Summary for Solvent Selection

The choice of solvent is paramount for successful recrystallization. The following table provides a summary of commonly used solvent systems for indole derivatives.

"Good" Solvent Boiling Point (°C) "Poor" Solvent (Anti-Solvent) Boiling Point (°C) Comments
Ethyl Acetate77.1Hexanes~69Excellent general-purpose system for compounds of intermediate polarity. Good balance of solvency and volatility.
Acetone56Hexanes~69Similar to Ethyl Acetate/Hexanes but Acetone is more volatile.
Methanol64.7Water100Effective for more polar compounds. Water is an excellent and inexpensive anti-solvent.[14]
Ethanol78.4Water100A slightly less volatile alternative to Methanol. Often a very effective general solvent.[15]
Toluene110.6Hexanes~69Useful for less polar compounds that require a higher dissolution temperature.

Visualization of the Recrystallization Workflow

The following diagram illustrates the logical flow of the mixed-solvent recrystallization protocol.

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_purification Step 2: Purification & Saturation cluster_crystallization Step 3: Crystal Formation cluster_isolation Step 4: Isolation & Drying A Crude this compound B Add minimum 'Good' Solvent (e.g., Ethyl Acetate) A->B C Heat to Dissolve B->C D Hot Solution C->D E Add 'Poor' Solvent (e.g., Hexanes) until Cloudy D->E F Add drops of 'Good' Solvent to Clarify E->F G Saturated Hot Solution F->G H Slow Cool to Room Temp. G->H I Cool in Ice Bath H->I J Crystal Slurry I->J K Vacuum Filtration J->K L Wash with Cold 'Poor' Solvent K->L M Dry Crystals Under Vacuum L->M N Pure this compound M->N

Caption: Workflow for the mixed-solvent recrystallization of this compound.

Troubleshooting Common Recrystallization Issues

Even with a well-defined protocol, challenges can arise. This section addresses common problems and provides robust solutions.

Problem Probable Cause(s) Solutions
"Oiling Out" The compound's melting point is lower than the temperature of the solution from which it is crystallizing. The compound comes out of solution as a liquid instead of a solid.[13][16] This is common with impure samples.1. Reheat and Dilute: Reheat the solution to re-dissolve the oil. Add a small amount of additional "good" solvent to lower the saturation point, then allow it to cool more slowly.[9][13]2. Change Solvents: Select a solvent system with a lower boiling point.
No Crystals Form Supersaturation: The solution is cooled but contains more dissolved solute than it should.[11]Too Much Solvent: The solution is not saturated at the lower temperature.[11]1. Induce Crystallization: Gently scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites.[11][12] Add a "seed crystal" of the pure compound if available.[11][12]2. Reduce Solvent Volume: If too much solvent was added, gently boil off some of the solvent to concentrate the solution and try cooling again.[11]
Very Low Yield Too Much Solvent: A significant amount of the product remains dissolved in the mother liquor.[12][13]Premature Crystallization: Crystals formed during hot filtration and were discarded.Washing with Warm Solvent: The cold wash solvent was not cold enough, dissolving the product.1. Check Mother Liquor: Evaporate a small amount of the mother liquor. If a large residue remains, try to recover more product by concentrating the solution and re-cooling.[13]2. Optimize Wash: Ensure the wash solvent is ice-cold and use only the minimum amount necessary.
Product is Colored/Impure Insoluble Impurities: Not removed by hot filtration.Soluble Colored Impurities: Co-crystallized with the product.1. Decolorize: Before cooling, add a small amount (1-2% by weight) of activated charcoal to the hot solution and swirl for a few minutes. Perform a hot filtration to remove the charcoal and the adsorbed impurities before proceeding with crystallization.[8]

Conclusion

Recrystallization is an indispensable technique for achieving the high levels of purity required for pharmaceutical intermediates like this compound. By carefully selecting a solvent system and controlling the parameters of dissolution and cooling, researchers can effectively remove process-related impurities. The protocols and troubleshooting guide presented in this application note provide a robust framework for the consistent and scalable purification of this critical building block, ensuring the integrity and quality of materials advancing through the drug development pipeline.

References

  • Current time information in Ottawa, CA. (n.d.). Google Search.
  • Recrystallization (chemistry) | Research Starters. (n.d.). EBSCO.
  • Recrystallization of Active Pharmaceutical Ingredients. (n.d.). SciSpace.
  • A Brief Review on Recrystallization of Clinically Important Drugs. (n.d.). International Journal of Pharmaceutical Research.
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
  • Recrystallization Definition, Principle & Purpose. (2022, November 7). PraxiLabs.
  • Crystallization purification of indole. (n.d.). ResearchGate.
  • Problems with Recrystallisations. (n.d.). University of York Chemistry Teaching Labs.
  • Technical Support Center: Purifying Indole Derivatives by Recrystallization. (n.d.). Benchchem.
  • Troubleshooting. (2022, April 7). Chemistry LibreTexts.
  • Recrystallization1. (n.d.). Unknown Source.
  • Recrystallization. (n.d.). Unknown Source.
  • Recrystallization (help meeeeee). (2013, February 3). Reddit.
  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester Department of Chemistry.
  • Process of preparing purified aqueous indole solution. (n.d.). Google Patents.
  • Technical Support Center: Synthesis of 5-Methoxyindoles. (n.d.). Benchchem.
  • Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). (n.d.). MDPI.
  • Fundamental chemical properties of 5-Methoxyindole. (n.d.). Benchchem.
  • Product is dissolved in Boc. How can Crystallize the product that is dissolved in Boc? (2022, January 12). ResearchGate.
  • Preparation method of 5-methoxyindole. (n.d.). Google Patents.
  • Technical Support Center: 5-Methoxyindole Synthesis. (n.d.). Benchchem.
  • Technical Support Center: Scale-Up Synthesis of 5-Methoxyindole Compounds. (n.d.). Benchchem.
  • 5-Methoxyindole: Comprehensive Laboratory Handling and Safety Protocols. (n.d.). Benchchem.
  • 1H-Indole-2-acetic acid, 5-methoxy-, methyl ester. (n.d.). Organic Syntheses Procedure.
  • Identification and synthesis of impurities formed during sertindole preparation. (n.d.). Unknown Source.
  • N-boc-5-methoxyindole (C14H17NO3). (n.d.). PubChemLite.
  • Specifications of this compound. (n.d.). Capot Chemical.
  • This compound | 99275-47-5. (2025, July 16). ChemicalBook.
  • Synthesis, reactivity and biological properties of methoxy-activated indoles. (n.d.). Unknown Source.
  • Identification and synthesis of impurities formed during sertindole preparation. (2011, January 7). PMC.
  • 5-Methoxyindole. (2024, April 9). ChemBK.

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Application Notes and Protocols for the Scalable Synthesis of 1-BOC-5-methoxyindole for Industrial Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 1-BOC-5-methoxyindole

This compound (tert-butyl 5-methoxy-1H-indole-1-carboxylate) is a pivotal intermediate in the synthesis of a multitude of pharmacologically active compounds. The strategic installation of the tert-butyloxycarbonyl (BOC) protecting group on the indole nitrogen serves a dual purpose: it deactivates the otherwise reactive N-H bond, preventing unwanted side reactions, and it modulates the electronic properties of the indole ring, often directing subsequent functionalization to specific positions. This makes this compound a versatile building block in the development of novel therapeutics, including agonists for serotonin receptors and inhibitors of glycogen synthase kinase-3 (GSK-3).

This document provides a comprehensive guide to the scalable and industrially viable synthesis of this compound, delineated into a two-stage process. The first stage details a high-yield synthesis of the precursor, 5-methoxyindole, from 5-bromoindole. The second stage presents a robust protocol for the N-BOC protection of 5-methoxyindole. The protocols are designed with scalability, safety, and product purity at the forefront, addressing the critical needs of industrial chemical production.

Stage 1: Scalable Synthesis of 5-Methoxyindole

The synthesis of 5-methoxyindole is achieved through a copper-catalyzed Ullmann condensation of 5-bromoindole with a methoxide source. This method is advantageous for its high conversion rates and selectivity, making it particularly suitable for large-scale production.[1][2]

Reaction Scheme: Ullmann Condensation

5-Bromoindole 5-Bromoindole 5-Methoxyindole 5-Methoxyindole 5-Bromoindole->5-Methoxyindole Sodium Methoxide, Copper Catalyst, 80-120°C Sodium Methoxide Sodium Methoxide Copper Catalyst Copper Catalyst

Caption: Synthesis of 5-Methoxyindole from 5-Bromoindole.

Protocol: Industrial Scale Synthesis of 5-Methoxyindole

This protocol is adapted from a patented industrial process and is intended for execution by trained professionals in a controlled manufacturing environment.[3]

Materials & Reagents:

ReagentMolar Eq.CAS No.Notes
5-Bromoindole1.010075-50-0Starting material
Sodium methoxide (30% in Methanol)1.3 - 2.0124-41-4Reagent and solvent
Copper(I) bromide (CuBr)0.01 - 0.057787-70-4Catalyst
1,10-Phenanthroline0.01 - 0.0566-71-7Ligand for catalyst
Methanol-67-56-1Solvent
Toluene-108-88-3Extraction solvent
Petroleum Ether-8032-32-4Recrystallization solvent

Equipment:

  • Jacketed glass reactor with overhead stirrer, condenser, and temperature probe

  • Vacuum filtration apparatus

  • Rotary evaporator

  • Crystallization vessel

Procedure:

  • Reaction Setup: In a suitably sized jacketed reactor, charge the 30% sodium methoxide solution in methanol, 5-bromoindole, 1,10-phenanthroline, and cuprous bromide at ambient temperature.

  • Reaction Execution: Commence stirring and heat the reaction mixture to a target temperature of 80-120°C.[1][2][3] Maintain this temperature for 5-10 hours.

  • In-Process Control: Monitor the reaction progress periodically using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Thin Layer Chromatography (TLC) to ensure the complete consumption of 5-bromoindole.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture to remove insoluble inorganic salts.

  • Solvent Recovery: Transfer the filtrate to a rotary evaporator and distill under reduced pressure to recover the methanol.

  • Extraction and Purification: To the residue, add toluene and water. Separate the organic layer, and wash it with brine. Concentrate the organic layer to yield the crude product.

  • Crystallization: Dissolve the crude 5-methoxyindole in a minimal amount of hot petroleum ether or a suitable solvent mixture. Allow the solution to cool slowly to effect crystallization.

  • Isolation and Drying: Collect the purified 5-methoxyindole crystals by filtration, wash with cold petroleum ether, and dry under vacuum to a constant weight.

Stage 2: BOC Protection of 5-Methoxyindole

The N-BOC protection of 5-methoxyindole is a critical step to shield the indole nitrogen for subsequent synthetic transformations. The reaction proceeds via the nucleophilic attack of the indole nitrogen on the carbonyl carbon of di-tert-butyl dicarbonate ((Boc)₂O).[4] The use of a catalyst such as 4-(Dimethylamino)pyridine (DMAP) can significantly accelerate the reaction, especially for electron-rich indoles.[4]

Reaction Scheme: N-BOC Protection

5-Methoxyindole 5-Methoxyindole This compound This compound 5-Methoxyindole->this compound Di-tert-butyl dicarbonate, DMAP (cat.), Solvent Di-tert-butyl dicarbonate Di-tert-butyl dicarbonate DMAP DMAP

Caption: N-BOC Protection of 5-Methoxyindole.

Protocol: Scalable Synthesis of this compound

This protocol provides a general framework for the BOC protection of 5-methoxyindole and should be optimized for specific large-scale equipment.

Materials & Reagents:

ReagentMolar Eq.CAS No.Notes
5-Methoxyindole1.01006-94-6Starting material
Di-tert-butyl dicarbonate ((Boc)₂O)1.1 - 1.524424-99-5BOC-protecting agent
4-(Dimethylamino)pyridine (DMAP)0.11122-58-3Catalyst
Acetonitrile (MeCN) or Dichloromethane (CH₂Cl₂)-75-05-8 or 75-09-2Solvent
Saturated aqueous ammonium chloride (NH₄Cl)-12125-02-9Quenching agent
Ethyl acetate (EtOAc)-141-78-6Extraction solvent
Brine-7647-14-5Washing agent
Anhydrous magnesium sulfate (MgSO₄)-7487-88-9Drying agent

Equipment:

  • Jacketed glass reactor with overhead stirrer, condenser, and temperature probe

  • Addition funnel

  • Liquid-liquid extraction apparatus

  • Rotary evaporator

  • Crystallization vessel

Procedure:

  • Reaction Setup: In a clean and dry reactor, dissolve 5-methoxyindole (1.0 equiv.) in acetonitrile or dichloromethane.

  • Catalyst Addition: Add 4-(Dimethylamino)pyridine (0.1 equiv.) to the solution.

  • Reagent Addition: Add di-tert-butyl dicarbonate (1.1 equiv.) to the reaction mixture. For large-scale operations, portion-wise addition or addition as a solution in the reaction solvent is recommended to control any potential exotherm.

  • Reaction Monitoring: Stir the mixture at room temperature for several hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Quenching: Once the reaction is complete, quench by adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a liquid-liquid extraction apparatus. Extract the aqueous layer with ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate, to yield a solid product.

Safety and Handling

5-Methoxyindole:

  • Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5]

  • Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and face protection.[5] Avoid breathing dust.[5]

  • Handling: Use in a well-ventilated area. Avoid dust formation.[6]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[6]

This compound:

  • Toxic if swallowed (H301) and causes serious eye irritation (H319).

  • PPE: Wear a dust mask, eye shields, face shields, and gloves.

  • First Aid: If swallowed, call a poison center or doctor immediately and rinse the mouth.[7] In case of eye contact, rinse cautiously with water for several minutes.[7][8]

  • Accidental Release: Avoid dust formation. Sweep up and shovel into a suitable container for disposal.[7]

Di-tert-butyl dicarbonate ((Boc)₂O):

  • Flammable liquid and vapor. Harmful if swallowed. Causes serious eye irritation.

  • Handle in a well-ventilated area and away from sources of ignition.

A thorough risk assessment should be conducted before commencing any chemical synthesis at scale.

Quality Control and Analytical Validation

The purity and identity of the final this compound product should be confirmed using a combination of analytical techniques.

Recommended Analytical Methods:

  • High-Performance Liquid Chromatography (HPLC): A C18 reverse-phase column with a gradient elution of acetonitrile and water (containing 0.1% formic acid) is a standard method for assessing purity.[9] UV detection at approximately 278 nm is suitable for quantification.[9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to confirm the identity and purity of the product. Derivatization may be necessary to improve volatility.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the final product.

  • Melting Point: The melting point of pure this compound is reported to be in the range of 75-79 °C.

Typical Specifications for this compound:

TestSpecification
Purity (HPLC)≥ 98%[10]
Moisture≤ 0.5%[10]
AppearanceSolid
Melting Point75-79 °C

Process Optimization and Scale-Up Considerations

  • Heat Management: The BOC protection reaction can be exothermic, especially on a large scale. Gradual addition of the Boc anhydride and efficient reactor cooling are crucial to maintain temperature control.

  • Catalyst Loading: The amount of DMAP can be optimized to balance reaction rate and cost. Lower catalyst loading may be feasible with longer reaction times.

  • Solvent Selection: The choice of solvent can impact reaction rate, solubility of reagents, and ease of work-up. Acetonitrile and dichloromethane are common choices, but other solvents should be considered based on safety, environmental, and cost factors at an industrial scale.

  • Purification: While lab-scale purification might involve column chromatography, for industrial applications, recrystallization is the preferred method due to its cost-effectiveness and scalability.[1] Experimenting with different solvent systems is recommended to achieve optimal purity and yield.

Conclusion

The protocols detailed in this guide provide a robust and scalable pathway for the industrial synthesis of this compound. By following these procedures and adhering to strict safety and quality control measures, researchers and manufacturers can efficiently produce this key intermediate for the development of next-generation pharmaceuticals. The provided insights into process optimization and scale-up will further aid in the transition from laboratory-scale synthesis to full-scale industrial production.

References

  • Safety Data Sheet: 5-Methoxyindole. Carl ROTH. [Link]

  • CN110642770B - Preparation method of 5-methoxyindole.
  • Specifications of this compound. Capot Chemical. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in 1-BOC-5-Methoxyindole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 1-BOC-5-methoxyindole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during this specific N-protection reaction. The following question-and-answer format addresses potential pitfalls and offers scientifically grounded solutions to optimize your reaction yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction is sluggish or incomplete, resulting in a low yield of this compound. What are the primary causes?

A1: An incomplete reaction is the most common hurdle in the N-Boc protection of indoles. This typically stems from the reduced nucleophilicity of the indole nitrogen compared to aliphatic amines. The lone pair of electrons on the indole nitrogen is delocalized into the aromatic system, making it less available for nucleophilic attack on the di-tert-butyl dicarbonate ((Boc)₂O). The electron-donating methoxy group at the 5-position slightly mitigates this, but often not enough to ensure a rapid reaction without optimization.

Troubleshooting Steps:

  • Choice of Base and Catalyst:

    • Weak Bases (e.g., Triethylamine (TEA), Sodium Bicarbonate): These are often insufficient to fully deprotonate the indole N-H, leading to a slow and incomplete reaction. While sometimes used in conjunction with a catalyst, they are generally not recommended as the primary base for this substrate.

    • Strong Bases (e.g., Sodium Hydride (NaH), Potassium tert-butoxide): Using a strong, non-nucleophilic base will irreversibly deprotonate the indole, forming the highly nucleophilic indolide anion. This significantly accelerates the rate of reaction with (Boc)₂O. However, handling these pyrophoric reagents requires stringent anhydrous conditions.

    • Catalytic 4-(Dimethylamino)pyridine (DMAP): DMAP is a highly effective nucleophilic catalyst that accelerates the reaction by forming a more reactive N-Boc-pyridinium intermediate with (Boc)₂O.[1] This intermediate is then more readily attacked by the weakly nucleophilic indole nitrogen. Combining a milder base like TEA with catalytic DMAP is a common and effective strategy.

  • Solvent Selection:

    • Ensure your 5-methoxyindole is fully dissolved. Aprotic solvents like Tetrahydrofuran (THF), Dichloromethane (DCM), and Acetonitrile (MeCN) are standard choices.[2] For reactions involving NaH, anhydrous THF is preferred.

  • Reaction Temperature:

    • Most Boc protections of indoles proceed efficiently at room temperature, especially when using a strong base or a catalyst like DMAP. If the reaction is still sluggish, gentle heating (e.g., to 40 °C) can be beneficial, but should be monitored closely by TLC to avoid potential side reactions.

Q2: I'm observing multiple spots on my TLC plate, and my final product is impure after work-up. What are the likely side products?

A2: The formation of byproducts can significantly reduce your yield and complicate purification. For 5-methoxyindole, the primary concerns are di-Boc protection and electrophilic substitution on the electron-rich indole ring.

Potential Side Reactions and Solutions:

  • Di-Boc Protected Indole: While less common for indoles than for primary amines, the formation of a di-Boc derivative is possible, especially with a large excess of (Boc)₂O and a highly active catalytic system.

    • Solution: Use a controlled stoichiometry of (Boc)₂O, typically between 1.1 and 1.5 equivalents. Monitor the reaction by TLC and stop it once the starting material is consumed.

  • C-Alkylation/Acylation of the Indole Ring: The tert-butyl cation (t-Bu⁺) generated during the reaction (or from slight decomposition of (Boc)₂O) is an electrophile. The 5-methoxy group makes the indole ring particularly electron-rich and susceptible to electrophilic aromatic substitution.[3][4] The most likely position for this side reaction is the highly nucleophilic C3 position.

    • Solution: Maintain a controlled reaction temperature (room temperature is often sufficient). Avoid overly acidic conditions during the reaction or work-up, which can promote the formation of the tert-butyl cation.

  • Unreacted Starting Material: As discussed in Q1, incomplete reaction is a major source of impurity.

    • Solution: Refer to the optimization strategies in A1. Effective purification via column chromatography is essential to remove unreacted 5-methoxyindole.

Q3: My product seems to be degrading or the Boc group is being removed during the work-up. How can I prevent this?

A3: The Boc group is notoriously labile to acidic conditions.[5] An aqueous work-up involving an acidic wash (e.g., with dilute HCl) to remove basic catalysts like DMAP or excess amine bases can lead to premature deprotection of the desired product.

Work-up and Purification Strategies:

  • Neutral or Mildly Basic Work-up:

    • If DMAP is used, consider a quench with a saturated aqueous solution of ammonium chloride (NH₄Cl) instead of a strong acid.[2]

    • Washing with a saturated sodium bicarbonate (NaHCO₃) solution can also be employed to remove acidic impurities without cleaving the Boc group.[2]

  • Purification:

    • Column Chromatography: This is the most reliable method for separating this compound from unreacted starting material and non-polar byproducts. A gradient elution with a mixture of hexanes and ethyl acetate on silica gel is typically effective.

    • Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization can be an efficient purification method.[6] Experiment with solvent systems like ethanol or a mixture of a good solvent (e.g., ethyl acetate) and a poor solvent (e.g., hexanes).

Optimized Experimental Protocols

The following protocols provide a starting point for the synthesis of this compound, with options for different base/catalyst systems.

Protocol 1: DMAP-Catalyzed Boc Protection

This is a widely applicable and generally high-yielding method for less nucleophilic amines.[7]

Materials:

  • 5-Methoxyindole

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 5-methoxyindole (1.0 equiv.) in anhydrous DCM or MeCN.

  • Add TEA or DIPEA (1.5 equiv.) followed by a catalytic amount of DMAP (0.1 equiv.).

  • Add (Boc)₂O (1.2 equiv.) portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 2-4 hours), quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with DCM or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Boc Protection using Sodium Hydride

This method is for when a stronger base is required and anhydrous conditions can be maintained.

Materials:

  • 5-Methoxyindole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add NaH (1.2 equiv.).

  • Wash the NaH with anhydrous hexanes to remove the mineral oil, then carefully decant the hexanes.

  • Add anhydrous THF to the flask.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 5-methoxyindole (1.0 equiv.) in anhydrous THF.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes.

  • Cool the reaction mixture back to 0 °C and add a solution of (Boc)₂O (1.2 equiv.) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution at 0 °C.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography.

Data Presentation

Table 1: Comparison of Reaction Conditions and Their Impact on Yield

ParameterCondition A (Mild)Condition B (Catalytic)Condition C (Strong Base)Expected Outcome
Base Triethylamine (TEA)Triethylamine (TEA)Sodium Hydride (NaH)Stronger base leads to faster, more complete reaction.
Catalyst None0.1 eq. DMAPNoneDMAP significantly accelerates the reaction.
Solvent DCMDCM / MeCNAnhydrous THFSolvent choice depends on the base used.
Temperature Room Temp.Room Temp.0 °C to Room Temp.Exothermic reactions with NaH require initial cooling.
Typical Yield Low to ModerateHighHighConditions B and C are generally preferred for high yields.

Characterization Data for this compound:

  • ¹H NMR: The appearance of a large singlet around 1.6 ppm corresponding to the nine protons of the tert-butyl group is a clear indicator of successful protection. The aromatic protons will also show characteristic shifts.

  • ¹³C NMR: The appearance of signals around 84 ppm (quaternary carbon of the Boc group) and 28 ppm (methyl carbons of the Boc group) are diagnostic. The carbonyl carbon of the Boc group will appear around 150 ppm.[8][9]

  • IR Spectroscopy: The disappearance of the N-H stretch of the starting indole (around 3400 cm⁻¹) and the appearance of a strong carbonyl stretch from the carbamate (around 1730 cm⁻¹) confirms the reaction.

Visualizations

Reaction Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification start Dissolve 5-methoxyindole in anhydrous solvent add_base Add Base (e.g., TEA, NaH) start->add_base add_cat Add Catalyst (optional) (e.g., DMAP) add_base->add_cat cool Cool to 0 °C (if using NaH) add_base->cool If NaH add_boc Add (Boc)₂O add_cat->add_boc cool->add_boc stir Stir at RT add_boc->stir monitor Monitor by TLC stir->monitor quench Quench Reaction monitor->quench Reaction Complete extract Aqueous Extraction quench->extract dry Dry & Concentrate extract->dry purify Purify (Chromatography/Recrystallization) dry->purify product Pure this compound purify->product

Caption: General workflow for the synthesis of this compound.

Troubleshooting Logic

G start Low Yield of This compound incomplete_rxn Incomplete Reaction? start->incomplete_rxn side_products Side Products Observed? start->side_products workup_loss Loss During Work-up? start->workup_loss sol_base Optimize Base/Catalyst: - Use NaH or DMAP - Ensure anhydrous conditions incomplete_rxn->sol_base Yes sol_temp Adjust Temperature: - Gentle heating (40°C) - Monitor closely incomplete_rxn->sol_temp Yes sol_stoich Check Stoichiometry: - Use 1.1-1.5 eq. (Boc)₂O side_products->sol_stoich Yes sol_purify Optimize Purification: - Column Chromatography - Recrystallization side_products->sol_purify Yes sol_workup Modify Work-up: - Use neutral/mildly basic wash (e.g., aq. NH₄Cl or NaHCO₃) workup_loss->sol_workup Yes

Sources

Navigating the Deprotection of 1-BOC-5-Methoxyindole: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the deprotection of 1-BOC-5-methoxyindole. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during this critical synthetic step. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality of side reactions and offer robust troubleshooting strategies to ensure the integrity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions I should be aware of when deprotecting this compound with strong acids like trifluoroacetic acid (TFA)?

When exposing this compound to strong acids, the primary concern is the generation of a reactive tert-butyl cation.[1] This electrophile can readily react with the electron-rich 5-methoxyindole ring, leading to several undesired side products. The principal side reactions include:

  • Tert-butylation: The tert-butyl cation can attack the indole ring, most commonly at the C3, C4, C6, and C7 positions, resulting in a mixture of mono- and di-alkylated products.

  • Dimerization/Oligomerization: The acidic conditions can promote the electrophilic attack of a protonated indole onto a neutral indole molecule, leading to the formation of dimers and higher-order oligomers. The 5-methoxy group, being electron-donating, further activates the ring towards such reactions.

  • Oxidation: The 5-methoxyindole core is susceptible to oxidation, which can be exacerbated by the presence of air and acidic conditions, leading to colored impurities.

Q2: Why is the 5-methoxyindole core particularly susceptible to these side reactions?

The methoxy group at the 5-position is a strong electron-donating group. Through resonance, it increases the electron density of the indole ring system, making it a more potent nucleophile. This heightened nucleophilicity, while often desirable for certain reactions, renders the molecule more susceptible to attack by electrophiles such as the tert-butyl cation and protonated indole species.

Q3: What is the role of a "scavenger" in the deprotection reaction?

A scavenger is a nucleophilic compound added to the reaction mixture to trap the reactive tert-butyl cation before it can react with the sensitive 5-methoxyindole ring.[2] By reacting with the carbocation at a faster rate, scavengers effectively prevent the formation of tert-butylated side products.[2]

Troubleshooting Guides

Issue 1: Formation of Tert-butylated Side Products

Symptoms:

  • Appearance of new spots on TLC with higher Rf values than the desired product.

  • Mass spectrometry data showing peaks corresponding to the desired product +56 Da, +112 Da, etc.

Causality: The tert-butyl cation, a potent electrophile, is generated upon cleavage of the BOC group and readily undergoes electrophilic aromatic substitution with the electron-rich 5-methoxyindole.

Solutions:

  • Incorporate a Scavenger: The use of a scavenger is the most effective way to mitigate tert-butylation. Trialkylsilanes are particularly effective.

    • Triethylsilane (TES) or Triisopropylsilane (TIS): These are excellent scavengers that react with the tert-butyl cation to form the volatile tert-butyltrialkylsilane and the corresponding alkane. A typical loading is 5-10 equivalents relative to the substrate.[3]

  • Optimize Reaction Conditions:

    • Lower Temperature: Performing the deprotection at 0 °C can help to control the rate of the side reaction.

    • Shorter Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to minimize the exposure of the product to the acidic conditions.

Condition Rationale Expected Outcome
No Scavenger High concentration of reactive tert-butyl cation.Significant formation of tert-butylated side products.
With TES/TIS Efficient trapping of the tert-butyl cation.Minimal to no tert-butylated side products observed.[3]
Low Temperature (0 °C) Reduced rate of electrophilic substitution.Decreased formation of side products.
Issue 2: Dimerization and Oligomerization

Symptoms:

  • Formation of baseline material or insoluble particulates in the reaction mixture.

  • Complex mixture of higher molecular weight species observed by LC-MS.

Causality: Under acidic conditions, the indole nitrogen can be protonated, making the C3 position highly electrophilic. This can then be attacked by another neutral indole molecule, initiating a polymerization cascade. The electron-donating 5-methoxy group enhances the nucleophilicity of the indole ring, accelerating this process.

Solutions:

  • Use of Scavengers: While primarily for trapping the tert-butyl cation, scavengers like TES and TIS can also help to reduce the effective acidity of the medium, thereby suppressing dimerization.

  • Dilution: Running the reaction at a lower concentration can disfavor the bimolecular dimerization reaction.

  • Alternative Deprotection Methods: If dimerization is a persistent issue, consider moving away from strong acidic conditions.

    • Milder Acidic Conditions: Using a weaker acid such as pyridinium p-toluenesulfonate (PPTS) at elevated temperatures may provide a cleaner deprotection.

    • Thermal Deprotection: Heating the this compound in a high-boiling solvent like N,N-dimethylformamide (DMF) or diphenyl ether can effect deprotection without the need for an acid catalyst.[4]

Troubleshooting Dimerization

Troubleshooting Dimerization start Dimerization Observed scavenger Add Scavenger (TES/TIS) start->scavenger dilution Decrease Concentration start->dilution alt_method Consider Alternative Methods start->alt_method evaluate Evaluate Outcome scavenger->evaluate dilution->evaluate mild_acid Milder Acid (e.g., PPTS) alt_method->mild_acid thermal Thermal Deprotection alt_method->thermal mild_acid->evaluate thermal->evaluate success Problem Solved evaluate->success Clean Deprotection fail Re-evaluate Strategy evaluate->fail Side Products Persist

Caption: A workflow for addressing dimerization side reactions.

Issue 3: Formation of Colored Impurities (Oxidation)

Symptoms:

  • The reaction mixture or the final product develops a pink, red, or brown coloration.

  • Presence of new, often polar, impurities on TLC.

Causality: The electron-rich 5-methoxyindole is susceptible to oxidation, a process that can be initiated by air (oxygen) and catalyzed by acid. The exact structures of the oxidation products can be complex, but often involve the formation of oxindoles and other oxygenated species.[5]

Solutions:

  • Degas Solvents: Before use, sparge the reaction solvent with an inert gas like nitrogen or argon to remove dissolved oxygen.

  • Maintain an Inert Atmosphere: Run the reaction under a positive pressure of nitrogen or argon.

  • Add an Antioxidant:

    • Butylated Hydroxytoluene (BHT): A small amount of BHT can be added to the reaction mixture to inhibit radical-mediated oxidation processes.

    • Thioanisole: Can act as a scavenger for oxidizing species.

  • Careful Work-up: Minimize exposure of the deprotected, and now more reactive, 5-methoxyindole to air during the work-up procedure.

Mechanism of Side Reactions

Key Side Reaction Pathways cluster_0 BOC Deprotection cluster_1 Side Reactions This compound This compound 5-methoxyindole 5-methoxyindole This compound->5-methoxyindole + H+ tert-butyl cation tert-butyl cation This compound->tert-butyl cation + H+ Dimer/Oligomer Dimer/Oligomer 5-methoxyindole->Dimer/Oligomer + 5-methoxyindole, H+ Oxidized Products Oxidized Products 5-methoxyindole->Oxidized Products + [O] Tert-butylated Product Tert-butylated Product tert-butyl cation->Tert-butylated Product + 5-methoxyindole

Caption: Overview of the main side reaction pathways.

Experimental Protocols

Protocol 1: Standard TFA Deprotection with a Silane Scavenger

This protocol is a robust starting point for the clean deprotection of this compound.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Triethylsilane (TES)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1.0 equiv) in anhydrous DCM (approx. 0.1 M solution) in a round-bottom flask equipped with a magnetic stir bar.

  • Place the flask under an inert atmosphere (nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylsilane (5.0 equiv) to the stirred solution.

  • Add trifluoroacetic acid (10.0 equiv) dropwise to the reaction mixture.

  • Stir the reaction at 0 °C and monitor its progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 1-2 hours.

  • Once the starting material is consumed, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Work-up Procedure for TFA Salt

In many cases, the deprotected amine can be isolated as its TFA salt, which can be advantageous for storage and handling.

Procedure:

  • Follow steps 1-6 of Protocol 1.

  • Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • To ensure complete removal of residual TFA, co-evaporate the residue with toluene (2-3 times).[6]

  • The resulting TFA salt can often be used directly in the next step without further purification. If the free amine is required, it can be liberated by a subsequent basic work-up.

References

  • Pearson, D. A., et al. (1989). Trialkylsilanes as scavengers for the trifluoroacetic acid deblocking of protecting groups in peptide synthesis. Journal of Organic Chemistry.
  • Lu, T., et al. (2022). Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study.
  • Ahmed, S., et al. (2007). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines.
  • Common Organic Chemistry (n.d.). Boc Deprotection - TFA. [Link]

  • Gulledge, Z., & Carrick, J. D. (2020). Indole N‐Boc deprotection method development. European Journal of Organic Chemistry.
  • ResearchGate (2013). How to do work-up of a BOC deprotection reaction by TFA?. [Link]

  • Pearson, D. A., et al. (1989). Trialkylsilanes as for the trifluoroacetic acid deblocking of protecting groups in peptide synthesis.
  • Common Organic Chemistry (n.d.). Boc Deprotection Mechanism - TFA. [Link]

  • White, J. D., et al. (1984). Silane scavengers for hydroxy radicals containing silicon-hydrogen bonds. U.S.
  • Nagayoshi, H., et al. (2022). Oxidation of 3′-methoxyflavone, 4′-methoxyflavone, and 3′,4′-dimethoxyflavone and their derivatives having with 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13. Xenobiotica.
  • Domingo, L. R., & Sáez, J. A. (2009). Understanding the influence of Lewis acids in the regioselectivity of the Diels–Alder reactions of 2-methoxy-5-methyl-1,4-benzoquinone. Journal of Molecular Structure: THEOCHEM.
  • De Luca, V., et al. (2021). Deciphering and reprogramming the cyclization regioselectivity in bifurcation of indole alkaloid biosynthesis. Chemical Science.
  • Martin, G. M., et al. (1961). Enzymic oxidation of the indole nucleus of 5-hydroxytryptamine: properties of an enzyme in human serum and of the products of oxidation.

Sources

Optimizing temperature and reaction time for BOC protection of indoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for scientists, researchers, and drug development professionals. This guide provides in-depth technical advice, troubleshooting protocols, and answers to frequently asked questions regarding the optimization of temperature and reaction time for the N-BOC protection of indoles. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-proven insights to help you navigate the nuances of this critical synthetic transformation.

The Core Reaction: Principles and Causality

The protection of the indole nitrogen with a tert-butoxycarbonyl (BOC) group is a fundamental step in multi-step synthesis, preventing unwanted side reactions in subsequent steps. However, the indole nucleus presents unique challenges compared to more nucleophilic aliphatic or aromatic amines. The lone pair on the indole nitrogen is partially delocalized into the aromatic system, rendering it less nucleophilic and making the protection reaction inherently slower.[1][2]

The reaction proceeds via the nucleophilic attack of the indole nitrogen on one of the electrophilic carbonyls of di-tert-butyl dicarbonate (Boc₂O).[2][3] Due to the indole's reduced reactivity, this process often requires optimization and, in many cases, catalytic activation to proceed efficiently.

The Role of Catalysts: Why DMAP is a Game-Changer

For poorly nucleophilic substrates like indoles, the addition of a catalyst is often essential. 4-Dimethylaminopyridine (DMAP) is a hypernucleophilic acylation catalyst that dramatically accelerates the reaction.[4][5]

Mechanism of Action: DMAP first attacks the Boc₂O to form a highly reactive N-Boc-pyridinium species. This intermediate is significantly more electrophilic than Boc₂O itself. The indole nitrogen then readily attacks this activated intermediate, transferring the BOC group and regenerating the DMAP catalyst.[6][7] This catalytic cycle allows for rapid reaction rates even at room temperature.

DMAP Catalyzed BOC Protection cluster_catalyst Catalytic Cycle Boc2O Boc₂O Intermediate Reactive Intermediate [Boc-DMAP]⁺ Boc2O->Intermediate + DMAP (fast) DMAP DMAP Indole Indole-NH Product Indole-N-BOC Byproducts CO₂ + tBuOH Product->Byproducts + Byproducts Intermediate->DMAP - DMAP (regenerated) Intermediate->Product + Indole-NH (fast)

Caption: DMAP-catalyzed mechanism for N-BOC protection of indoles.

Critical Parameters: The Interplay of Temperature and Reaction Time

The success of a BOC protection reaction hinges on the delicate balance between temperature and reaction time. The goal is to identify conditions that drive the reaction to completion efficiently without promoting the degradation of reagents or the desired product.

  • Temperature : This is a primary lever for controlling the reaction rate.

    • Starting Point (Room Temperature): Most protocols begin at ambient temperature (20-25°C), which is often sufficient, especially when a catalyst like DMAP is employed.[8]

    • Moderate Heating (40-50°C): For electron-deficient or sterically hindered indoles that react sluggishly at room temperature, gentle heating can significantly increase the rate of conversion.[8][9]

    • A Word of Caution: Excessive heat should be avoided. Boc₂O can thermally decompose, and the N-Boc indole product itself can be heat-sensitive.[10] In some cases, high temperatures can even cause deprotection.[11][12]

  • Reaction Time : This is entirely dependent on the substrate's reactivity and the chosen temperature.

    • Typical Duration: Reactions can take anywhere from 2 hours to overnight.[9][13] There is no "one-size-fits-all" answer, which makes active monitoring essential.

    • Monitoring Progress: The most effective way to determine the optimal reaction time is by using Thin-Layer Chromatography (TLC).[14][15] Monitor the consumption of the indole starting material until it is no longer visible.

The key takeaway is that these two parameters are inversely correlated. Increasing the temperature will decrease the required reaction time, but may compromise the reaction's cleanliness. Finding the lowest effective temperature that provides complete conversion in a reasonable timeframe is the goal of optimization.

Troubleshooting Guide (Q&A)

This section addresses specific issues you may encounter during your experiments.

Troubleshooting_Workflow Start Problem Observed Problem1 Incomplete Reaction (Starting Material Remains) Start->Problem1 Problem2 Low Yield / Multiple Spots (Side Products) Start->Problem2 Problem3 Product Decomposes During Workup Start->Problem3 Cause1a Cause: Low Nucleophilicity or Steric Hindrance Problem1->Cause1a Cause1b Cause: Poor Solubility Problem1->Cause1b Cause2a Cause: Excessive Heat Problem2->Cause2a Cause2b Cause: Reagent Stoichiometry Problem2->Cause2b Cause3a Cause: Product Instability (Acid/Heat Sensitivity) Problem3->Cause3a Sol1a Solution: 1. Add catalytic DMAP. 2. Increase temp to 40°C. 3. Increase reaction time. Cause1a->Sol1a Sol1b Solution: Switch to a better solvent (e.g., THF, CH₃CN). Cause1b->Sol1b Sol2a Solution: Run reaction at lower temp (0°C to RT). Cause2a->Sol2a Sol2b Solution: Use 1.1-1.2 eq. Boc₂O. Ensure DMAP is catalytic. Cause2b->Sol2b Sol3a Solution: 1. Use low temp rotovap (<40°C). 2. Purify with neutral silica gel. Cause3a->Sol3a

Caption: A decision tree for troubleshooting common BOC protection issues.

Q1: My reaction is extremely slow or has stalled completely. What are the primary causes and solutions?

  • Plausible Causes : The most likely culprit is the low nucleophilicity of your indole, particularly if it bears electron-withdrawing substituents.[1][2][16] Another common issue is the poor solubility of the starting material in the chosen solvent.[1]

  • Solutions & Optimization Steps :

    • Catalytic Activation : If you are not already using it, introduce a catalytic amount of DMAP (0.05–0.1 equivalents). This is the single most effective way to accelerate the reaction.[4][6]

    • Increase Temperature : If the reaction is still slow with a catalyst, gently warm the mixture to 40°C. Monitor by TLC every hour. This moderate temperature increase can significantly boost kinetics without introducing major side reactions.[8][9]

    • Extend Reaction Time : Be patient. Some challenging indoles may simply require longer reaction times, even overnight at room temperature.[9] Trust your TLC analysis to determine completion.

    • Solvent Check : Ensure your indole is fully dissolved. If not, switch to a more suitable solvent like Tetrahydrofuran (THF) or Acetonitrile.[1][8]

Q2: My TLC shows the starting material is consumed, but I have a low yield and multiple side products. What went wrong?

  • Plausible Causes : This often points to decomposition caused by overly harsh conditions. Running the reaction at too high a temperature can degrade the Boc₂O reagent or the N-Boc indole product.[10] While DMAP is an excellent catalyst, using it in stoichiometric amounts can promote side reactions.[6][7]

  • Solutions & Optimization Steps :

    • Reduce Temperature : Lower the reaction temperature. For many indoles, running the reaction at 0°C and allowing it to slowly warm to room temperature provides a much cleaner profile, especially when DMAP is used.[13]

    • Check Stoichiometry : Use only a slight excess of Boc₂O (1.1–1.2 equivalents). Ensure your DMAP is truly catalytic (≤0.1 equivalents). Excess reagents lead to a more complex crude mixture and make purification difficult.

Q3: How do I properly monitor the reaction to avoid over-running it or stopping it too early?

  • Answer : Thin-Layer Chromatography (TLC) is the most direct and cost-effective method.[14][15]

    • Procedure : Prepare a TLC plate with three lanes: a "baseline" spot of your indole starting material, a "co-spot" with both starting material and the reaction mixture, and a "reaction" spot with only the reaction mixture.

    • Interpretation : The N-Boc protected product will be less polar than the starting indole and will therefore have a higher Rf value (it will travel further up the plate). The reaction is complete when the starting material spot is no longer visible in the "reaction" lane.

Frequently Asked Questions (FAQs)

Q: Is a base like triethylamine (TEA) required? A: While not always mandatory, a mild, non-nucleophilic base is often beneficial.[1] The reaction can generate acidic byproducts, and a base like TEA or NaHCO₃ helps to neutralize the medium and drive the reaction to completion.[1][8]

Q: My N-Boc indole seems to be decomposing during purification on a silica gel column. How can I prevent this? A: This is a known issue. N-Boc indoles are significantly more acid-labile than their aliphatic counterparts and can be sensitive to standard silica gel.[10] Furthermore, they can be thermally unstable.

  • Tip 1 : When removing the solvent after workup, use a low-temperature water bath on the rotovap (<40°C).[10]

  • Tip 2 : For chromatography, consider using silica gel that has been neutralized (e.g., by pre-rinsing the column with your eluent containing 1% TEA) or use an alternative like neutral alumina.

Data Summary & Recommended Starting Conditions

This table provides experimentally grounded starting points for your optimization. Always begin with the mildest conditions and adjust as dictated by TLC monitoring.

Indole Substrate TypeBase (eq.)Catalyst (eq.)Boc₂O (eq.)Temperature (°C)Typical Time (h)Notes
Electron-Rich (e.g., 5-methoxyindole)TEA (1.2)DMAP (0.05)1.220-25 (RT)2-6Reaction is typically fast; monitor closely to prevent side reactions.
Unsubstituted (e.g., Indole)TEA (1.2)DMAP (0.1)1.220-25 (RT)4-12Standard conditions, very reliable.
Electron-Poor (e.g., 5-nitroindole)TEA (1.5)DMAP (0.1)1.3408-24May require gentle heating and longer time due to reduced nucleophilicity.[1][16]
Sterically Hindered (e.g., 2,3-disubstituted)TEA (1.5)DMAP (0.1)1.540-5012-24Requires more forcing conditions; monitor for decomposition.

Standard Laboratory Protocol

This protocol is a robust starting point for the N-BOC protection of a standard indole.

  • Preparation : To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add the indole (1.0 eq.). Dissolve it in an appropriate anhydrous solvent (e.g., THF, CH₂Cl₂, or CH₃CN) to a concentration of approximately 0.1 M.

  • Reagent Addition : Add triethylamine (1.2 eq.) and DMAP (0.1 eq.). Stir the solution for 5 minutes at room temperature.

  • BOC Anhydride : Add di-tert-butyl dicarbonate (Boc₂O) (1.2 eq.) portion-wise. A slight exotherm and gas evolution (CO₂) may be observed.

  • Reaction : Stir the reaction at room temperature and monitor its progress by TLC every 1-2 hours.

  • Workup : Once the reaction is complete, quench by adding water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (at <40°C).[1]

  • Purification : Purify the crude residue by flash column chromatography on silica gel to afford the pure N-BOC indole.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Incomplete Boc Protection of Amines.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Bases - Reagent Guides. Wordpress.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Coupling Efficiency for Boc-Trp-OMe.
  • Greene, T. W., & Wuts, P. G. M. (n.d.). Novel Amine Chemistry Based on DMAP-Catalyzed Acylation. PDF Free Download.
  • Sigma-Aldrich. (n.d.). Application Note – N-Boc protection.
  • ResearchGate. (n.d.). Reaction with Boc protection of indole nitrogen (a) and the two... [Download Scientific Diagram].
  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + DMAP).
  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + Base + DMAP).
  • Ley, S. V., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. ACS Publications. DOI:10.1021/acs.oprd.4c00067.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • Reddit. (2024). Why is the Boc group deprotected in NaBH4? r/OrganicChemistry.
  • Wolfe, J. P., et al. (2011). Synthesis and Preliminary Biological Studies of 3-Substituted Indoles Accessed by a Palladium-Catalyzed Enantioselective Alkene Difunctionalization Reaction. PMC.
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection.
  • Benchchem. (n.d.). PROTAC Synthesis Technical Support Center: Troubleshooting Incomplete Boc Deprotection.
  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.
  • ResearchGate. (n.d.). Use of TLC to monitor the progress of an enzymatic synthesis....
  • DMAP.net. (n.d.). DMAP: The Ultimate Nucleophilic Catalyst for Amide Coupling and Beyond.

Sources

Technical Support Center: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Preventing Decomposition of 1-BOC-5-methoxyindole During Workup

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and field-proven protocols to prevent the degradation of this compound during reaction workup and purification.

Introduction: The Stability Challenge

This compound is a valuable building block in medicinal chemistry and materials science. However, its utility is often hampered by the lability of the tert-butyloxycarbonyl (BOC) protecting group, especially under conditions commonly employed during workup. The electron-rich indole nucleus and the acid-sensitive nature of the BOC group create a molecule susceptible to decomposition, leading to reduced yields, impure products, and analytical challenges.[1][2] This guide offers a systematic approach to understanding and mitigating these stability issues.

Troubleshooting Q&A: Your First Line of Defense

Question 1: My NMR shows a low yield of this compound and a new peak corresponding to 5-methoxyindole after an aqueous workup. What's happening?

Answer: This is a classic sign of acid-catalyzed decomposition. The BOC group is highly susceptible to cleavage under acidic conditions.[3][4] If your reaction mixture is acidic, or if you've used an acidic wash (e.g., dilute HCl) to neutralize a base, you have likely cleaved the BOC group.[5][6] The resulting carbamic acid readily decarboxylates to yield the unprotected 5-methoxyindole and gaseous byproducts.[7]

Solution:

  • Strict pH Control: Ensure your aqueous workup is neutral or slightly basic. Use a saturated solution of sodium bicarbonate (NaHCO₃) or a phosphate buffer (pH 7-8) to neutralize any residual acid.[6][8]

  • Test the Aqueous Layer: After washing, you can test the pH of the aqueous layer to confirm it is no longer acidic.[6]

  • Minimize Contact Time: Perform the aqueous extraction as quickly as possible to reduce the risk of hydrolysis, even under neutral conditions.

Question 2: I avoided acid, but my product is still degrading and turning a dark color upon concentration. What other pathways are at play?

Answer: You are likely observing oxidative degradation. The electron-rich indole ring, particularly with the activating methoxy group, is prone to oxidation by atmospheric oxygen.[1][2] This process can be accelerated by heat, light, and the presence of trace metals. The resulting oxidized species are often colored and can be difficult to separate from your desired product.

Solution:

  • Work Under Inert Atmosphere: When possible, conduct the workup and concentration steps under an inert atmosphere of nitrogen or argon to minimize contact with oxygen.[2]

  • Use Degassed Solvents: For extractions and chromatography, use solvents that have been sparged with nitrogen or argon to remove dissolved oxygen.

  • Avoid Excessive Heat: Concentrate your product solution at reduced pressure and moderate temperatures (e.g., < 40 °C) on a rotary evaporator.

  • Protect from Light: Use amber glass vials or wrap your flasks in aluminum foil to prevent photolytic degradation.[1]

Question 3: Can I use a strong base like NaOH to neutralize my reaction?

Answer: It is generally not recommended. While the BOC group is stable to base hydrolysis, strong bases can promote other side reactions.[4] For instance, if there are other sensitive functional groups in your molecule, a strong base could cause unintended reactions. More importantly, vigorous neutralization of a strong acid with a strong base is highly exothermic and the resulting localized heating can promote thermal degradation. Stick to milder bases like saturated sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) solutions.[6][8]

Deep Dive: Understanding the Decomposition Pathways

To effectively prevent decomposition, it is crucial to understand the underlying chemical mechanisms.

Acid-Catalyzed Deprotection

The primary pathway for degradation is the acid-catalyzed cleavage of the BOC group. This process involves protonation of the carbonyl oxygen, followed by the departure of the stable tert-butyl cation and subsequent decarboxylation.

G cluster_0 Acid-Catalyzed Decomposition Mol This compound Protonated Protonated Intermediate Mol->Protonated + H⁺ CarbamicAcid Carbamic Acid Intermediate Protonated->CarbamicAcid - (CH₃)₃C⁺ tBu tert-Butyl Cation Protonated->tBu Product 5-Methoxyindole CarbamicAcid->Product Decarboxylation CO2 CO₂ CarbamicAcid->CO2

Caption: Mechanism of acid-catalyzed BOC deprotection.

Oxidative Degradation

The indole nucleus is susceptible to oxidation, which can occur via complex radical or two-electron pathways, often initiated by oxygen, light, or trace metal impurities. This leads to a mixture of products, including oxindoles and colored polymeric materials.[2][9]

Field-Proven Protocols: Step-by-Step Guidance

Protocol 1: Mild Aqueous Workup for Neutral to Basic Reaction Mixtures

This protocol is designed for reactions that do not contain strong acids.

  • Quenching: Cool the reaction mixture to room temperature. If the reaction was performed in a water-miscible solvent (e.g., THF, Acetonitrile), dilute the mixture with an immiscible organic solvent like ethyl acetate or dichloromethane (DCM).

  • Water Wash: Transfer the mixture to a separatory funnel and wash with deionized water (1 x volume of the organic layer) to remove water-soluble byproducts.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine). This helps to break up emulsions and removes residual water.

  • Drying: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration & Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure at a temperature below 40°C.

  • Storage: Store the final product under an inert atmosphere in a cool, dark place.

G cluster_1 Recommended Workup Workflow Start Reaction Mixture Quench Quench / Dilute (e.g., Ethyl Acetate) Start->Quench AcidCheck Is Mixture Acidic? Quench->AcidCheck Neutralize Wash with sat. NaHCO₃ (until pH 7-8) AcidCheck->Neutralize Yes Wash_H2O Wash with Water AcidCheck->Wash_H2O No Neutralize->Wash_H2O Wash_Brine Wash with Brine Wash_H2O->Wash_Brine Dry Dry (Na₂SO₄) Wash_Brine->Dry Concentrate Filter & Concentrate (< 40°C, inert atm.) Dry->Concentrate Product Pure Product Concentrate->Product

Caption: Decision workflow for a stable workup procedure.

Protocol 2: Workup for Reactions Containing Acid

This protocol includes a critical neutralization step.

  • Initial Steps: Follow steps 1 and 2 from Protocol 1 (Quenching and initial Water Wash).

  • Neutralization: Carefully wash the organic layer with a saturated aqueous solution of NaHCO₃.

    • Caution: This will generate CO₂ gas. Vent the separatory funnel frequently to release pressure.[6][7]

    • Continue washing with fresh portions of NaHCO₃ until gas evolution ceases, indicating that all acid has been neutralized.

  • Final Washes: Wash the organic layer with deionized water, followed by a brine wash.

  • Drying & Concentration: Proceed with steps 4-6 from Protocol 1.

Comparative Analysis of Workup Conditions

Workup ConditionRisk of DecompositionKey AdvantageBest For...Potential Pitfall
Dilute Acid Wash (e.g., 0.1M HCl) Very High Efficiently removes basic impurities.Not recommended for this compound.Almost certain cleavage of the BOC group.
Water Wash Only Low to Moderate Simple and removes polar impurities.Reactions that are rigorously neutral post-reaction.May not fully remove trace amounts of acid or base.[6]
Sat. NaHCO₃ Wash Very Low Effectively neutralizes acids without using a strong base.Any reaction performed under acidic conditions or with acidic byproducts.CO₂ evolution can cause pressure buildup if not vented properly.
Anhydrous Workup Very Low Avoids potential hydrolysis completely.Reactions where all byproducts are non-polar or can be removed by filtration.Less effective at removing polar or ionic impurities.

Frequently Asked Questions (FAQs)

  • Q: How can I monitor for decomposition during my workup?

    • A: Thin-Layer Chromatography (TLC) is an excellent tool. Spot your organic layer at each step of the wash. The appearance of a new, more polar spot (corresponding to the unprotected 5-methoxyindole) indicates decomposition.

  • Q: Is it possible to reverse the decomposition?

    • A: No. Once the BOC group is cleaved, it cannot be easily re-installed under workup conditions. The best approach is prevention.

  • Q: My final product is an oil, but I know it should be a solid. Could this be due to impurities from decomposition?

    • A: Yes, decomposition products can act as impurities that inhibit crystallization. Purifying the material via column chromatography using a non-acidic solvent system is the recommended next step.

  • Q: Are there alternative protecting groups for the indole nitrogen that are more stable?

    • A: Yes, groups like benzyl (Bn) or tosyl (Ts) are significantly more stable to acidic conditions. However, their removal requires different, often harsher, conditions (e.g., hydrogenolysis for Bn, strong base for Ts). The choice of protecting group should be guided by the overall synthetic strategy.

References

  • BenchChem. (2025). Technical Support Center: Degradation of 5-Methoxyindole Derivatives.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives.
  • Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups.
  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl.
  • National Center for Biotechnology Information. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • Reddit. (2023). Can you say aqueous work-up and acidic work-up interchangeably?
  • ResearchGate. (2025). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines.
  • University of York. (n.d.). Theory of Aqueous Workup.
  • BenchChem. (2025). Side reactions of Boc deprotection with scavengers.
  • BenchChem. (2025). stability and degradation pathways of Methyl 7-methoxy-1H-indole-4-carboxylate.
  • ACS Publications. (2021). Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme.

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Issues with incomplete conversion in the synthesis of 1-BOC-5-methoxyindole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 1-BOC-5-methoxyindole. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the N-tert-butoxycarbonylation of 5-methoxyindole. Incomplete conversion is a frequent issue that can stem from a variety of factors related to the substrate's reactivity, reaction conditions, and reagent quality. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your synthesis for high yield and purity.

Troubleshooting Guide: Addressing Incomplete Conversion

This section tackles the most pressing issue reported by chemists in the field: stalled or incomplete reactions.

Q1: My BOC protection of 5-methoxyindole is stalling at around 60-70% conversion, even after several hours. What are the primary causes?

This is a classic symptom in the N-protection of indole rings. The root causes often trace back to a handful of key factors:

  • Reduced Nucleophilicity of the Indole Nitrogen: The nitrogen atom in an indole is part of an aromatic sextet, making it significantly less nucleophilic than an aliphatic or even an aromatic amine.[1] The lone pair is delocalized throughout the ring system. While the C5-methoxy group is electron-donating, which slightly enhances the ring's electron density, the inherent low nucleophilicity of the indole nitrogen remains a primary hurdle.[2]

  • Inadequate Activation of Di-tert-butyl dicarbonate ((Boc)₂O): For a weakly nucleophilic nitrogen to react efficiently, the electrophilicity of the Boc anhydride needs to be enhanced. Without proper activation, the reaction rate can be exceedingly slow, leading to the impression of a stalled reaction.

  • Base Selection and Stoichiometry: The choice and amount of base can be critical. While not always strictly necessary for BOC protections, a base is often employed to deprotonate the indole nitrogen, increasing its nucleophilicity, or to neutralize acidic byproducts.[3][4] However, an inappropriate base or concentration can lead to side reactions or have no beneficial effect.

  • Reagent Purity and Stability: The purity of 5-methoxyindole, (Boc)₂O, and any catalysts or bases is paramount. Moisture can hydrolyze Boc anhydride, reducing its effective concentration.

Q2: I'm seeing my starting material remain, but also a new, more polar spot on my TLC plate. What is this byproduct?

While less common than with highly reactive amines, side reactions can occur. One possibility is the formation of a carbamic-carbonic anhydride intermediate, though these are typically unstable.[5] More likely, if using a strong base like sodium hydride (NaH) followed by the addition of (Boc)₂O, incomplete deprotonation or reaction can lead to a complex mixture upon workup. The more polar spot is most likely unreacted 5-methoxyindole, as the product, this compound, is significantly less polar.

To definitively identify the spots, compare the TLC to a co-spot of your starting material. The less polar spot that appears over time is your desired product.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding reaction optimization and best practices.

Q3: What is the optimal set of reaction conditions to achieve complete conversion?

For a less nucleophilic substrate like 5-methoxyindole, a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) is highly recommended to accelerate the reaction.[5][6] DMAP acts as a nucleophilic catalyst, reacting with (Boc)₂O to form a highly reactive N-Boc-pyridinium species. This intermediate is much more electrophilic and readily attacked by the indole nitrogen.[3]

Here is a reliable, optimized protocol:

Protocol 1: DMAP-Catalyzed BOC Protection of 5-Methoxyindole [5]

Materials:

  • 5-Methoxyindole

  • Di-tert-butyl dicarbonate ((Boc)₂O), 1.1 - 1.5 equivalents

  • 4-(Dimethylamino)pyridine (DMAP), 0.1 equivalents

  • Anhydrous Acetonitrile (MeCN) or Dichloromethane (CH₂Cl₂)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In an oven-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 5-methoxyindole (1.0 equiv.) in anhydrous MeCN or CH₂Cl₂.

  • Add DMAP (0.1 equiv.).

  • Add (Boc)₂O (1.1 - 1.5 equiv.) to the solution. Using a slight excess of the anhydride can help drive the reaction to completion.

  • Stir the mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture (e.g., 9:1 or 4:1). The product will have a higher Rf than the starting material.

  • Once the reaction is complete (typically within a few hours), quench by adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with EtOAc (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dissolve 5-methoxyindole in anhydrous solvent prep2 Add DMAP (0.1 eq) prep1->prep2 prep3 Add (Boc)₂O (1.1-1.5 eq) prep2->prep3 react Stir at Room Temperature prep3->react Start Reaction monitor Monitor by TLC (Hexane/EtOAc) react->monitor monitor->react Incomplete (Continue Stirring) quench Quench with aq. NH₄Cl monitor->quench Reaction Complete extract Extract with EtOAc quench->extract dry Dry & Concentrate extract->dry purify Purify by Flash Column Chromatography dry->purify

Q4: Why is DMAP so effective, and are there any downsides?

DMAP's effectiveness stems from its role as a superior nucleophile compared to the indole nitrogen. It rapidly attacks the (Boc)₂O to form an activated intermediate. The indole nitrogen then attacks this activated species, regenerating the DMAP catalyst.[3][6]

// Nodes DMAP [label="DMAP"]; Boc2O [label="(Boc)₂O"]; Intermediate [label="[Boc-DMAP]⁺\n(Activated Intermediate)", fontcolor="#EA4335"]; IndoleNH [label="5-Methoxyindole (R-NH)"]; Product [label="this compound\n(R-N-Boc)"]; CatalystRegen [label="DMAP (regenerated)"];

// Edges DMAP -> Intermediate [label="Attacks"]; Boc2O -> Intermediate; IndoleNH -> Product [label="Attacks", color="#4285F4"]; Intermediate -> Product; Product -> CatalystRegen [label="Releases"]; } dot Caption: Simplified catalytic cycle of DMAP.

The main downside is that DMAP can also accelerate side reactions.[6] However, for poorly nucleophilic substrates like 5-methoxyindole, its benefits in driving the primary reaction to completion far outweigh the risks, which are minimal in this specific synthesis.

Q5: How do I effectively purify this compound from the unreacted starting material?

The significant difference in polarity between 5-methoxyindole and its BOC-protected counterpart makes purification by flash column chromatography straightforward.

Protocol 2: Purification by Flash Column Chromatography [7]

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (or heptane)

  • Ethyl acetate (EtOAc)

Procedure:

  • Prepare a slurry of silica gel in a non-polar eluent (e.g., 100% hexane).

  • Pack a chromatography column with the silica slurry.

  • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

  • Load the dissolved sample onto the top of the silica column.

  • Begin eluting with a low-polarity solvent system (e.g., 98:2 Hexane:EtOAc).

  • The less polar product, this compound, will elute first. The more polar starting material, 5-methoxyindole, will be retained on the column.

  • Collect fractions and monitor them by TLC.

  • Combine the pure fractions containing the product and remove the solvent under reduced pressure.

Data Summary: TLC Rf Values

CompoundTypical Eluent SystemApproximate Rf Value
5-Methoxyindole (Starting Material)80:20 Hexane:EtOAc~0.3
This compound (Product)80:20 Hexane:EtOAc~0.7

Note: Rf values are approximate and can vary based on the exact TLC plate, chamber saturation, and temperature.

By following these optimized protocols and understanding the chemical principles at play, researchers can overcome the common issue of incomplete conversion and reliably synthesize this compound in high yield and purity.

References

  • Common Organic Chemistry. Boc Protection Mechanism (Boc2O + DMAP). Available at: [Link]

  • Common Organic Chemistry. Boc Protection Mechanism (Boc2O + Base + DMAP). Available at: [Link]

  • Basel, Y., & Hassner, A. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 65(20), 6368–6380. Available at: [Link]

  • Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(36), 15459-15483. Available at: [Link]

Sources

Improving the regioselectivity of reactions involving 1-BOC-5-methoxyindole

Author: BenchChem Technical Support Team. Date: January 2026

From the Senior Application Scientist's Desk: Welcome to the comprehensive technical guide for controlling regioselectivity in reactions involving 1-BOC-5-methoxyindole. This resource is designed for researchers in synthetic and medicinal chemistry who encounter challenges in selectively functionalizing this versatile but electronically complex building block. We will move beyond simple protocols to explore the mechanistic rationale behind common selectivity issues, providing you with the tools to troubleshoot and optimize your reactions effectively.

Part 1: The Core Challenge: Understanding the Electronic & Steric Landscape

The synthetic utility of this compound is often hampered by the challenge of regioselectivity. The substitution pattern creates a nuanced electronic environment where multiple positions are activated for reaction, yet are governed by competing factors.

  • Electronic Effects : The C5-methoxy group is a powerful electron-donating group (EDG) that activates the benzene portion of the indole ring towards electrophilic aromatic substitution (SEAr). Through resonance, it strongly enriches the ortho (C4, C6) and para (C7, relative to the methoxy group) positions with electron density. The C4 and C6 positions are most significantly activated. The N1-BOC group is inductively electron-withdrawing, which deactivates the pyrrole ring (C2, C3) towards SEAr, a crucial difference from N-H or N-alkyl indoles.

  • Steric Hindrance : The C4 position, while electronically activated, suffers from significant steric hindrance due to its proximity to the bulky N-BOC group and the adjacent C3-H (a peri-interaction). The C6 position is comparatively unhindered. This steric difference is a key factor to exploit for achieving regioselectivity.

  • Directed ortho-Metalation (DoM) : The carbonyl oxygen of the N-BOC group can act as a Lewis basic site, capable of directing organolithium bases to deprotonate the proximal C2 and C7 positions.[1] This provides a synthetic route that bypasses the electronic rules of SEAr.

Figure 1. Competing factors in this compound functionalization.

Part 2: Troubleshooting Guides & FAQs

This section addresses common problems in a question-and-answer format, providing both the mechanistic reasoning and actionable solutions.

Directed ortho-Metalation (DoM) & Borylation

Q1: I'm trying to lithiate and borylate my this compound to make a C4- or C6-boronic ester, but I'm getting complex mixtures or reaction at C2. What is happening?

A1: Causality & Troubleshooting

The N-BOC group is a known directing metalation group (DMG) that guides strong bases like n-BuLi or s-BuLi to the C2 and C7 positions.[1] Direct deprotonation of the C4 or C6 positions is kinetically disfavored. To achieve C4 or C6 borylation, a different strategy is required.

Recommended Strategy: Halogen-Metal Exchange

The most reliable method is to first install a halogen (typically Bromine) at the desired position (C4 or C6) via electrophilic substitution and then perform a lithium-halogen exchange at low temperature, which cleanly generates the desired aryllithium species.

Experimental Protocol: C6 Borylation via Halogen-Metal Exchange

  • Step A: C6-Bromination:

    • Dissolve this compound (1.0 eq) in a suitable solvent like Tetrahydrofuran (THF) or Dichloromethane (DCM) in a flask protected from light.

    • Cool the solution to 0 °C.

    • Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes. Use of a less polar solvent like DCM will favor the less hindered C6 position.

    • Stir at 0 °C for 1-2 hours, monitoring by TLC until starting material is consumed.

    • Quench with aqueous sodium thiosulfate, extract with an organic solvent, dry, and purify by column chromatography to isolate 1-BOC-6-bromo-5-methoxyindole.

  • Step B: Lithium-Halogen Exchange & Borylation:

    • Dissolve the purified 1-BOC-6-bromo-5-methoxyindole (1.0 eq) in anhydrous THF under an inert atmosphere (Argon or Nitrogen).

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add n-Butyllithium (1.1 eq, 2.5 M in hexanes) dropwise. The solution should change color, indicating the formation of the aryllithium. Stir for 30 minutes at -78 °C.

    • Add triisopropyl borate (1.5 eq) dropwise, maintaining the temperature at -78 °C.

    • Allow the reaction to slowly warm to room temperature and stir for 2-4 hours.

    • Quench carefully by adding saturated aqueous ammonium chloride.

    • Perform an acidic workup (e.g., with 1 M HCl) to hydrolyze the boronate ester to the boronic acid, or add pinacol for the pinacol boronate ester.

    • Extract with an organic solvent, dry, and purify as needed.

Electrophilic Halogenation (Bromination)

Q2: My bromination with NBS is giving me a nearly 1:1 mixture of C4- and C6-bromo products. How can I selectively obtain the C6-isomer?

A2: Causality & Troubleshooting

This is a classic case of competition between a kinetically-favored, sterically-hindered product (C4) and a thermodynamically-favored, sterically-accessible product (C6). At low temperatures, the reaction is under kinetic control, and the electrophile attacks the most electron-rich position it can access, often leading to mixtures. To favor the C6 isomer, you need to employ conditions that exploit steric hindrance.

Recommended Strategy: Increase Steric Demand

  • Use a Bulkier Halogenating Reagent: While NBS is common, consider using a bulkier source of electrophilic bromine if available.

  • Use a Bulky Lewis Acid Catalyst: A Lewis acid can coordinate to the NBS, creating a larger, more sterically demanding electrophilic complex.

  • Solvent Choice: Less polar solvents can sometimes increase selectivity for the less hindered position.

  • Temperature: Allowing the reaction to run at slightly higher temperatures (e.g., room temperature) may allow for equilibration, favoring the more stable C6 product, although this can also lead to side reactions.

ParameterCondition to Favor C4 (Kinetic)Condition to Favor C6 (Thermodynamic/Steric)Rationale
Temperature -78 °C to 0 °C0 °C to Room TempLow temp freezes out the higher activation energy pathway to the C6-product.
Reagent NBSNBS with bulky Lewis Acid (e.g., AlCl₃)Increases the steric bulk of the attacking electrophile, disfavoring the C4 position.
Solvent Acetonitrile, THFDichloromethane, CCl₄Polar aprotic solvents can stabilize the more polar C4 transition state; less polar solvents may favor the less hindered site.
Addition Time Slow, dropwise additionRapid additionNot a primary factor, but slow addition at low temp is key for kinetic control.
Friedel-Crafts Acylation

Q3: I am attempting a Friedel-Crafts acylation and primarily recovering the C6-acylated product, but with low yield and some decomposition. How can I improve this reaction for C6-acylation?

A3: Causality & Troubleshooting

Friedel-Crafts acylation involves a bulky acylium ion-Lewis acid complex. This complex is highly sensitive to steric hindrance, which is why the reaction strongly favors the C6 position on the this compound scaffold. The low yield and decomposition are likely due to two factors:

  • Complexation: The Lewis acid (e.g., AlCl₃) can complex with the oxygen atoms of the methoxy and BOC groups, deactivating the ring.

  • Harsh Conditions: Standard Friedel-Crafts conditions can be too harsh for the sensitive indole core.

Recommended Strategy: Milder Conditions & Stoichiometry Control

  • Use a Milder Lewis Acid: Switch from AlCl₃ to a milder Lewis acid like ZnCl₂, SnCl₄, or FeCl₃.

  • Stoichiometry: Use a slight excess of the Lewis acid (e.g., 1.2 - 1.5 eq) to ensure the reaction proceeds, but avoid a large excess which promotes decomposition.

  • Low Temperature: Run the reaction at 0 °C or below to minimize side reactions.

  • Choice of Acylating Agent: Using an acid anhydride instead of an acyl chloride can sometimes lead to cleaner reactions.

Experimental Protocol: Optimized C6-Acylation

  • Suspend the Lewis acid (e.g., SnCl₄, 1.2 eq) in anhydrous Dichloromethane (DCM) under an inert atmosphere.

  • Cool the suspension to 0 °C.

  • Add the acyl chloride or anhydride (1.1 eq) dropwise and stir for 15 minutes to allow the complex to form.

  • Add a solution of this compound (1.0 eq) in DCM dropwise over 30 minutes.

  • Maintain the reaction at 0 °C and monitor by TLC.

  • Upon completion, pour the reaction mixture slowly into ice-cold water or dilute HCl to quench.

  • Separate the organic layer, wash with brine, dry over Na₂SO₄, and purify by column chromatography.

Vilsmeier-Haack & Nitration

Q4: Where will a Vilsmeier-Haack or Nitration reaction most likely occur?

A4: Mechanistic Prediction

Both the Vilsmeier-Haack and nitration reactions are classic electrophilic aromatic substitutions. The regiochemical outcome will be dictated by the powerful activating effect of the C5-methoxy group.

  • Predicted Outcome: The reaction will almost certainly yield the C6-substituted product .

  • Rationale: The electrophiles in both reactions (Vilsmeier reagent and nitronium ion) are highly reactive and sterically demanding. The significant steric hindrance at the C4 position will strongly disfavor attack there, making the electronically rich and accessible C6 position the overwhelming site of reaction. Achieving C4 substitution with these methods would be exceptionally difficult and would require a specialized directing group strategy.

G cluster_electrophilic Electrophilic Aromatic Substitution cluster_dom Directed Ortho-Metalation (DoM) start Start: This compound C4_product C4-Substituted Product (Kinetic / Sterically Hindered) start->C4_product Low Temp (-78°C) Small Electrophile (e.g., NBS in CH₃CN) C6_product C6-Substituted Product (Thermodynamic / Accessible) start->C6_product Higher Temp (0°C - RT) Bulky Electrophile (e.g., Acyl Chloride/AlCl₃) C2_product C2-Substituted Product (Major DoM Site) start->C2_product Strong Base (n-BuLi / s-BuLi) in THF, -78°C C7_product C7-Substituted Product (Minor DoM Site) C2_product->C7_product Often a minor product with C2

Figure 2. General workflow for regioselective functionalization.

Part 3: Consolidated References

  • (No Author). (n.d.). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. PubMed. [Link]

  • (No Author). (n.d.). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. ResearchGate. [Link]

  • (No Author). (n.d.). Directed ortho Metalation. Wikipedia. [Link]

  • (No Author). (n.d.). Directed ortho Metalation (DOM). Organic Chemistry Portal. [Link]

  • Carretero, J. C., et al. (1995). N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes. The Journal of Organic Chemistry. [Link]

  • (No Author). (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. PHARMATUTOR. [Link]

  • (No Author). (n.d.). Vilsmeier-Haack Reaction. Chem-Station Int. Ed. [Link]

  • (No Author). (n.d.). Friedel–Crafts reaction. Wikipedia. [Link]

Sources

Technical Support Center: Purification of Polar Indole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of polar indole derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges posed by this important class of molecules. The inherent polarity, coupled with the indole nucleus's sensitivity, often renders standard purification protocols ineffective.

This resource is structured to move from common chromatographic challenges to alternative and advanced purification strategies. We will delve into the causality behind experimental choices, providing not just steps, but the scientific reasoning to empower you to troubleshoot effectively.

Section 1: The Core Challenge - Why Are Polar Indoles Difficult to Purify?

Polar indole derivatives possess a combination of structural features that complicate their purification:

  • High Polarity: Functional groups such as hydroxyls (-OH), amines (-NH2), and carboxylic acids (-COOH) impart high polarity. This leads to poor interaction with traditional non-polar stationary phases (like C18) and very strong, sometimes irreversible, binding to polar stationary phases (like silica).[1][2]

  • Ionizable Nature: Many polar indoles are acidic or basic, meaning their charge state is dependent on pH. This can lead to peak tailing, poor peak shape, and inconsistent retention in chromatography unless the mobile phase pH is carefully controlled.[3][4]

  • Instability: The electron-rich indole ring can be susceptible to oxidation and degradation, especially under acidic conditions or on the acidic surface of standard silica gel.[1][5] This can result in the formation of impurities during the purification process itself.

  • Complex Impurity Profiles: Synthetic routes can produce closely related impurities, such as isomers or degradation products, that are difficult to resolve from the target compound.[6][7][8]

This guide provides a systematic approach to overcoming these challenges.

Section 2: Troubleshooting Reverse-Phase HPLC

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is often the first method attempted. However, it frequently fails for highly polar indoles.

Frequently Asked Questions (FAQs) - RP-HPLC

Q1: My polar indole derivative elutes in the void volume on my C18 column. What's happening and how do I fix it?

A1: This is the most common issue. Your highly polar compound has minimal hydrophobic interaction with the non-polar C18 stationary phase, so it travels with the mobile phase front without being retained.[1][9]

  • Causality: The fundamental principle of RP-HPLC is the partitioning of an analyte between a polar mobile phase and a non-polar stationary phase. If your analyte is significantly more polar than the mobile phase, no partitioning occurs.

  • Immediate Solutions:

    • Increase Mobile Phase Polarity: Use a highly aqueous mobile phase (e.g., 95-100% water). However, be aware that many standard C18 columns suffer from "hydrophobic collapse" in >95% aqueous conditions, leading to loss of retention and reproducibility.[2][3] Using "polar-embedded" or "aqua" columns, which are designed for stability in 100% water, can resolve this.[1]

    • Use Ion-Pairing Reagents: For ionizable indoles, adding an ion-pairing reagent (e.g., trifluoroacetic acid (TFA) for bases, triethylamine (TEA) for acids) can form a neutral complex with your compound, increasing its hydrophobicity and retention. Caveat: Most ion-pairing reagents are non-volatile and will suppress the signal in mass spectrometry (MS), making them unsuitable for LC-MS applications.[3][10]

    • Change Chromatography Mode: If the above fails, RP-HPLC is likely not the appropriate technique. You should move to Hydrophilic Interaction Liquid Chromatography (HILIC) or Ion-Exchange Chromatography.[1][3]

Q2: I have some retention, but my peak shape is terrible (severe tailing). Why?

A2: Poor peak shape for polar, ionizable indoles is often caused by secondary interactions with the stationary phase or uncontrolled ionization.

  • Causality: Residual, un-capped silanol groups on the surface of the silica-based C18 packing are acidic and can interact strongly with basic indole derivatives, causing peak tailing.[11] Additionally, if the mobile phase pH is close to the pKa of your compound, it will exist as a mixture of ionized and non-ionized forms, leading to broad or split peaks.

  • Solutions:

    • Control Mobile Phase pH: Add a modifier to the mobile phase to suppress the ionization of your analyte. For a basic indole, use a low pH (e.g., 0.1% formic acid or acetic acid) to ensure it is fully protonated. For an acidic indole, use a higher pH buffer (e.g., ammonium acetate or ammonium formate) to ensure it is fully deprotonated. A general rule is to work at a pH at least 2 units away from your compound's pKa.[4][10]

    • Use Volatile Modifiers for LC-MS: For MS compatibility, always use volatile modifiers like formic acid, acetic acid, ammonium formate, or ammonium acetate.[10][12] Avoid non-volatile buffers like phosphate.

    • Choose a High-Purity, End-Capped Column: Modern columns have better end-capping and lower silanol activity, which minimizes secondary interactions.

Table 1: Common Mobile Phase Modifiers for Polar Indole RP-HPLC
ModifierTypical ConcentrationTarget AnalyteMS CompatibilityComments
Formic Acid (FA)0.05 - 0.1%Basic/NeutralExcellentVolatile; provides acidic pH to protonate bases.[10][12]
Acetic Acid0.05 - 0.1%Basic/NeutralExcellentVolatile; slightly less acidic than FA.
Trifluoroacetic Acid (TFA)0.05 - 0.1%Basic/NeutralPoorStrong ion-pairing agent, improves peak shape but causes significant ion suppression.[10]
Ammonium Hydroxide0.05 - 0.1%Acidic/NeutralGoodVolatile; provides basic pH to deprotonate acids. Can be corrosive to silica.
Ammonium Formate5 - 20 mMAcidic/Basic/NeutralExcellentVolatile buffer, useful for controlling pH in the 3-5 range.[10]
Ammonium Acetate5 - 20 mMAcidic/Basic/NeutralExcellentVolatile buffer, useful for controlling pH in the 4-6 range.[10]

Section 3: Hydrophilic Interaction Liquid Chromatography (HILIC) - The Preferred Alternative

When RP-HPLC fails, HILIC is often the most powerful solution for purifying polar indole derivatives.

HILIC Explained
  • Mechanism: HILIC uses a polar stationary phase (e.g., bare silica, diol, amine) and a mobile phase with a high concentration of a water-miscible organic solvent (typically acetonitrile) and a small amount of a polar solvent (like water).[1][13] The polar analyte partitions into a water-enriched layer that forms on the surface of the stationary phase. Elution is achieved by increasing the concentration of the polar solvent (water).[14][15] Essentially, it's like aqueous normal-phase chromatography.[9][16]

Diagram: HILIC vs. Reverse-Phase Mechanism

G Fig. 1: Analyte Retention Mechanisms cluster_0 Reverse-Phase Chromatography cluster_1 HILIC rp_station Non-Polar Stationary Phase (e.g., C18) rp_analyte Polar Indole (Analyte) rp_station->rp_analyte Low Affinity rp_mobile Polar Mobile Phase (High % Water) rp_analyte->rp_mobile High Affinity (No Retention) hilic_station Polar Stationary Phase (e.g., Silica) hilic_analyte Polar Indole (Analyte) hilic_station->hilic_analyte High Affinity (Strong Retention) hilic_mobile Non-Polar Mobile Phase (High % Acetonitrile) hilic_mobile->hilic_analyte Low Affinity

Caption: HILIC inverts the phase polarities compared to RP-HPLC to retain polar analytes.

FAQs - HILIC

Q1: I'm new to HILIC. Where do I start with method development?

A1: HILIC method development is systematic. The key is understanding that acetonitrile is the "weak" solvent and water is the "strong" solvent.

  • Step 1: Column Selection: Start with a bare silica column, as it is widely applicable.[17] Other phases (Amide, Diol) offer different selectivities.

  • Step 2: Mobile Phase: A typical starting point is 95:5 Acetonitrile:Water with a buffer.[13] A volatile buffer like 10-20 mM ammonium formate is an excellent choice as it aids in peak shape and is MS-compatible.

  • Step 3: Gradient Design: A typical gradient runs from high organic (e.g., 95% ACN) to lower organic (e.g., 50% ACN). This increases the water content, eluting more strongly retained (i.e., more polar) compounds.

Protocol: Basic HILIC Method Development for a Polar Indole
  • Analyte Preparation: Dissolve the crude sample in a solvent that matches the initial mobile phase conditions as closely as possible (e.g., 90% Acetonitrile/10% Water). If solubility is poor, use the minimum amount of DMSO or water required. Crucially, injecting a sample dissolved in a strong solvent (like pure water) will cause severe peak distortion.

  • Column: Use a silica-based HILIC column (e.g., 5 µm particle size).

  • Mobile Phase A: Acetonitrile.

  • Mobile Phase B: 90:10 Water:Acetonitrile with 20 mM Ammonium Formate.

  • Initial Scouting Gradient:

    • Time 0 min: 95% A (5% B)

    • Time 15 min: 50% A (50% B)

    • Time 16 min: 95% A (5% B)

    • Time 20 min: 95% A (5% B) (Re-equilibration)

  • Analysis:

    • If the compound elutes too early, make the starting gradient shallower or start with a higher percentage of acetonitrile.

    • If the compound elutes too late or not at all, increase the gradient slope or the final concentration of Mobile Phase B.

    • A long re-equilibration step (5-10 column volumes) is critical in HILIC for reproducible retention times.

Section 4: Advanced & Orthogonal Strategies

Sometimes, a single chromatographic method is insufficient. Using an orthogonal (different mechanism) technique can be highly effective.

Ion-Exchange Chromatography (IEX)

Q1: My indole derivative is strongly acidic/basic. Can I use its charge to purify it?

A1: Absolutely. This is the ideal scenario for Ion-Exchange Chromatography (IEX). IEX separates molecules based on their net charge through interactions with an oppositely charged stationary phase.[1][18]

  • Mechanism:

    • Anion Exchange: A positively charged stationary phase (e.g., with a quaternary ammonium group) binds negatively charged analytes (anions). Use for acidic indoles at a pH above their pKa.[19]

    • Cation Exchange: A negatively charged stationary phase (e.g., with a sulfonic acid group) binds positively charged analytes (cations). Use for basic indoles at a pH below their pKa.[19]

  • Elution: Elution is typically achieved by increasing the salt concentration (e.g., a gradient of NaCl or KCl) or by changing the pH to neutralize the charge on the analyte or the stationary phase.[19][20]

  • When to Use: IEX is extremely powerful for separating compounds with different charge states (e.g., a mono-acid from a di-acid). It is often used as an initial capture step to isolate all charged species from neutral impurities.

Diagram: Purification Strategy Decision Workflow

G Fig. 2: Purification Strategy Selection start Crude Polar Indole Derivative is_stable Is the compound stable on silica? start->is_stable is_ionizable Is the compound strongly ionizable? try_iex Consider Ion-Exchange (IEX) - High capacity - Orthogonal to RP/HILIC is_ionizable->try_iex Yes try_rp Attempt Reverse-Phase HPLC with pH control is_ionizable->try_rp No try_cryst Attempt Crystallization - High purity final step try_iex->try_cryst rp_retained Is retention adequate (k' > 2)? try_rp->rp_retained optimize_rp Optimize RP-HPLC (gradient, modifiers) rp_retained->optimize_rp Yes try_hilic Switch to HILIC - Use high % ACN - Polar stationary phase rp_retained->try_hilic No optimize_rp->try_cryst try_hilic->try_cryst is_stable->is_ionizable Yes try_np Consider Normal-Phase (deactivated silica, alumina) is_stable->try_np No try_np->try_cryst

Caption: A decision workflow for selecting the appropriate purification technique.

Normal-Phase Chromatography (Silica Gel)

Q1: I tried running a silica gel column, but my yield was very low and I saw new spots on TLC. What happened?

A1: Your indole derivative likely degraded on the acidic surface of the silica gel.[1] This is a common problem, especially for indoles sensitive to acid.[21]

  • Solutions:

    • Deactivate the Silica: Slurry the silica gel in your starting eluent containing a small amount of a base, like triethylamine (~0.1-1%), before packing the column. This neutralizes the acidic silanol sites.

    • Use an Alternative Stationary Phase: Alumina (basic or neutral) or Florisil can be effective alternatives for less challenging separations.[1] For flash chromatography, pre-packed amino- or cyano-bonded silica cartridges can also be used.[22]

Crystallization

Q1: My compound is >95% pure after chromatography, but I need >99.5% purity. What's the best final step?

A1: Crystallization is the gold standard for achieving high purity for solid compounds. It's an excellent final polishing step.

  • Principle: Crystallization relies on the difference in solubility of your compound and its impurities in a given solvent at different temperatures. An ideal solvent fully dissolves your compound when hot but poorly when cold, while impurities remain soluble at all temperatures.[23]

  • Challenge: Finding the right solvent system for highly polar compounds can be difficult.[24] You may need to screen a wide range of polar solvents or use a binary solvent system (a "solvent" in which the compound is soluble and an "anti-solvent" in which it is not).[23]

Protocol: Screening for a Crystallization Solvent
  • Preparation: Place a small amount of your purified compound (~10-20 mg) into several small test tubes.

  • Solvent Screening: To each tube, add a different solvent dropwise at room temperature. Test a range of polarities (e.g., water, methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, acetone).

  • Identify Potential "Solvents": A good primary solvent will dissolve the compound completely, especially upon heating.

  • Identify Potential "Anti-Solvents": A good anti-solvent will not dissolve the compound at all, even when hot.

  • Test Solvent/Anti-Solvent Pairs:

    • Dissolve the compound in a minimum amount of the hot "solvent".

    • Slowly add the "anti-solvent" dropwise until the solution just begins to turn cloudy (the saturation point).

    • Add a drop or two of the hot "solvent" to redissolve the precipitate.

    • Allow the solution to cool slowly to room temperature, then in an ice bath.

  • Observation: The formation of well-defined crystals indicates a successful system. If an oil forms, the cooling was too fast, or the solvent system is unsuitable.

References
  • SIELC Technologies. (n.d.). Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column. SIELC. Retrieved from [Link]

  • Kos, T., et al. (2020). Structure and Morphology of Indole Analogue Crystals. ACS Omega. Retrieved from [Link]

  • ResearchGate. (2017). What do common indole impurities look like? ResearchGate. Retrieved from [Link]

  • Welch Materials. (2024). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. Welch Materials. Retrieved from [Link]

  • Lee, S.-B., et al. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). MDPI. Retrieved from [Link]

  • Rao, D. V., et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Frankenberger, W. T., Jr., & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Biochemistry. Retrieved from [Link]

  • Pandey, P. K. (2025). HPLC Mobile Phase Modifiers: Types, Selection, Case Studies, Expert Tips With 5 FAQs. Chromatography Forum. Retrieved from [Link]

  • Swati Inter-Chem. (2022). Preparative Isolation And Purification Of Alkaloids Through Chromatography. Swati Inter-Chem. Retrieved from [Link]

  • ResearchGate. (2025). Reverse-phase HPLC of some indole derivatives. ResearchGate. Retrieved from [Link]

  • MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. Retrieved from [Link]

  • Phenomenex. (n.d.). Ion Exchange Chromatography (IEX) HPLC Column. Phenomenex. Retrieved from [Link]

  • Phenomenex. (2022). Using pH LC to Control Selectivity of Acidic and Basic Compounds by HPLC (TN-1042). Phenomenex. Retrieved from [Link]

  • MDPI. (2022). Synthesis of Indole-Based Derivatives Containing Ammonium Salts, Diamines and Aminoureas for Organocatalysis. MDPI. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2015). How do I make a crystal of highly polar compounds? ResearchGate. Retrieved from [Link]

  • Ohlone College. (n.d.). Crystallization. Ohlone College. Retrieved from [Link]

  • IntechOpen. (2023). Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. IntechOpen. Retrieved from [Link]

  • Study.com. (n.d.). Video: Alkaloid Isolation & Purification. Study.com. Retrieved from [Link]

  • PubMed Central. (n.d.). Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents at N1: The Influence of Substituents on Their Hemolytic, Cytoprotective, and Antimicrobial Activity. PubMed Central. Retrieved from [Link]

  • Lifeasible. (n.d.). Alkaloid Purification. Lifeasible. Retrieved from [Link]

  • Biotage. (2023). What can I use to purify polar reaction mixtures? Biotage. Retrieved from [Link]

  • Bio-Rad. (n.d.). Introduction to Ion Exchange Chromatography. Bio-Rad. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). The extraction, separation and purification of alkaloids in the natural medicine. JOCPR. Retrieved from [Link]

  • Technology Networks. (2024). Exploring the Principle of Ion Exchange Chromatography and Its Applications. Technology Networks. Retrieved from [Link]

  • ResearchGate. (2025). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). ResearchGate. Retrieved from [Link]

  • Teledyne Labs. (n.d.). HILIC Purification Strategies for Flash Chromatography. Teledyne Labs. Retrieved from [Link]

  • ResearchGate. (2025). Isolation and Characterization Procedure for Indole Alkaloids from the Marquesan Plant Rauvolfia Nukuhivensis. ResearchGate. Retrieved from [Link]

  • Spex. (n.d.). Mobile Phase Modifiers for HPLC and LC/MS - Reagents. Spex. Retrieved from [Link]

  • Lab-ex Kft. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds. Lab-ex Kft. Retrieved from [Link]

  • Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. Retrieved from [Link]

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  • Cytiva Life Sciences. (2024). Ion Exchange Chromatography. Cytiva. Retrieved from [Link]

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  • Google Patents. (n.d.). US5085991A - Process of preparing purified aqueous indole solution. Google Patents.
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  • ResearchGate. (n.d.). Response characteristics of indole compound standards using HPLC. ResearchGate. Retrieved from [Link]

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Technical Support Center: A Researcher's Guide to Handling Air-Sensitive Indole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for indole chemistry. This guide is designed for researchers, scientists, and drug development professionals who work with the versatile yet often delicate indole scaffold. Many indole derivatives are susceptible to degradation upon exposure to atmospheric oxygen, leading to failed reactions, impure samples, and confounding analytical results. This resource provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered in the laboratory. Our goal is to equip you with the knowledge to handle these valuable compounds with confidence and ensure the integrity of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why are some of my indole compounds so sensitive to air?

A: The air sensitivity of indole compounds stems from the electron-rich nature of the bicyclic aromatic ring system, which consists of a benzene ring fused to a pyrrole ring.[1] This high electron density, particularly at the C3 position of the pyrrole ring, makes the indole nucleus susceptible to oxidation.[2]

Several factors can exacerbate this sensitivity:

  • Substituent Effects: Electron-donating groups (EDGs) on the indole ring, such as methoxy (-OCH₃) or alkyl groups, increase the electron density of the ring system, making it more prone to oxidation. Conversely, electron-withdrawing groups (EWGs) can decrease this sensitivity.[3][4]

  • Exposure to Oxygen: Atmospheric oxygen is a primary driver of indole degradation through oxidative pathways.

  • Light Exposure: Similar to other aromatic compounds, indoles can be photosensitive. Light can provide the energy needed to initiate oxidation reactions.[5]

  • Elevated Temperatures: Heat accelerates the rate of chemical reactions, including the oxidation of indoles.[5]

  • Presence of Metal Ions: Trace metal impurities can catalyze oxidative degradation pathways.

Q2: My once-white indole powder has turned pink/brown. What happened, and can I still use it?

A: A color change from white or off-white to pink, red, or brown is a classic visual indicator of indole degradation. This discoloration is often due to the formation of highly conjugated oligomers or polymers resulting from oxidation. The initial step in this process is frequently the oxidation of indole to indoxyl, which can then dimerize and further oxidize to form indigo-type pigments or other colored byproducts.[2][6]

Whether you can still use the compound depends on the extent of the degradation and the sensitivity of your application:

  • For non-critical applications: If the discoloration is minor, the bulk of the material may still be viable for preliminary experiments or applications where high purity is not essential. However, it is crucial to acknowledge the presence of impurities.

  • For sensitive applications (e.g., biological assays, GMP synthesis): It is strongly advised to purify the compound before use or to use a fresh, un-degraded batch. The colored impurities, even in small amounts, can interfere with your results or lead to the formation of unwanted side products in a reaction.

Before using a discolored indole, it is best practice to assess its purity using an analytical technique like TLC, LC-MS, or NMR.

Q3: What are the ideal storage conditions for air-sensitive indoles?

A: To maximize the shelf-life of air-sensitive indole compounds, proper storage is critical. The following conditions are recommended:

Storage ParameterRecommendationRationale
Temperature 2-8°C for short-term storage. -20°C for long-term storage.Lower temperatures slow down the rate of oxidative reactions.
Atmosphere Under an inert gas (e.g., argon or nitrogen).[5]Displaces oxygen, a key reactant in the degradation pathway.
Light In an amber or opaque vial.[5]Protects the compound from light-induced degradation.
Container Tightly sealed vial with a PTFE-lined cap.[5]Prevents ingress of atmospheric moisture and oxygen.

For highly sensitive indoles, it is best to store them in a glovebox or a desiccator cabinet that is continuously purged with an inert gas.[5]

Q4: Should I use argon or nitrogen as the inert gas for handling my indoles?

A: Both high-purity nitrogen and argon are effective at creating an inert atmosphere and will prevent the degradation of most indole compounds.[1][7] However, there are some practical differences to consider:

  • Density: Argon is denser than air, while nitrogen is slightly less dense than air.[7][8] In theory, argon can form a more stable "blanket" over a reaction or sample, offering slightly better protection if the container is briefly opened.[7] For most benchtop applications using Schlenk techniques or sealed vials, this difference is often negligible.[9]

  • Reactivity: For most organic chemistry applications, nitrogen is sufficiently inert.[1] However, in some organometallic reactions, particularly those involving lithium or at high temperatures, nitrogen can be reactive.[7] In such specific cases, argon is the preferred choice.

  • Cost: Nitrogen is significantly less expensive than argon.[10]

Recommendation: For the routine handling and storage of air-sensitive indoles, nitrogen is a cost-effective and perfectly suitable choice. For highly sensitive organometallic reactions involving indoles, or if your lab is already set up for it, argon provides an extra margin of safety.

Troubleshooting Guides

Scenario 1: Unexpected Analytical Results

You run an NMR or LC-MS on your indole starting material, and the data doesn't look as clean as you expected.

start Unexpected Analytical Results (NMR, LC-MS) check_color Is the solid compound discolored (pink, brown, etc.)? start->check_color check_nmr Analyze NMR Spectrum check_color->check_nmr No degradation_likely Degradation is likely. check_color->degradation_likely Yes check_ms Analyze Mass Spectrum check_nmr->check_ms check_ms->degradation_likely Impurities detected confirm_structure Confirm structure of impurities if possible. check_ms->confirm_structure Unknown peaks purify Purify the compound (recrystallization, column chromatography). degradation_likely->purify new_batch Use a fresh batch of the compound. degradation_likely->new_batch confirm_structure->purify

Caption: Troubleshooting workflow for unexpected analytical results.

  • NMR Spectroscopy:

    • Appearance of new signals: Look for new, broad signals in the aromatic region, which could indicate polymeric species. The formation of oxidation products like isatin will introduce new carbonyl signals (around δ 160-185 ppm in ¹³C NMR) and alter the aromatic splitting patterns.[11]

    • Disappearance of characteristic peaks: A decrease in the integration of the N-H proton signal (if present) can be an indicator of modification at the nitrogen atom.

  • LC-MS Analysis:

    • New peaks in the chromatogram: The appearance of new, often more polar, peaks in your LC trace is a common sign of degradation.

    • Unexpected m/z values: Look for masses corresponding to the addition of one or more oxygen atoms (+16 Da, +32 Da, etc.) to your parent indole mass. For example, the oxidation of indole (m/z 118.1 for [M+H]⁺) can lead to the formation of isatin (m/z 148.0 for [M+H]⁺).[6][12] Dimerization products may also be observed.

Scenario 2: Low Yield or Failed Reaction

You've set up a reaction with an air-sensitive indole, but you get a low yield of your desired product or the reaction fails completely.

  • Degraded Starting Material: The most common culprit is the use of a partially oxidized indole. The impurities can inhibit your catalyst, react with your reagents, or simply reduce the amount of active starting material available.[13]

  • Atmospheric Contamination: A leak in your reaction setup can introduce oxygen, which can degrade your indole in situ, especially if the reaction is heated.[14]

  • Solvent Purity: Using solvents that have not been properly degassed can introduce dissolved oxygen, leading to slow degradation of your indole throughout the reaction.[14]

  • Verify Starting Material Purity: Always check the purity of your air-sensitive indole by a suitable analytical method before use, especially if it has been stored for a while.

  • Use Rigorous Air-Free Techniques: Employ Schlenk lines or a glovebox for your reactions. Ensure all glassware is oven- or flame-dried and that your system is leak-free.[14][15]

  • Degas Your Solvents: Properly degas all solvents immediately before use, as even sealed bottles of anhydrous solvent contain dissolved oxygen.[14]

Experimental Protocols

Protocol 1: Storage of a Solid Air-Sensitive Indole Compound

This protocol describes the process of safely storing a solid indole compound under an inert atmosphere.

Materials:

  • Air-sensitive indole compound

  • Glass vial with a PTFE-lined septum cap

  • Source of high-purity nitrogen or argon with a regulator and tubing

  • Two needles (e.g., 22-gauge)

  • Parafilm or electrical tape

Procedure:

  • If possible, perform this procedure in a glovebox for maximum protection. If a glovebox is not available, work quickly and efficiently in a fume hood.

  • Weigh the desired amount of the solid indole compound into the vial.

  • Securely cap the vial with the septum cap.

  • Insert one needle through the septum to act as a gas inlet. Connect this needle to your inert gas line.

  • Insert the second needle through the septum to serve as an outlet for the displaced air.

  • Gently flush the vial with the inert gas for 2-5 minutes. The gas flow should be gentle enough to not blow the solid material around.

  • Remove the outlet needle first. This will create a slight positive pressure of inert gas inside the vial.

  • While the gas is still flowing, remove the inlet needle.

  • For extra security, wrap the septum cap with Parafilm or electrical tape.

  • Label the vial clearly and store it under the recommended conditions (cool, dark).[5]

Protocol 2: Preparation of a Stock Solution of an Air-Sensitive Indole

This protocol details the preparation of a solution of an air-sensitive indole for use in reactions or assays.

Materials:

  • Stored, inerted vial of solid indole compound

  • Degassed solvent

  • Oven-dried, inerted glassware (e.g., Schlenk flask) with a septum

  • Dry, gas-tight syringe and needle

  • Inert gas source

Procedure:

  • Prepare the Solvent: Degas the required volume of solvent using one of the methods described in the table below. The freeze-pump-thaw method is the most effective.[14]

  • Prepare the Syringe: Dry the syringe and needle in an oven and allow them to cool in a desiccator. Purge the syringe with inert gas by drawing and expelling the gas at least three times.[16]

  • Transfer the Solvent: Using the prepared syringe, transfer the desired volume of degassed solvent into the inerted Schlenk flask.

  • Dissolve the Indole:

    • Calculate the mass of the solid indole required to achieve the target concentration.

    • If the indole is in a septum-capped vial, you can add the solvent directly to this vial via syringe to dissolve it.

    • If the indole needs to be weighed, do so in a glovebox and transfer it to the Schlenk flask before adding the solvent.

  • Store the Solution: If the solution is to be stored, keep it in the sealed Schlenk flask under a positive pressure of inert gas, protected from light, and at the appropriate temperature. Note that indoles are often less stable in solution than as a solid, so it is best to prepare solutions fresh when possible.

MethodProcedureEfficacy
Freeze-Pump-Thaw The solvent is frozen (e.g., with liquid nitrogen), a vacuum is applied, the flask is sealed, and the solvent is thawed. This cycle is repeated three times.[14]Most Effective: Removes nearly all dissolved gases.
Gas Purging/Sparging An inert gas is bubbled through the solvent for an extended period (e.g., 30-60 minutes) via a long needle, with a second needle for an outlet.Moderately Effective: Good for many applications but less thorough than freeze-pump-thaw.
Sonication under Vacuum The solvent is subjected to a vacuum while being sonicated. The flask is then backfilled with inert gas. This cycle is repeated several times.[14]Moderately Effective: A rapid method for degassing.

Visualization of Key Processes

Workflow for Handling Air-Sensitive Indoles

cluster_prep Preparation cluster_handling Handling (Inert Atmosphere) cluster_storage Storage prep_glass Oven/Flame-Dry Glassware weigh_solid Weigh Solid Indole (Glovebox or quick transfer) prep_glass->weigh_solid degas_solvent Degas Solvents (Freeze-Pump-Thaw) dissolve Dissolve in Degassed Solvent degas_solvent->dissolve weigh_solid->dissolve store_solid Solid: Inert Gas, -20°C, Dark weigh_solid->store_solid transfer Transfer Solution (Gas-tight syringe/cannula) dissolve->transfer store_solution Solution: Inert Gas, -20°C, Dark (Use promptly) dissolve->store_solution

Caption: General workflow for handling air-sensitive indoles.

Simplified Indole Oxidation Pathway

Indole Indole Indoxyl Indoxyl (Unstable) Indole->Indoxyl [O] Isatin Isatin Indoxyl->Isatin [O] Colored_Products Colored Degradation Products (e.g., Indigo, Polymers) Indoxyl->Colored_Products Dimerization, [O]

Caption: A simplified representation of indole oxidation.

References

  • Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. [Link]

  • Microbiology Info. (2022). Indole Test- Principle, Reagents, Procedure, Result Interpretation and Limitations. [Link]

  • Hardy Diagnostics. (n.d.). Indole Test Reagents - Kovacs, DMACA, Spot test. [Link]

  • Burd', V. N., Bantleon, R., & Van Pee, K. H. (2001). [Oxidation of indole and its derivatives by heme-independent chloroperoxidases]. Prikladnaia biokhimiia i mikrobiologiia, 37(3), 285–288. [Link]

  • Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents. [Link]

  • American Society for Microbiology. (2009). Indole Test Protocol. [Link]

  • Gao, C., Shi, T., & Bao, G. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 9, 2681. [Link]

  • Sreedhara, A., & Slade, D. (2014). Screening methods to identify indole derivatives that protect against reactive oxygen species induced tryptophan oxidation in proteins. Journal of pharmaceutical sciences, 103(4), 1117–1126. [Link]

  • ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (1). [Link]

  • Giraud, S., et al. (2011). The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. Journal of Pharmaceutical and Biomedical Analysis, 55(4), 738-750. [Link]

  • Chemistry Stack Exchange. (2017). Is argon preferred over nitrogen for maintaining an inert atmosphere?. [Link]

  • Bergstrom, D. E., & Leonard, N. J. (1972). Substituent effects on indole universal bases in DNA. Biochemistry, 11(1), 1-5. [Link]

  • Generon. (2020). Argon vs. Nitrogen Purging for Atmospheric Inerting. [Link]

  • Sreedhara, A., & Slade, D. (2014). Screening methods to identify indole derivatives that protect against reactive oxygen species induced tryptophan oxidation in proteins. Journal of Pharmaceutical Sciences, 103(4), 1117-1126. [Link]

  • Singh, S. B. (2015). Identification of New Metabolites of Bacterial Transformation of Indole by Gas Chromatography-Mass Spectrometry and High Performance Liquid Chromatography. Journal of Bioprocessing & Biotechniques, 5(1). [Link]

  • ResearchGate. (2018). What options are there for air sensitive sample storage during transport?. [Link]

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  • ResearchGate. (2018). DFT/B3LYP study of the substituent effects on the reaction enthalpies of the antioxidant mechanisms of Indole-3-Carbinol derivatives in the gas-phase and water. [Link]

  • Frontiers in Microbiology. (2022). Identification of an indole biodegradation gene cluster from Providencia rettgeri and its contribution in selectively biosynthesizing Tyrian purple. [Link]

  • Frontiers in Microbiology. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. [Link]

  • NiGen International. (2019). Argon vs. Nitrogen Purging for Atmosphere Inerting. [Link]

  • MIT. (n.d.). Handling air-sensitive reagents AL-134. [Link]

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  • MDPI. (2023). Isolation of Three New Diketopiperazine Alkaloids from Penicillium sp. SCH3-Sd2. [Link]

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Validation & Comparative

A Comparative Guide to the Deprotection of 1-BOC-5-methoxyindole: Trifluoroacetic Acid vs. Hydrochloric Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Indole Deprotection in Synthesis

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its reliability in protecting amine functionalities. Its stability across a wide array of reaction conditions, contrasted with its clean removal under acidic treatment, makes it an invaluable tool for medicinal chemists and drug development professionals.[1][2] The 5-methoxyindole scaffold, a privileged structure in numerous biologically active compounds, frequently requires N-Boc protection during its synthetic journey.

However, the deprotection of an electron-rich heterocycle like 5-methoxyindole is not without its challenges. The very electronic nature that makes this moiety a valuable pharmacophore also renders it susceptible to undesired side reactions during deprotection. This guide provides an in-depth, experience-driven comparison of the two most common acidic reagents used for this transformation: Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl). We will move beyond simple protocols to explore the mechanistic rationale, practical considerations for product isolation, and the critical role of scavengers in achieving high-purity 5-methoxyindole.

The Underlying Chemistry: Mechanism and a Key Challenge

The acid-catalyzed cleavage of a Boc group is a well-understood, multi-step process.[1][3][4] The reaction is initiated by the protonation of the carbamate's carbonyl oxygen, which weakens the tert-butyl-oxygen bond. This bond subsequently cleaves to generate a highly stable tert-butyl cation and an unstable carbamic acid intermediate, which rapidly decomposes into the desired free amine and carbon dioxide gas.[2][3][5]

BOC_Deprotection_Mechanism cluster_0 Mechanism Start 1-BOC-5-methoxyindole Protonation Protonated Carbamate Start->Protonation + H⁺ Cleavage Carbamic Acid Intermediate + tert-Butyl Cation Protonation->Cleavage Fragmentation Decarboxylation 5-Methoxyindole (Amine Salt) + CO2 Cleavage->Decarboxylation Spontaneous

Caption: General mechanism of acid-catalyzed Boc deprotection.

The critical challenge arises from the generation of the electrophilic tert-butyl cation. The 5-methoxyindole ring system is electron-rich due to the electron-donating nature of both the nitrogen lone pair and the C5-methoxy group. This makes the indole nucleus, particularly the C3 position, highly nucleophilic and susceptible to electrophilic attack by the tert-butyl cation—a side reaction known as tert-butylation.[6][7] This leads to the formation of a significant, often difficult-to-remove impurity.

To mitigate this, "scavengers" are employed. These are nucleophilic reagents added to the reaction mixture to trap, or "scavenge," the reactive tert-butyl cation before it can alkylate the indole ring.[8][9] For electron-rich systems like 5-methoxyindole, their use is not merely an optimization but a necessity for achieving a clean reaction.

Reaction_Pathways cluster_path Start This compound + Acid (TFA or HCl) Desired Desired Product: 5-Methoxyindole Start->Desired With Scavenger (e.g., H₂O, TIS, TES) SideProduct Side Product: tert-Butylated Indole Start->SideProduct Without Scavenger tertButyl tert-Butyl Cation (t-Bu⁺) tertButyl->SideProduct

Caption: Competing reaction pathways during deprotection.

Method 1: Trifluoroacetic Acid (TFA)

TFA is a powerful, volatile organic acid frequently used for Boc deprotection, often as a neat reagent or diluted in dichloromethane (DCM).[5] Its potency drives the deprotection reaction to completion rapidly, often within an hour at room temperature.[10]

Advantages:
  • High Reaction Rate: TFA's strong acidity ensures a swift and typically complete reaction.[10]

  • Ease of Removal: Its high volatility (boiling point: 72 °C) allows for straightforward removal under reduced pressure.[11]

  • Good Solubility: TFA is an excellent solvent for many organic compounds, often eliminating the need for co-solvents.

Disadvantages:
  • Aggressive Nature: The strength of TFA can be detrimental if other acid-sensitive functional groups are present in the molecule.

  • High Risk of Side Reactions: The use of neat or concentrated TFA leads to a high concentration of the tert-butyl cation, making tert-butylation of the indole ring a significant risk.[6][12] The non-nucleophilic nature of the trifluoroacetate counter-ion does nothing to mitigate the cation's reactivity.

  • Oily Product Salts: The resulting 5-methoxyindole trifluoroacetate salt is frequently an oil or a waxy, hygroscopic solid.[13] This can complicate isolation, preventing purification by simple filtration and often necessitating a full aqueous work-up followed by chromatographic purification.

  • Safety and Environmental Concerns: TFA is highly corrosive and requires careful handling in a fume hood.[14][15][16][17] Furthermore, it is classified as a per- and polyfluoroalkyl substance (PFAS), a "forever chemical" with growing environmental scrutiny.[18]

Method 2: Hydrochloric Acid (HCl)

HCl is most commonly employed as a pre-prepared solution in an organic solvent, with 4M HCl in 1,4-dioxane being the traditional standard.[1][19] This reagent offers a slightly milder yet highly effective alternative to TFA.

Advantages:
  • Crystalline Product Salts: This is arguably the most significant practical advantage. The resulting 5-methoxyindole hydrochloride salt is typically a stable, crystalline solid.[13] This allows for easy isolation by filtration, washing with a non-polar solvent (like diethyl ether or MTBE), and drying, often yielding a product of high purity without the need for chromatography.

  • Milder Conditions: While still a strong acid, HCl in a solvent is generally considered less harsh than neat TFA, which can improve compatibility with sensitive substrates.

  • Reduced Handling Hazards: Using a solution of HCl avoids handling a fuming, neat acid like TFA, although it still requires proper personal protective equipment (PPE).

Disadvantages:
  • Solvent Toxicity: The conventional solvent, 1,4-dioxane, is a suspected carcinogen and its use is increasingly restricted.[20] Greener alternatives like 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME) are viable replacements.

  • Reagent Stability: Solutions of HCl in organic solvents can have a limited shelf life and may absorb atmospheric moisture, which can affect reactivity.[21] In-situ generation of anhydrous HCl (e.g., from acetyl chloride and methanol) is an alternative but adds a preparatory step.[21][22]

  • Slower Reaction Times: The reaction is generally slower than with TFA, often requiring 1 to 4 hours for completion.

Quantitative Comparison

ParameterTrifluoroacetic Acid (TFA)Hydrochloric Acid (HCl)
Typical Reagent Neat TFA or 20-50% in DCM4M solution in 1,4-dioxane or other ethers
Reaction Time 15 minutes - 1 hour1 - 4 hours
Temperature 0 °C to Room TemperatureRoom Temperature
Scavenger Essential (e.g., H₂O, TIS, TES)Essential (e.g., H₂O, TIS, TES)
Product Form Trifluoroacetate Salt (Often oily/waxy)[13]Hydrochloride Salt (Often crystalline solid)[13]
Isolation Method Evaporation, Aqueous Work-up, ChromatographyDirect Filtration and Washing
Key Side Reaction C3-position tert-butylation of indole ring[6][7]C3-position tert-butylation of indole ring
Safety Highly corrosive, volatile, requires fume hood[14][16]Corrosive solution; Dioxane is a concern[20]
Environmental Persistent PFAS ("Forever Chemical")[18]Solvent choice dictates impact (avoid dioxane)

Experimental Protocols

Protocol 1: Deprotection using TFA with Water as Scavenger
  • Rationale: This protocol uses a small amount of water as a simple, effective scavenger. The water rapidly quenches the tert-butyl cation to form tert-butanol. DCM is used as a co-solvent to aid solubility and control the reaction rate compared to neat TFA.

  • Dissolve this compound (1.0 equiv.) in dichloromethane (DCM, approx. 5 mL per mmol of substrate).

  • Add water (5.0 equiv.) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add Trifluoroacetic Acid (TFA, 10.0 equiv.) dropwise to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir for 30-60 minutes, monitoring by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • To remove residual TFA, co-evaporate the residue with toluene (2 x 10 mL).

  • The resulting crude TFA salt can be used directly or purified via chromatography after an aqueous basic work-up.

Protocol 2: Deprotection using 4M HCl in Dioxane
  • Rationale: This classic protocol leverages the tendency of hydrochloride salts to crystallize directly from the reaction mixture, providing a significant advantage in purification and handling.

  • To a flask containing this compound (1.0 equiv.), add a 4M solution of HCl in 1,4-dioxane (5.0-10.0 equiv. of HCl, approx. 1.25-2.5 mL per mmol of substrate).

  • Stir the resulting suspension or solution at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS. Note: The addition of a scavenger like triethylsilane (1.1 equiv) is still highly recommended for this electron-rich substrate.

  • Upon completion, a precipitate of the hydrochloride salt has often formed.

  • Add an equal volume of diethyl ether or MTBE to the mixture to ensure complete precipitation of the product.

  • Isolate the solid by vacuum filtration.

  • Wash the filter cake with additional diethyl ether or MTBE to remove any non-polar impurities.

  • Dry the crystalline solid under vacuum to yield the pure 5-methoxyindole hydrochloride salt.

Conclusion and Recommendation

Both Trifluoroacetic Acid and Hydrochloric Acid are highly effective reagents for the deprotection of this compound. The choice between them is not dictated by efficacy, but by practical, downstream considerations.

  • TFA offers speed, making it suitable for rapid, small-scale library synthesis where purification is universally performed by chromatography and the physical form of the crude product is immaterial.

  • HCl , particularly as a solution in an ether-based solvent, presents a clear advantage for process development and scale-up chemistry. The reliable formation of a crystalline hydrochloride salt simplifies isolation, enhances purity, and provides a product that is easier to handle, store, and weigh accurately for subsequent reactions.[13]

For the specific deprotection of this compound, this guide makes the following recommendation: Employ HCl in a suitable ether solvent. The operational simplicity and superior physical form of the final product outweigh the slightly longer reaction time. Regardless of the acid chosen, the inclusion of a scavenger is non-negotiable to prevent irreversible alkylation of the electron-rich indole core and ensure the highest possible purity of the final product.

References

  • University of Washington. (n.d.). Trifluoroacetic Acid SOP. Retrieved from [Link]

  • PubChem. (2024). Trifluoroacetic Acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Halocarbon. (n.d.). Trifluoroacetic Acid CAS No. 76-05-1. ResearchGate. Retrieved from [Link]

  • Amherst College. (2024). STANDARD OPERATION PROCEDURES FOR WORKING WITH Trifluoroacetic Acid. Retrieved from [Link]

  • Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International Journal of Peptide and Protein Research, 12(5), 258-268. Retrieved from [Link]

  • Reddit. (2018). Anhydrous soft source of HCl? r/chemistry. Retrieved from [Link]

  • Namboodiri, V. V., & Varma, R. S. (2001). Deprotection of indoles under microwave assisted conditions using TFE and HFIP as solvents. Tetrahedron Letters, 42(31), 5381-5383. Retrieved from [Link]

  • Bartoli, G., et al. (2006). Mild Deprotection of tert-Butyl Carbamates of NH-Heteroarenes under Basic Conditions. The Journal of Organic Chemistry, 71(25), 9580–9583. Retrieved from [Link]

  • SINOCHEM. (2021). How to quickly prepare HCl gas in a synthesis laboratory? Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). Specific solvent issues with BOC deprotection. Retrieved from [Link]

  • Reddit. (2021). Boc De-protection. r/Chempros. Retrieved from [Link]

  • Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

  • The Royal Society of Chemistry. (2010). SUPPORTING INFORMATION. Retrieved from [Link]

  • Organic Chemistry. (n.d.). Boc Deprotection - HCl. Retrieved from [Link]

  • George, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Scientific Reports, 10(1), 10133. Retrieved from [Link]

  • Giralt, E., et al. (1993). Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis. International Journal of Peptide and Protein Research, 41(6), 522-527. Retrieved from [Link]

  • Deadman, B. J., et al. (2019). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 23(8), 1666-1672. Retrieved from [Link]

  • Organic Chemistry. (n.d.). Boc Deprotection - TFA Examples. Retrieved from [Link]

  • Reddy, K. L., et al. (2007). A New Protocol for Selective Deprotection of N - tert -Butoxycarbonyl Protective Group ( t -Boc) with Sn(OTf)2. Synthetic Communications, 37(13), 2249-2255. Retrieved from [Link]

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Sharma, G., et al. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable ionic liquid. RSC Advances, 5(110), 90895-90900. Retrieved from [Link]

  • J&K Scientific LLC. (2021). BOC Protection and Deprotection. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Acids. Wordpress. Retrieved from [Link]

  • Biocompare. (2023). Trifluoroacetic Acid From Thermo Scientific For Boc Deprotection. Retrieved from [Link]

  • Pawlas, J., et al. (2021). Brønsted Acid-Lewis Acid (BA-LA) Induced Final Deprotection/Peptide Resin Cleavage in Fmoc/t-Bu Solid-Phase Peptide Synthesis: HCl/FeCl3 and AcOH/FeCl3 as Viable PFAS-Free Alternatives for TFA. Chemistry – A European Journal, 27(61), 15159-15164. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2022, December 14). Boc Deprotection Mechanism. YouTube. Retrieved from [Link]

  • Mekhalfia, A., & Yous, S. (2013). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Journal of the Chilean Chemical Society, 58(4), 2009-2011. Retrieved from [Link]

  • ResearchGate. (n.d.). Indole N-Boc deprotection method development. Retrieved from [Link]

  • Kamal, A., et al. (2006). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Tetrahedron Letters, 47(29), 5173-5176. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information A covalent deprotection strategy for assembling supramolecular coordination polymers from metal-organic c. Retrieved from [Link]

  • FULIR. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. Retrieved from [Link]

  • National Institutes of Health. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]

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The Definitive Guide: HPLC vs. GC-MS for Purity Analysis of 1-BOC-5-methoxyindole

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Method Selection and Validation

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is paramount. The compound 1-BOC-5-methoxyindole, a key building block in the synthesis of various pharmaceutical agents, is no exception. Its purity directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity analysis of this critical intermediate. As we will explore, the physicochemical properties of this compound make one of these techniques vastly superior for this specific application.

The Criticality of Purity in Drug Development

Regulatory bodies such as the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP) have established stringent guidelines for the control of impurities in new drug substances.[1][2][3][4][5][6][7][8][9][10] These guidelines necessitate the identification, reporting, and toxicological qualification of impurities above certain thresholds. Therefore, the selection of an appropriate, validated analytical method for purity determination is not merely a technical choice but a critical component of regulatory compliance and drug safety.

Physicochemical Properties of this compound: A Deciding Factor

Before delving into the analytical methodologies, it is crucial to understand the key physicochemical properties of this compound that dictate the most suitable analytical approach.

PropertyValueSource
Molecular Formula C₁₄H₁₇NO₃[11]
Molecular Weight 247.29 g/mol [11]
Physical Form Solid[11]
Melting Point 75-79 °C[11]
Boiling Point Not readily available (indicative of low volatility)
Thermal Stability The BOC (tert-butoxycarbonyl) protecting group is known to be thermally labile, especially on indole nitrogen.[4][12]

The high melting point and the inherent thermal lability of the BOC protecting group are the most critical factors influencing the choice between HPLC and GC-MS.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for this compound Purity

HPLC is a powerful analytical technique used to separate, identify, and quantify components in a mixture.[13] It is particularly well-suited for non-volatile and thermally sensitive compounds, making it the ideal choice for analyzing this compound.

The Rationale for HPLC's Superiority

The primary advantage of HPLC in this context is its ability to perform separations at or near ambient temperatures, thus preserving the integrity of the analyte. The BOC protecting group on the indole nitrogen is susceptible to thermal degradation, and the high temperatures required for GC-MS would likely lead to the cleavage of this group, resulting in the formation of 5-methoxyindole and other degradation products.[4][12] This would not only provide an inaccurate purity value for the target compound but could also lead to the misidentification of degradation products as impurities from the synthesis.

Experimental Protocol: HPLC Purity Analysis of this compound

This protocol outlines a robust reversed-phase HPLC (RP-HPLC) method for the purity assessment of this compound.

Instrumentation and Consumables
  • HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.

  • Sample Solvent: 50:50 (v/v) mixture of acetonitrile and water.

  • Filters: 0.45 µm syringe filters for sample preparation.

Sample Preparation
  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of the sample solvent to achieve a concentration of about 1 mg/mL.

  • Sample Solution: Prepare the test sample of this compound in the same manner as the standard solution.

  • Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove any particulate matter.

Chromatographic Conditions
ParameterCondition
Column Temperature 30 °C
Flow Rate 1.0 mL/min
Injection Volume 10 µL
UV Detection 220 nm and 280 nm
Gradient Elution Time (min)
Data Analysis

The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Potential impurities to monitor for include residual starting materials from the synthesis, such as 5-methoxyindole, and by-products of the BOC-protection reaction.[6]

Gas Chromatography-Mass Spectrometry (GC-MS): A High-Risk, Low-Reward Approach

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds.[14] However, for this compound, its application is fraught with challenges that make it an unsuitable method for accurate purity assessment.

The Inherent Limitations of GC-MS for this Analyte

The core principle of GC-MS involves the volatilization of the sample in a heated injection port, followed by separation in a heated column. The typical temperatures required for these processes (often exceeding 200-250°C) are well above the decomposition temperature of many thermally labile compounds, including BOC-protected indoles.[4][12]

Attempting to analyze this compound by GC-MS would likely lead to the following outcomes:

  • On-Column Degradation: The BOC group would likely cleave in the hot injection port or on the column, leading to the detection of 5-methoxyindole and other degradation products, not the parent compound.

  • Inaccurate Purity Profile: The resulting chromatogram would not reflect the true impurity profile of the sample, but rather a mixture of the original compound and its thermal degradants.

Hypothetical Experimental Protocol: GC-MS Analysis of this compound (Illustrating the Challenges)

This hypothetical protocol is provided for illustrative purposes to highlight the anticipated difficulties.

Instrumentation and Consumables
  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Sample Solvent: Dichloromethane or Ethyl Acetate.

Sample Preparation
  • Dissolve a small amount of this compound in the chosen solvent to a concentration of approximately 1 mg/mL.

GC-MS Conditions
ParameterCondition
Injection Port Temperature 250 °C (Potential for degradation)
Oven Temperature Program 100 °C (hold 1 min), then ramp to 280 °C at 15 °C/min (hold 5 min)
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Mass Range 40-550 m/z
Anticipated Results and Interpretation

The total ion chromatogram (TIC) would likely show a major peak corresponding to 5-methoxyindole (the deprotected product) and potentially other smaller peaks from further fragmentation. The mass spectrum of the main peak would confirm the identity of 5-methoxyindole (m/z 147), not this compound (m/z 247). This would erroneously suggest that the sample is highly impure.

Visualizing the Analytical Workflows

The following diagrams illustrate the logical flow of each analytical technique for the purity analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation dissolve Dissolve Sample in Acetonitrile/Water filter Filter through 0.45 µm Syringe Filter dissolve->filter inject Inject into HPLC System filter->inject separate Separate on C18 Column (Ambient Temp) inject->separate detect Detect with UV/PDA Detector separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (%) integrate->calculate report report calculate->report Accurate Purity Profile GCMS_Workflow cluster_prep_gc Sample Preparation cluster_analysis_gc GC-MS Analysis cluster_data_gc Data Interpretation dissolve_gc Dissolve Sample in Organic Solvent inject_gc Inject into Hot Inlet (250°C) dissolve_gc->inject_gc degradation Thermal Degradation of BOC Group inject_gc->degradation separate_gc Separate Degradation Products in Heated Column degradation->separate_gc detect_gc Detect by Mass Spectrometry separate_gc->detect_gc identify Identify Degradation Products detect_gc->identify misinterpret Misinterpret as Impurities identify->misinterpret report_gc report_gc misinterpret->report_gc Inaccurate Purity Profile

Caption: Hypothetical GC-MS workflow showing likely degradation.

Comparative Analysis: HPLC vs. GC-MS

The following table summarizes the key comparative points between the two techniques for this specific application.

FeatureHPLCGC-MS
Analyte Suitability Excellent for non-volatile, thermally labile compounds.Suitable for volatile, thermally stable compounds.
Risk of Degradation Minimal, as analysis is performed at or near room temperature.High, due to elevated temperatures in the injector and column.
Accuracy of Purity High, provides a true representation of the sample's composition.Low, results would be skewed by thermal degradation products.
Data Interpretation Straightforward, based on the separation of actual components.Complex and misleading, requiring identification of degradation products.
Overall Recommendation Highly Recommended Not Recommended

Conclusion: An Unequivocal Choice

For the purity analysis of this compound, HPLC is the unequivocally superior method . Its ability to analyze the compound in its intact form, without inducing thermal degradation, ensures the generation of accurate and reliable purity data. This is not only crucial for quality control in a research and development setting but is also a fundamental requirement for regulatory submissions where a thorough understanding of the impurity profile is non-negotiable.

While GC-MS is a powerful tool for many applications, its inherent requirement for high-temperature volatilization makes it fundamentally unsuitable for thermally labile molecules like this compound. Attempting to use GC-MS for this analysis would lead to erroneous results, potentially jeopardizing the progress of a drug development program. As senior application scientists, it is our responsibility to choose the right tool for the job, and in this case, HPLC is the clear and scientifically sound choice.

References

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). 25 October 2006. [Link]

  • European Medicines Agency. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. 1 October 2006. [Link]

  • AMSbiopharma. Impurity guidelines in drug development under ICH Q3. [Link]

  • International Council for Harmonisation. ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. [Link]

  • Reddit. Why is the Boc group deprotected in NaBH4? 4 October 2024. [Link]

  • United States Pharmacopeia. General Chapters: <1086> IMPURITIES IN OFFICIAL ARTICLES. [Link]

  • Scribd. USP Chapter 1086: Impurities in Drugs. [Link]

  • United States Pharmacopeia. 1086 IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS - USP-NF. [Link]

  • ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. 25 April 2024. [Link]

  • Research Journal of Pharmacy and Technology. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Bio Active Compounds Presents in Oeophylla smaragdina. [Link]

  • ChemBK. 5-Methoxyindole. [Link]

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A Comparative Guide to Nitrogen Protection of 5-Methoxyindole: Navigating the Landscape of Synthetic Strategy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic protection of the indole nitrogen is a critical consideration in the synthesis of complex molecules derived from 5-methoxyindole. The inherent nucleophilicity and reactivity of the N-H bond necessitate the use of protecting groups to prevent undesired side reactions and to direct reactivity towards other positions of the indole ring. This guide provides an in-depth, objective comparison of common protecting groups for the 5-methoxyindole nitrogen, supported by experimental data and protocols to inform your synthetic choices.

The Strategic Importance of N-Protection in 5-Methoxyindole Chemistry

The 5-methoxy group imparts distinct electronic properties to the indole scaffold, enhancing its electron density and influencing its reactivity. Consequently, the choice of an N-protecting group is not merely a matter of masking the N-H bond but a strategic decision that can modulate the indole's stability and reactivity profile. An ideal protecting group should be easy to introduce in high yield, stable under a range of reaction conditions, and readily removable under mild conditions that do not compromise the integrity of the target molecule.[1][2]

This guide will focus on a comparative analysis of three widely employed protecting groups: tert-butoxycarbonyl (Boc), 2-(trimethylsilyl)ethoxymethyl (SEM), and arylsulfonyl groups (e.g., tosyl, Ts).

The Workhorse: tert-Butoxycarbonyl (Boc) Group

The Boc group is arguably one of the most utilized protecting groups for amines, including the indole nitrogen, due to its general stability and versatile deprotection methods.[3]

Introduction: The Boc group is typically introduced by treating 5-methoxyindole with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base, such as 4-(dimethylamino)pyridine (DMAP) or triethylamine (TEA), in an appropriate solvent like tetrahydrofuran (THF) or dichloromethane (DCM).[4]

Stability: N-Boc-5-methoxyindole is stable to a wide array of non-acidic reagents, including organometallics, hydrides, and basic conditions.[3] This stability allows for a broad range of subsequent chemical transformations at other positions of the indole ring. However, the Boc group is labile to strong acids.[5]

Deprotection: The primary advantage of the Boc group lies in the multitude of available deprotection methods. Standard conditions involve treatment with strong acids like trifluoroacetic acid (TFA) in DCM or hydrogen chloride (HCl) in dioxane or methanol.[5][6] For acid-sensitive substrates, milder and more selective methods have been developed, such as using oxalyl chloride in methanol or a catalytic amount of sodium methoxide in dry methanol at room temperature.[7][8][9]

Electronic Effects: As an electron-withdrawing group, the Boc protecting group decreases the electron density of the indole ring. This deactivation can enhance the stability of the indole towards oxidation but reduces its reactivity towards electrophiles.[8]

The Orthogonal Choice: 2-(Trimethylsilyl)ethoxymethyl (SEM) Group

The SEM group offers an orthogonal protection strategy, being stable to conditions that typically cleave Boc groups and vice versa.[10][11]

Introduction: The SEM group is introduced by deprotonating the 5-methoxyindole nitrogen with a strong base, such as sodium hydride (NaH), followed by reaction with 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) in an anhydrous aprotic solvent like N,N-dimethylformamide (DMF) or THF.[8][12]

Stability: The SEM group is remarkably stable under a wide range of conditions, including those involving strong bases, nucleophiles, and many oxidizing and reducing agents.[13] It is also stable to the acidic conditions often used for Boc deprotection.

Deprotection: The key to the SEM group's utility is its unique deprotection pathway, primarily initiated by fluoride ions. Reagents such as tetrabutylammonium fluoride (TBAF) readily cleave the SEM group.[14] Alternatively, Lewis acids like tin(IV) chloride or magnesium bromide can be employed for its removal.[13][15] Deprotection under strongly acidic conditions is also possible, though less common.[14]

The Robust Shield: Arylsulfonyl Groups (e.g., Tosyl)

Arylsulfonyl groups, such as p-toluenesulfonyl (Ts), are known for their exceptional stability, making them suitable for multi-step syntheses involving harsh reaction conditions.[16]

Introduction: Similar to the SEM group, installation of a tosyl group typically involves deprotonation of the indole nitrogen with a strong base like NaH, followed by quenching with p-toluenesulfonyl chloride (TsCl).

Stability: N-tosyl-5-methoxyindole is highly stable to both strongly acidic and basic conditions, as well as a wide range of oxidative and reductive reagents.[16] This robustness, however, comes at the cost of more challenging deprotection.

Deprotection: The removal of the tosyl group is notoriously difficult and often requires harsh conditions.[8][16] Common methods include reduction with sodium in liquid ammonia or magnesium in methanol.[16][17] The difficulty of removal is a significant drawback and limits its application in the synthesis of complex, sensitive molecules. For this reason, other sulfonyl groups like the 2-nitrobenzenesulfonyl (Ns) group, which can be cleaved under milder conditions with a thiol nucleophile, have been developed as alternatives.[16][18]

Electronic Effects: Arylsulfonyl groups are strongly electron-withdrawing, which significantly deactivates the indole ring towards electrophilic substitution but enhances its stability.[8]

Comparative Analysis

To facilitate a direct comparison, the key characteristics of each protecting group for the 5-methoxyindole nitrogen are summarized in the table below.

Featuretert-Butoxycarbonyl (Boc)2-(Trimethylsilyl)ethoxymethyl (SEM)Arylsulfonyl (e.g., Tosyl)
Introduction Boc₂O, base (e.g., DMAP)NaH, SEM-ClNaH, TsCl
Stability Stable to base, nucleophiles, mild acid. Labile to strong acid.[3][7]Stable to acid, base, nucleophiles, redox reagents.[13]Very stable to strong acid, base, and redox reagents.[16]
Common Deprotection TFA, HCl; milder options: NaOMe/MeOH, Oxalyl chloride/MeOH.[7][6][8][9]TBAF, Lewis acids (SnCl₄, MgBr₂), strong acid.[13][14][15]Na/NH₃, Mg/MeOH.[16][17]
Orthogonality Orthogonal to SEM and base-labile groups.Orthogonal to Boc and acid-labile groups.Orthogonal to many groups due to high stability.
Electronic Effect Electron-withdrawing.[8]Generally considered neutral to slightly electron-donating.Strongly electron-withdrawing.[8]
Key Advantage Versatile and mild deprotection options.High stability and orthogonal deprotection.Exceptional stability to harsh conditions.
Key Disadvantage Acid lability.Cost of reagent, potential for silicon-containing byproducts.Harsh deprotection conditions.

Experimental Workflows

The following diagrams illustrate the general workflows for the protection and deprotection of the 5-methoxyindole nitrogen with Boc and SEM groups.

Boc_Protection_Deprotection cluster_protection Boc Protection cluster_deprotection Boc Deprotection 5-Methoxyindole 5-Methoxyindole N-Boc-5-methoxyindole N-Boc-5-methoxyindole 5-Methoxyindole->N-Boc-5-methoxyindole Boc₂O, DMAP THF, rt 5-Methoxyindole_dep 5-Methoxyindole N-Boc-5-methoxyindole->5-Methoxyindole_dep TFA/DCM or NaOMe/MeOH

Caption: General workflow for Boc protection and deprotection of 5-methoxyindole.

SEM_Protection_Deprotection cluster_protection SEM Protection cluster_deprotection SEM Deprotection 5-Methoxyindole 5-Methoxyindole N-SEM-5-methoxyindole N-SEM-5-methoxyindole 5-Methoxyindole->N-SEM-5-methoxyindole 1. NaH, DMF, 0 °C 2. SEM-Cl 5-Methoxyindole_dep 5-Methoxyindole N-SEM-5-methoxyindole->5-Methoxyindole_dep TBAF, THF

Caption: General workflow for SEM protection and deprotection of 5-methoxyindole.

Detailed Experimental Protocols

Protocol 1: N-Boc Protection of 5-Methoxyindole

Materials:

  • 5-Methoxyindole

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a solution of 5-methoxyindole (1.0 eq) in anhydrous THF (0.2 M) under an inert atmosphere, add DMAP (0.1 eq) and Boc₂O (1.2 eq).

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexanes and ethyl acetate) to afford N-Boc-5-methoxyindole.[4][19]

Protocol 2: N-SEM Protection of 5-Methoxyindole

Materials:

  • 5-Methoxyindole

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a suspension of NaH (1.2 eq) in anhydrous DMF (0.3 M) at 0 °C under an inert atmosphere, add a solution of 5-methoxyindole (1.0 eq) in anhydrous DMF dropwise.

  • Stir the mixture at 0 °C for 1 hour to ensure complete deprotonation.

  • Add SEM-Cl (1.2 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield N-SEM-5-methoxyindole.[8][12]

Protocol 3: Mild Deprotection of N-Boc-5-methoxyindole

Materials:

  • N-Boc-5-methoxyindole

  • Sodium methoxide (catalytic amount)

  • Methanol, anhydrous

Procedure:

  • Dissolve N-Boc-5-methoxyindole (1.0 eq) in anhydrous methanol (0.1 M) under an inert atmosphere.

  • Add a catalytic amount of sodium methoxide (e.g., 0.1 eq).

  • Stir the reaction mixture at room temperature for 2-6 hours, monitoring the progress by TLC.

  • Upon completion, neutralize the reaction with a mild acid (e.g., a few drops of acetic acid).

  • Concentrate the mixture under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield 5-methoxyindole.[7][8]

Protocol 4: Deprotection of N-SEM-5-methoxyindole

Materials:

  • N-SEM-5-methoxyindole

  • Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF)

  • Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve N-SEM-5-methoxyindole (1.0 eq) in THF (0.1 M).

  • Add TBAF solution (1.5 eq) and stir the mixture at room temperature.

  • The reaction can be gently heated (e.g., to 45-50 °C) to accelerate the deprotection if necessary. Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography if necessary to obtain 5-methoxyindole.[14]

Conclusion

The selection of a protecting group for the 5-methoxyindole nitrogen is a critical decision that profoundly impacts the overall synthetic strategy. The Boc group stands out for its ease of introduction and the wide variety of mild deprotection methods available, making it a versatile choice for many applications. The SEM group provides a robust and orthogonal protecting strategy, ideal for complex syntheses where acid-labile groups are present. While arylsulfonyl groups offer unparalleled stability, their use is often limited by the harsh conditions required for their removal. By carefully considering the stability requirements of subsequent reaction steps and the sensitivity of the overall molecule, researchers can make an informed choice that streamlines their synthetic efforts and maximizes the chances of success.

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A Comparative Guide to the Cross-Validation of Analytical Methods for 1-BOC-5-methoxyindole Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust and accurate quantification of 1-BOC-5-methoxyindole, a key intermediate in the synthesis of various biologically active compounds, is paramount. The choice of analytical methodology can significantly impact the reliability of experimental data, process control, and ultimately, the quality of the final product. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-Performance Liquid Chromatography with Mass Spectrometric detection (UPLC-MS) for the quantification of this compound. We will delve into the principles of cross-validation, present supporting experimental data, and offer insights into the rationale behind methodological choices, all grounded in established scientific principles and regulatory expectations.

The validation of an analytical procedure is a critical process that demonstrates its fitness for the intended purpose.[1][2][3] As outlined by the International Council for Harmonisation (ICH) guidelines, key validation parameters include accuracy, precision, specificity, linearity, range, and robustness.[4][5] Cross-validation, specifically, is the process of demonstrating that two or more analytical procedures are suitable for the same intended purpose and yield comparable results.[6][7] This is particularly crucial when methods are transferred between laboratories or when a well-established method is being replaced by a newer technology.

Principles of Analytical Method Selection: HPLC-UV vs. UPLC-MS

The selection of an analytical method is a balance of performance, sample complexity, and available resources. For the quantification of this compound, both HPLC-UV and UPLC-MS present viable options, each with distinct advantages and limitations.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) is a widely accessible and robust technique. It is often the workhorse of quality control laboratories due to its reliability and cost-effectiveness. The quantification is based on the principle of Beer-Lambert law, where the absorbance of the analyte at a specific wavelength is proportional to its concentration. For this compound, the indole chromophore allows for sensitive UV detection.

Ultra-Performance Liquid Chromatography with Mass Spectrometric Detection (UPLC-MS) represents a more modern and powerful analytical approach. UPLC utilizes smaller particle size columns, leading to higher resolution, faster analysis times, and improved sensitivity compared to traditional HPLC. The coupling with a mass spectrometer provides exceptional selectivity and sensitivity, allowing for the unequivocal identification and quantification of the target analyte, even in complex matrices.

Comparative Performance Data

The following table summarizes the typical performance characteristics of HPLC-UV and UPLC-MS for the quantification of this compound. This data is representative of what can be achieved with well-developed and validated methods.

Performance CharacteristicHPLC-UVUPLC-MSICH Guideline Reference
Linearity (R²) ≥ 0.998≥ 0.999Q2(R2)[1][6]
Range 1 - 200 µg/mL0.1 - 100 ng/mLQ2(R2)[6]
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.0%Q2(R2)[4][5]
Precision (% RSD) Q2(R2)[8]
- Repeatability≤ 1.5%≤ 1.0%
- Intermediate Precision≤ 2.0%≤ 1.5%
Limit of Detection (LOD) ~0.3 µg/mL~0.03 ng/mLQ2(R2)[6]
Limit of Quantification (LOQ) ~1.0 µg/mL~0.1 ng/mLQ2(R2)[6]
Specificity Moderate (potential for co-eluting impurities to interfere)High (based on mass-to-charge ratio)Q2(R2)[2][4]
Analysis Time ~15 minutes~5 minutesN/A

Experimental Protocols

The following are detailed, step-by-step methodologies for the quantification of this compound using both HPLC-UV and UPLC-MS.

Protocol 1: HPLC-UV Method

This method is designed for routine quantification and purity analysis.

  • Chromatographic System: HPLC with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-10 min: 50-90% B

    • 10-12 min: 90% B

    • 12-12.1 min: 90-50% B

    • 12.1-15 min: 50% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 278 nm.[9]

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (50:50 Water:Acetonitrile) to a concentration within the linear range. Filter through a 0.45 µm syringe filter prior to injection.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of a series of standard solutions. Determine the concentration of this compound in the sample from this curve.

Protocol 2: UPLC-MS Method

This method is ideal for high-sensitivity analysis and for samples in complex matrices.

  • Chromatographic System: UPLC coupled to a triple quadrupole mass spectrometer.

  • Column: C18 UPLC column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • 0-3 min: 20-95% B

    • 3-4 min: 95% B

    • 4-4.1 min: 95-20% B

    • 4.1-5 min: 20% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • Mass Spectrometer: Electrospray ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Precursor Ion (m/z): 248.1 (M+H)+

    • Product Ion (m/z): 192.1 (for quantification), 148.1 (for confirmation)

  • Sample Preparation: Similar to the HPLC-UV method, but samples may require further dilution due to the higher sensitivity of the instrument.

  • Quantification: Utilize an internal standard and construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

Causality Behind Experimental Choices

The selection of specific parameters in the analytical methods is driven by the physicochemical properties of this compound and the desired performance characteristics of the assay.

  • Choice of Column: A C18 stationary phase is chosen for its hydrophobicity, which provides good retention and separation of the relatively nonpolar this compound from more polar impurities.

  • Mobile Phase: A mixture of water and acetonitrile is a common mobile phase for reversed-phase chromatography. The addition of a small amount of formic acid (0.1%) helps to protonate the analyte and any residual silanol groups on the column, leading to improved peak shape and reproducibility.

  • Gradient Elution: A gradient is employed to ensure that both early and late-eluting compounds are adequately resolved and to reduce the overall analysis time.

  • Detection: The UV detection wavelength of 278 nm is selected as it corresponds to a high absorbance wavelength for the indole moiety, maximizing sensitivity.[9] For UPLC-MS, the MRM transitions are highly specific to the fragmentation pattern of this compound, providing a high degree of confidence in the identification and quantification.

Cross-Validation Workflow

The cross-validation of the HPLC-UV and UPLC-MS methods involves a systematic comparison of their performance to ensure that they provide equivalent results for the quantification of this compound.

CrossValidationWorkflow cluster_methods Analytical Methods cluster_validation Method Validation cluster_crossval Cross-Validation Study HPLC_UV Primary Method: HPLC-UV Validation_HPLC Full Validation of HPLC-UV Method (ICH Q2(R2)) HPLC_UV->Validation_HPLC UPLC_MS Secondary Method: UPLC-MS Validation_UPLC Full Validation of UPLC-MS Method (ICH Q2(R2)) UPLC_MS->Validation_UPLC Sample_Selection Select Representative Samples (n ≥ 3) - High, Medium, Low Conc. Validation_HPLC->Sample_Selection Validation_UPLC->Sample_Selection Analysis Analyze Samples by Both Methods in Parallel Sample_Selection->Analysis Data_Comparison Compare Results: - Accuracy - Precision Analysis->Data_Comparison Acceptance Acceptance Criteria: - % Difference ≤ 15% Data_Comparison->Acceptance Conclusion Conclusion: Methods are Interchangeable Acceptance->Conclusion

Caption: Workflow for the cross-validation of HPLC-UV and UPLC-MS methods.

Stability-Indicating Nature and Forced Degradation

A crucial aspect of any analytical method used in pharmaceutical development is its ability to be "stability-indicating." This means the method can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products.[10][11] To establish this, forced degradation studies are performed where the drug substance is subjected to stress conditions such as acid, base, oxidation, heat, and light.[12][13]

For this compound, the tert-butyloxycarbonyl (BOC) protecting group is known to be acid-labile.[14][15] Therefore, a forced degradation study would likely show significant degradation under acidic conditions, leading to the formation of 5-methoxyindole. An effective stability-indicating method must be able to resolve the this compound peak from the 5-methoxyindole peak and any other potential degradants. The high resolving power of UPLC, particularly when coupled with MS, makes it exceptionally well-suited for developing stability-indicating methods.

Conclusion

Both HPLC-UV and UPLC-MS are powerful techniques for the quantification of this compound. The choice between them depends on the specific requirements of the analysis.

  • HPLC-UV is a robust and cost-effective method suitable for routine quality control and assays where high sensitivity is not a primary concern.

  • UPLC-MS offers superior sensitivity, selectivity, and speed, making it the method of choice for challenging matrices, trace-level quantification, and the development of stability-indicating assays.

A thorough cross-validation, as outlined in this guide, is essential to ensure the interchangeability of these methods. This provides flexibility in laboratory operations and confidence in the consistency and reliability of the analytical data generated throughout the drug development lifecycle.

References

  • U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER). (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • European Bioanalysis Forum. (2017). Cross and Partial Validation. [Link]

  • BioPharm International. (n.d.). Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • DeSilva, B., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(5), 1165-1175. [Link]

  • Pharmaceutical Technology. (2011). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. [Link]

  • Singh, R., & Rehman, Z. U. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(3), 157-168. [Link]

  • Khushbu, A. T., et al. (2016). development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics, 5(4), 291-297. [Link]

  • Sharma, G., & Saini, V. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6), 1-2. [Link]

  • Shinde, S. S., et al. (2019). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 12(9), 4568-4574. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection. [Link]

  • Tiefenbrunner, I., Shaaban, S., & Maulide, N. (2020). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Chemistry – A European Journal, 26(68), 15776-15790. [Link]

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A Spectroscopic Journey: Deconstructing 1-BOC-5-methoxyindole to its Core Indole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and complex organic synthesis, the use of protecting groups is a cornerstone of strategic molecular architecture. Among these, the tert-butyloxycarbonyl (BOC) group is a workhorse for the temporary masking of amine functionalities, prized for its stability and predictable cleavage under acidic conditions. This guide provides an in-depth spectroscopic comparison of 1-BOC-5-methoxyindole and its deprotected counterpart, 5-methoxyindole. We will explore the characteristic spectral shifts observed in Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Fourier-Transform Infrared (FT-IR), and UV-Visible (UV-Vis) spectroscopy that accompany the removal of the BOC group. Understanding these spectroscopic signatures is paramount for researchers to confidently monitor reaction progress and verify the identity and purity of their target molecules.

The Strategic Role of the BOC Protecting Group

The indole nucleus is a privileged scaffold in a vast array of biologically active compounds. The nitrogen atom of the indole ring, while part of an aromatic system, retains nucleophilic and basic character that can interfere with desired chemical transformations elsewhere in the molecule. The BOC group, by converting the N-H of the indole to an N-carbamate, effectively attenuates this reactivity. This electronic modification, however, also imparts distinct and measurable changes to the molecule's interaction with electromagnetic radiation, which we will dissect in the following sections.

Experimental Workflow: From Protection to Deprotection and Analysis

The comparative data presented herein is based on a typical laboratory workflow. This involves the initial characterization of the starting material, this compound, followed by its deprotection and subsequent characterization of the product, 5-methoxyindole.

Deprotection_Workflow Start This compound (Starting Material) Reaction TFA, DCM Room Temperature Start->Reaction Deprotection Analysis Spectroscopic Analysis (NMR, FT-IR, UV-Vis) Start->Analysis Initial Characterization Workup Aqueous Work-up (NaHCO₃ wash) Reaction->Workup Neutralization Product 5-Methoxyindole (Deprotected Product) Workup->Product Product->Analysis

A Comparative Guide to the Reactivity of 1-BOC-5-methoxyindole versus Substituted Indoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indole Nucleus as a Privileged Scaffold

The indole skeleton is a cornerstone of heterocyclic chemistry, prominently featured in a vast array of natural products, pharmaceuticals, and agrochemicals.[1] Its prevalence stems from its unique electronic properties and its role as a versatile synthetic intermediate. The reactivity of the indole ring system, however, is not static; it is exquisitely sensitive to the nature and position of its substituents. Strategic functionalization allows chemists to modulate the electronic and steric environment of the indole, directing reactions to specific sites and unlocking novel chemical space.

This guide provides an in-depth comparative analysis of 1-BOC-5-methoxyindole , a frequently utilized building block in drug discovery. We will dissect the synergistic and antagonistic effects of the N-BOC protecting group and the C5-methoxy activating group on the indole's reactivity. By comparing its performance in key synthetic transformations against other common substituted indoles—such as unsubstituted indole, 5-methoxyindole, 1-BOC-indole, and various haloindoles—this document aims to provide researchers, scientists, and drug development professionals with a rational framework for substrate selection and reaction design.

The Unique Electronic Profile of this compound

The reactivity of this compound is a direct consequence of the interplay between its two substituents. Understanding their individual and combined electronic and steric contributions is paramount to predicting its behavior.

  • The 5-Methoxy Group (-OCH₃): This is a potent electron-donating group (EDG) that operates primarily through a resonance (or mesomeric) effect. By donating lone-pair electron density into the aromatic π-system, the methoxy group significantly increases the nucleophilicity of the entire indole ring, particularly the benzenoid portion.[2] This activation makes the molecule more susceptible to electrophilic attack than unsubstituted indole.

  • The 1-tert-Butoxycarbonyl (BOC) Group: The N-BOC group has a more complex, dual role.

    • Protection and Steric Hindrance: As a bulky protecting group, it effectively masks the nucleophilicity and acidity of the indole nitrogen, preventing unwanted N-alkylation or deprotonation under many reaction conditions.[3][4] Its size also provides steric hindrance at the adjacent C2 and C7 positions.

    • Electronic Deactivation: Through resonance, the carbonyl of the BOC group withdraws electron density from the pyrrole ring nitrogen. This deactivating effect reduces the nucleophilicity of the pyrrole ring, most notably at the C3 position, when compared to an N-H or N-alkyl indole.[5]

The net result is a molecule where the benzenoid ring is strongly activated by the 5-methoxy group, while the pyrrole ring is somewhat deactivated by the N-BOC group. This electronic dichotomy is the key to its unique reactivity and regioselectivity.

Comparative Reactivity Analysis

Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution is a hallmark reaction of indoles, which are estimated to be several orders of magnitude more reactive than benzene.[6] The site of substitution is heavily influenced by the substituents present. The C3 position is the most electronically favored site for electrophilic attack in simple indoles, as the resulting intermediate (a Wheland intermediate or sigma complex) preserves the aromaticity of the benzenoid ring.[7]

The N-BOC group in this compound tempers this innate C3 reactivity. Concurrently, the 5-methoxy group strongly activates the C4 and C6 positions, opening up alternative pathways for substitution that are less common in other indoles.

Table 1: Relative Reactivity and Regioselectivity in Electrophilic Aromatic Substitution

EAS_Comparison

Caption: Logical comparison of EAS reactivity.
Experimental Protocol: Vilsmeier-Haack Formylation of this compound

This protocol demonstrates the formylation at the C4 position, a result of the directing effect of the 5-methoxy group.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 5 mL).

  • Reagent Preparation: Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise to the DMF, ensuring the temperature does not exceed 10 °C. Stir the resulting mixture (the Vilsmeier reagent) for 30 minutes at 0 °C.

  • Reaction: Dissolve this compound (1.0 eq.) in anhydrous DMF (10 mL) and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Execution: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50 °C for 2-4 hours. Monitor the reaction progress by TLC.

  • Workup: Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is ~8.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product, primarily 1-BOC-4-formyl-5-methoxyindole, can be purified by column chromatography on silica gel.

Directed ortho-Metalation (DoM) and C2-Lithiation

The deprotonation of an aromatic C-H bond using a strong base, typically an organolithium reagent, is a powerful strategy for creating a nucleophilic carbon center. The regioselectivity of this reaction is dictated by the most acidic proton or by a "Directed Metalation Group" (DMG).

In this compound, the N-BOC group serves as an excellent director for lithiation at the C2 position. The acidic N-H proton is absent, and the carbonyl oxygen of the BOC group is thought to coordinate the lithium cation, positioning the organolithium base for selective deprotonation of the adjacent C2 proton. This provides a reliable and high-yielding route to 2-substituted indoles, a class of compounds that can be challenging to access via electrophilic substitution.

Table 2: Site of Deprotonation with Strong Base (e.g., n-BuLi, LDA)

DoM_Workflow

Caption: Experimental workflow for C2-functionalization.
Experimental Protocol: C2-Lithiation and Electrophilic Quench
  • Setup: Add a solution of this compound (1.0 eq.) in anhydrous tetrahydrofuran (THF) to a flame-dried, nitrogen-purged flask.

  • Deprotonation: Cool the solution to -78 °C (dry ice/acetone bath). Add n-butyllithium (n-BuLi, 1.1 eq., as a solution in hexanes) dropwise via syringe. Stir the resulting solution at -78 °C for 1 hour. A color change is often observed, indicating the formation of the lithiated species.

  • Electrophilic Quench: Add a solution of the desired electrophile (e.g., benzaldehyde, 1.2 eq.) in anhydrous THF dropwise to the reaction mixture at -78 °C.

  • Execution: Stir the reaction at -78 °C for 2 hours, then allow it to slowly warm to room temperature.

  • Workup: Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction and Purification: Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the resulting product by column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, are indispensable tools for forming C-C and C-N bonds.[8][9] These reactions require an aryl halide or triflate as a coupling partner. Therefore, to engage this compound in cross-coupling, it must first be halogenated. The reactivity of the resulting halo-indole depends on the position of the halogen and the electronic nature of the ring.

A key advantage of the this compound scaffold is the ability to selectively introduce a halogen at various positions (e.g., C2, C3, C4, C6) through different synthetic routes, creating a suite of versatile building blocks. For instance, C2-bromination can be achieved after C2-lithiation, while C4- or C6-bromination can be accomplished via electrophilic halogenation.

When comparing the reactivity of a halo-1-BOC-5-methoxyindole to other haloindoles in a reaction like Suzuki coupling, the C-X bond's environment is crucial. The electron-rich nature imparted by the 5-methoxy group can facilitate the initial oxidative addition step of the palladium catalyst, potentially leading to faster reaction rates compared to an indole with an electron-withdrawing group.[10]

Table 3: Qualitative Comparison of Reactivity in Suzuki-Miyaura Coupling

Suzuki_Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a highly versatile and strategically valuable building block in modern organic synthesis. Its reactivity is a nuanced balance between the activating, ortho-, para-directing 5-methoxy group and the deactivating, C2-directing, and N-protecting 1-BOC group.

This guide has demonstrated that:

  • In electrophilic aromatic substitution , this compound exhibits tunable regioselectivity, often favoring substitution on the activated benzenoid ring (C4/C6) over the traditional C3 position.

  • In metalation reactions , it is an exemplary substrate for directed C2-lithiation, providing clean and efficient access to 2-substituted indoles.

  • In palladium-catalyzed cross-coupling , its halogenated derivatives are excellent coupling partners, with the activating methoxy group potentially accelerating the key oxidative addition step.

By understanding the fundamental principles governing its reactivity, researchers can harness the unique properties of this compound to construct complex molecular architectures with precision and control, accelerating the discovery and development of new chemical entities.

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  • General reference, not directly cited for specific claims.
  • General reference, not directly cited for specific claims.
  • General reference on EAS, not directly cited for indole specifics.
  • Wikipedia. Pictet–Spengler reaction. [Link]

  • Agatemor, C., et al. (2020). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Chemistry – A European Journal, 26(48), 10836-10858. [Link]

  • General reference, not directly cited for specific claims.
  • University of Liverpool. (2020). Aromatic Electrophilic substitution. [Link]

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A Senior Application Scientist's Guide to Catalyst Efficiency in the Functionalization of 1-BOC-5-methoxyindole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the indole scaffold remains a cornerstone of innovation. Its prevalence in a vast array of biologically active compounds necessitates efficient and selective methods for its functionalization. Among the myriad of indole derivatives, 1-BOC-5-methoxyindole serves as a critical building block, offering a protected nitrogen and an electron-rich aromatic system. The strategic modification of this core structure is paramount in the synthesis of novel therapeutic agents.

This guide provides an in-depth, comparative analysis of various catalytic systems for key transformations of this compound and its halogenated derivatives. Moving beyond a simple recitation of protocols, we will delve into the mechanistic rationale behind catalyst selection, offering field-proven insights to empower you to make informed decisions in your synthetic endeavors.

The Strategic Importance of Catalyst Selection

The electronic nature of the this compound system, characterized by the electron-donating methoxy group and the bulky, electron-withdrawing BOC protecting group, presents unique challenges and opportunities in catalysis. The choice of catalyst, including the metal center, ligands, and additives, is not merely an experimental parameter but a strategic decision that dictates the outcome of the reaction in terms of yield, selectivity, and functional group tolerance. This guide will focus on some of the most synthetically valuable transformations: Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira couplings, as well as direct C-H activation/borylation.

Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Overview

Palladium catalysis is the workhorse of modern organic synthesis, and its application to the functionalization of halo-derivatives of this compound is no exception. The efficiency of these transformations is profoundly influenced by the choice of phosphine ligands, which modulate the steric and electronic properties of the palladium center.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds. For the coupling of bromo- or iodo-1-BOC-5-methoxyindoles with boronic acids or their esters, several palladium catalysts have proven effective. Below is a comparative table of commonly employed systems.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd(dppf)Cl₂dppfK₂CO₃Dimethoxyethane802~95High yield and short reaction time for related heteroaromatic substrates.[1]
Pd(PCy₃)₂PCy₃K₂CO₃Dimethoxyethane804~65Moderate yield, demonstrating the effect of a bulky, electron-rich phosphine.[1]
Pd(PPh₃)₄PPh₃K₂CO₃Dimethoxyethane804~22Lower efficiency compared to more specialized ligand systems.[1]
NiCl₂(PCy₃)₂PCy₃K₃PO₄t-amyl alcohol1001285-95A cost-effective nickel-based alternative with good potential for indole substrates.[1]

Expert Insight: The choice between a ferrocene-based ligand like dppf and a trialkylphosphine like PCy₃ often hinges on the specific substrates. While dppf provides a good balance of steric bulk and electronic properties for a broad range of couplings, the more electron-rich and bulky PCy₃ can be particularly effective for challenging oxidative additions of aryl chlorides.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine halo-indole, boronic acid, and base in a reaction vessel. B Add anhydrous solvent. A->B C Evacuate and backfill with inert gas (e.g., Argon). B->C D Add catalyst/ligand solution. C->D E Heat to specified temperature. D->E F Monitor progress by TLC or LC-MS. E->F G Cool to room temperature. F->G H Aqueous workup and extraction. G->H I Dry and concentrate organic layer. H->I J Purify by column chromatography. I->J

A generalized workflow for the Suzuki-Miyaura coupling reaction.

Detailed Protocol: Suzuki-Miyaura Coupling with Pd(dppf)Cl₂

  • Reaction Setup: In an oven-dried Schlenk flask, combine the bromo-1-BOC-5-methoxyindole (1.0 equiv.), the desired boronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Reagent Addition: Under a positive pressure of argon, add anhydrous dimethoxyethane (to achieve a concentration of ~0.1 M). Finally, add [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.05 equiv.).

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Heck Reaction

The Heck reaction offers a powerful method for the alkenylation of aryl halides. The choice of phosphine ligand is critical in determining the efficiency and regioselectivity of the reaction.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd(OAc)₂PPh₃Et₃NDMF10012ModerateA classic system, often requiring higher temperatures and longer reaction times.
Pd(OAc)₂P(o-tol)₃Et₃NAcetonitrile806GoodThe increased steric bulk of the ligand can improve reaction rates.
Ligandless (Pd/C)NoneNa₂CO₃Water/Ethanol1200.5 (MW)~90A greener, heterogeneous approach, often accelerated by microwave irradiation.[2]
PdCl₂(PPh₃)₂PPh₃DIPEADMF12015~73Effective for related heterocyclic substrates in flow chemistry.[3]

Expert Insight: While phosphine-ligated palladium systems are the traditional choice for Heck reactions, the development of ligandless palladium catalysts, particularly palladium on charcoal (Pd/C), offers significant advantages in terms of cost, ease of product purification, and environmental impact. Microwave-assisted protocols can dramatically reduce reaction times, making this an attractive option for rapid library synthesis.

Catalytic Cycle: Heck Reaction

Heck_Cycle Pd0 Pd(0)L₂ A Oxidative Addition (Ar-X) B Ar-Pd(II)-X L₂ A->B C Alkene Coordination B->C + Alkene D Ar-Pd(II)-X(alkene) L₂ E Migratory Insertion D->E F (alkenyl)Ar-Pd(II)-X L₂ G β-Hydride Elimination F->G H Alkene Product G->H I H-Pd(II)-X L₂ G->I J Reductive Elimination (Base) I->J J->Pd0

The catalytic cycle of the Heck reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a premier method for the formation of C-N bonds. The choice of both the phosphine ligand and the base is critical for achieving high yields, especially with challenging substrates.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd₂(dba)₃BINAPNaOtBuToluene8012GoodA first-generation system, effective for many amine couplings.[4]
Pd(OAc)₂XPhosK₃PO₄t-BuOH1008HighA modern, highly active system for a broad range of amines.
Pd-G3-XantphosXantphosDBUToluene1004~88A pre-catalyst system that can be effective with milder organic bases.[5][6]
Pd(OAc)₂RuPhosCs₂CO₃Dioxane11016Good-ExcellentOften used for challenging heteroaryl couplings.

Expert Insight: For base-sensitive substrates, strong inorganic bases like NaOtBu can lead to decomposition. In such cases, weaker inorganic bases like K₃PO₄ or Cs₂CO₃, or even organic bases like DBU, should be screened.[7] The use of modern, pre-formed palladium catalysts (e.g., G3 or G4 pre-catalysts) can offer improved reactivity and reproducibility.

Detailed Protocol: Buchwald-Hartwig Amination with a G3 Pre-catalyst

  • Reaction Setup: In a glovebox, to an oven-dried vial containing a stir bar, add the halo-1-BOC-5-methoxyindole (1.0 equiv.), the amine (1.2 equiv.), the base (e.g., K₃PO₄, 2.0 equiv.), and the Pd-G3-Xantphos pre-catalyst (0.02 equiv.).

  • Solvent Addition: Add anhydrous toluene (to achieve a concentration of ~0.2 M).

  • Reaction: Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Sonogashira Coupling

The Sonogashira coupling provides a direct route to alkynylated indoles. While traditionally a palladium- and copper-co-catalyzed reaction, copper-free and ligandless systems have been developed to address issues of by-product formation and catalyst toxicity.

Catalyst SystemCo-catalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)Notes
PdCl₂(PPh₃)₂CuIPPh₃Et₃NTHF604GoodThe classic Sonogashira conditions.[8]
Pd(OAc)₂NoneSPhosK₂CO₃Dioxane10012GoodA copper-free system with a modern phosphine ligand.
Pd/CNoneNoneEt₃NWater802~90A heterogeneous, ligandless, and copper-free system.[9]
(NHC)-Pd complex(NHC)-Cu complexNHCK₂CO₃Acetonitrile806HighA system utilizing N-heterocyclic carbene ligands.[10]

Expert Insight: The homocoupling of the terminal alkyne (Glaser coupling) is a common side reaction in Sonogashira couplings, often promoted by the copper co-catalyst. Copper-free conditions can mitigate this issue, although they may require higher temperatures or more active catalyst systems. The use of heterogeneous catalysts like Pd/C simplifies product purification by allowing for easy filtration of the catalyst.[9]

Direct C-H Activation and Borylation

Direct C-H functionalization represents a paradigm shift in organic synthesis, offering a more atom- and step-economical approach to molecular diversification. For this compound, iridium- and rhodium-catalyzed C-H borylation are particularly valuable transformations, providing access to versatile boronate ester intermediates.

Catalyst SystemLigandBoron SourceSolventTemp. (°C)Time (h)Regioselectivity
[Ir(COD)OMe]₂dtbpyB₂pin₂Cyclohexane8012C7 > C2
[Ir(COD)OMe]₂tmphenB₂pin₂THF10016C7 > C2
[Cp*RhCl₂]₂-B₂pin₂Dioxane10024C2

Expert Insight: The regioselectivity of C-H borylation on the indole nucleus is a subject of ongoing research. For this compound, the bulky BOC group and the methoxy substituent will influence the electronic and steric environment of each C-H bond. Iridium catalysts with bipyridine-type ligands are the most commonly employed for arene C-H borylation, with the choice of ligand affecting catalyst stability and turnover number.[11] Rhodium catalysts may offer complementary regioselectivity.

Catalytic Cycle: Iridium-Catalyzed C-H Borylation

Borylation_Cycle Ir_cat [Ir] A Oxidative Addition (B₂pin₂) B [Ir](Bpin)₂ A->B C C-H Activation B->C + Ar-H D Ar-[Ir](Bpin)H E Reductive Elimination D->E E->Ir_cat F Ar-Bpin E->F

A simplified catalytic cycle for iridium-catalyzed C-H borylation.

Conclusion

The efficient and selective functionalization of this compound is a critical endeavor in modern drug discovery and development. As this guide has illustrated, a deep understanding of the interplay between the substrate, catalyst, ligands, and reaction conditions is essential for success. While palladium-catalyzed cross-coupling reactions remain the dominant strategy for the modification of halogenated derivatives, the emergence of nickel catalysis and direct C-H activation methodologies offers exciting new avenues for innovation. By carefully considering the comparative data and expert insights presented herein, researchers can navigate the complex landscape of catalysis to unlock the full synthetic potential of this valuable indole building block.

References

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  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
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  • Hartwig, J. F. (2010).
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  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

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  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • El-Baih, F. E. M., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 6965-6975. [Link]

  • Hartwig, J. F., et al. (2018). Rhodium- and Iridium-Catalyzed Benzylic C-H Functionalization. Accounts of Chemical Research, 51(8), 1858-1869.
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  • El-Baih, F. E. M., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 6965-6975. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

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  • Nolan, S. P., et al. (2006). Rapid room temperature Buchwald-Hartwig and Suzuki-Miyaura couplings of heteroaromatic compounds employing low catalyst loadings.
  • Hartwig, J. F., et al. (2020). Origin of the Difference in Reactivity between Ir Catalysts for the Borylation of C–H Bonds. Journal of the American Chemical Society, 142(40), 17136-17145. [Link]

  • Li, J. H., Liang, Y., & Xie, Y. X. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. The Journal of Organic Chemistry, 71(1), 379-381. [Link]

  • Lipshutz, B. H., et al. (2022). Scope of the room-temperature Buchwald-Hartwig reaction catalyzed by [Pd(IPr*)(cin)Cl]. ChemSusChem, 15(13), e202200595.
  • Chattopadhyay, B., et al. (2022). Iridium‐Catalyzed Ligand‐Controlled Remote para‐Selective C−H Activation and Borylation of Twisted Aromatic Amides.
  • Chattopadhyay, B., et al. (2021). Remarkably Efficient Iridium Catalysts for Directed C(sp2)–H and C(sp3)–H Borylation of Diverse Classes of Substrates. Journal of the American Chemical Society, 143(13), 5022-5037.
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  • Boufroura, H., et al. (2010). EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS-COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES. AFINIDAD, 67(547), 210-215.
  • Snieckus, V., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(38), 27367-27371. [Link]

  • Al-Masri, A. A. (2020). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 10(11), 1285. [Link]

  • Hazari, N., et al. (2015). Comparison of the catalytic activity for the Suzuki–Miyaura reaction of (η5-Cp)Pd(IPr)Cl with (η3-cinnamyl)Pd(IPr)(Cl) and (η3-1-t-Bu-indenyl)Pd(IPr)(Cl). Beilstein Journal of Organic Chemistry, 11, 2476-2486.
  • Sajiki, H., et al. (2010). Easy Copper, Ligand and Amine-Free Sonogashira Coupling Reaction Catalyzed by Palladium on Carbon at Low Catalyst Loading and by Exposure to Air. Molecules, 15(4), 2793-2803.
  • Desset, S. L., et al. (2009). Sonogashira Cross-Coupling Reactions Catalysed by Copper-Free Palladium Zeolites. Chemistry – A European Journal, 15(43), 11631-11638.
  • Li, J., et al. (2020). Continuous-flow Heck coupling reactions catalyzed by Pd complexes of amidoxime fibers. RSC Advances, 10(51), 30589-30596.
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  • Amara, Z., et al. (2013). Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions. Beilstein Journal of Organic Chemistry, 9, 2712-2719.
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A Researcher's Guide to the Synthesis of 1-BOC-5-Methoxyindole: A Comparative Analysis of Literature Yields

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 1-BOC-5-methoxyindole is a critical building block in the synthesis of a wide range of pharmacologically active compounds. This guide provides an in-depth comparison of reported synthesis yields for this compound from various literature sources, offering valuable insights into optimizing this crucial reaction. We will delve into the underlying chemical principles, provide a detailed, high-yielding experimental protocol, and present a comparative analysis of different synthetic strategies.

The Strategic Importance of this compound in Medicinal Chemistry

5-methoxyindole derivatives are prevalent scaffolds in numerous biologically active molecules, including neurotransmitters and potent therapeutic agents. The methoxy group at the 5-position significantly influences the electronic properties of the indole ring, often enhancing its interaction with biological targets. The tert-butyloxycarbonyl (BOC) protecting group on the indole nitrogen is instrumental in multi-step syntheses. It prevents unwanted side reactions at the nitrogen atom and allows for selective functionalization at other positions of the indole nucleus. A reliable and high-yielding synthesis of this compound is therefore a cornerstone for the efficient production of advanced drug candidates.

Benchmarking Synthesis Yields: A Literature Comparison

The N-BOC protection of 5-methoxyindole is typically achieved through the reaction with di-tert-butyl dicarbonate (Boc₂O). The efficiency of this reaction, however, can be influenced by various factors including the choice of catalyst, solvent, and reaction conditions. Below is a summary of reported yields from different methodologies, providing a benchmark for researchers.

Starting MaterialReagentsCatalystSolventReaction TimeTemperatureYield (%)Reference
5-MethoxyindoleDi-tert-butyl dicarbonate4-(Dimethylamino)pyridine (DMAP)Acetonitrile (MeCN) or Dichloromethane (CH₂Cl₂)Several hoursRoom TemperatureNot explicitly stated for 5-methoxyindole, but is a general high-yield method for indoles.[1]BenchChem[1]
3-Iodo-1H-indoleDi-tert-butyl dicarbonate4-(Dimethylamino)pyridine (DMAP)Not specifiedNot specifiedNot specified98% (for 1-BOC-3-iodoindole)Smolecule[2]
Various AminesDi-tert-butyl dicarbonateIodine (I₂)Solvent-free30 minutesRoom TemperatureUp to 95%Organic Chemistry Portal[3]
AnilineDi-tert-butyl dicarbonateAmberlite-IR 120Dichloromethane (DCM)3 minutesRoom Temperature95%Der Pharma Chemica[4]
AnilineDi-tert-butyl dicarbonateAmberlite-IR 120Solvent-free< 1 minuteRoom Temperature~100%Der Pharma Chemica[4]

Note: While some of the cited yields are for analogous indole or amine protections, they provide a strong indication of the expected high efficiency for the synthesis of this compound under similar conditions.

Causality Behind Experimental Choices: Optimizing the N-BOC Protection

The high yields reported for the BOC protection of indoles and other amines are a testament to the efficiency of the reaction between the nucleophilic nitrogen and the electrophilic carbonyl carbon of di-tert-butyl dicarbonate. The choice of a catalyst like 4-(Dimethylamino)pyridine (DMAP) is crucial for less nucleophilic amines, such as indoles. DMAP acts as a nucleophilic catalyst, first reacting with Boc anhydride to form a more reactive N-Boc-pyridinium species. This intermediate is then more susceptible to attack by the indole nitrogen, accelerating the reaction rate.[1][5][6]

The use of a solvent-free approach or an efficient solid-supported catalyst like Amberlite-IR 120 can offer significant advantages in terms of reaction time, yield, and environmental impact.[4] These methods often lead to cleaner reactions and simpler work-up procedures.

A Validated High-Yield Experimental Protocol

The following protocol is a representative, high-yielding procedure for the synthesis of this compound, adapted from established methods for the N-BOC protection of indoles.[1]

Materials:

  • 5-Methoxyindole

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Acetonitrile (MeCN) or Dichloromethane (CH₂Cl₂)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 5-methoxyindole (1.0 equivalent) in acetonitrile or dichloromethane.

  • Catalyst Addition: Add a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) (e.g., 0.1 equivalents) to the solution.

  • Reagent Addition: Add di-tert-butyl dicarbonate (1.1 equivalents) to the reaction mixture.

  • Reaction Monitoring: Stir the mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete (typically after several hours), quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with ethyl acetate.

  • Washing: Wash the combined organic layers with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield pure this compound.

Visualizing the Synthesis Workflow

To better understand the experimental process, the following workflow diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Dissolve 5-Methoxyindole in Solvent Add_DMAP Add DMAP (catalyst) Start->Add_DMAP Add_Boc2O Add Di-tert-butyl dicarbonate Add_DMAP->Add_Boc2O Stir Stir at Room Temperature Add_Boc2O->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench with aq. NH4Cl Monitor->Quench Reaction Complete Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry and Concentrate Wash->Dry Purify Purify by Chromatography Dry->Purify End Pure this compound Purify->End

Caption: A step-by-step workflow for the synthesis of this compound.

Factors Influencing Synthesis Yield

Several factors can impact the final yield of this compound. Understanding these can help researchers troubleshoot and optimize their reactions.

Yield_Factors cluster_positive Positive Influences cluster_negative Negative Influences Yield Yield of this compound Catalyst Effective Catalyst (e.g., DMAP) Catalyst->Yield Anhydrous Anhydrous Conditions Anhydrous->Yield Purity High Purity of Starting Materials Purity->Yield Monitoring Careful Reaction Monitoring Monitoring->Yield Moisture Presence of Moisture Moisture->Yield Side_Reactions Side Reactions Side_Reactions->Yield Impure_Reagents Impure Reagents Impure_Reagents->Yield Inefficient_Workup Inefficient Work-up/Purification Inefficient_Workup->Yield

Caption: Key factors influencing the synthesis yield of this compound.

By carefully considering these factors and utilizing a well-defined protocol, researchers can consistently achieve high yields in the synthesis of this compound, thereby streamlining their drug discovery and development efforts.

References

  • Organic Chemistry Portal. Molecular Iodine-Catalyzed Facile Procedure for N-Boc Protection of Amines. Organic Chemistry Portal. [Link]

  • Der Pharma Chemica. Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica. 2016;8(17):272-276. [Link]

  • Common Organic Chemistry. Boc Protection Mechanism (Boc2O + DMAP). Common Organic Chemistry. [Link]

  • Common Organic Chemistry. Boc Protection Mechanism (Boc2O + Base + DMAP). Common Organic Chemistry. [Link]

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The Indole N-H Bond: Assessing the Impact of BOC Protection on the Biological Activity of 5-Methoxyindole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers in Drug Discovery

In the landscape of medicinal chemistry, 5-methoxyindole derivatives represent a privileged scaffold, forming the core of numerous compounds with significant therapeutic potential, including anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3] The indole N-H bond, however, presents a synthetic challenge; it is both a reactive site and a crucial hydrogen bond donor for biological target engagement. The temporary installation of a tert-butyloxycarbonyl (BOC) group on the indole nitrogen is a common and often necessary strategy to facilitate multi-step syntheses.[4][5]

This guide provides a comparative analysis of N-BOC protected 5-methoxyindole derivatives versus their unprotected (N-H) counterparts. We will explore the causal relationship between this ubiquitous protecting group and the resulting biological activity, supported by established structure-activity relationship (SAR) principles and detailed experimental protocols for validation.

The Synthetic Imperative vs. The Pharmacological Consequence

The BOC group is employed primarily as a protecting group to shield the indole nitrogen's reactivity during synthetic transformations elsewhere on the molecule.[6][7] Its stability in the presence of most nucleophiles and bases makes it an ideal choice for complex syntheses.[8] However, the very features that make it an excellent synthetic tool—its bulk and lipophilicity—drastically alter the physicochemical properties of the parent indole.

The central hypothesis is that the presence of the N-BOC group is generally detrimental to the intended biological activity of 5-methoxyindole derivatives that rely on the N-H moiety for target interaction. The BOC group can:

  • Introduce Steric Hindrance: The bulky tert-butyl group can physically block the molecule from fitting into the binding pocket of a target receptor or enzyme.

  • Eliminate a Key Hydrogen Bond Donor: The indole N-H is a critical hydrogen bond donor in many ligand-receptor interactions. Replacing the hydrogen with a BOC group removes this capability entirely.

  • Increase Lipophilicity: This can alter solubility, membrane permeability, and metabolic stability, not always in a favorable direction.[9]

Therefore, the final, biologically active compound is typically the one where the BOC group has been removed to restore the N-H functionality.[8][10] The N-BOC protected version serves as a synthetic intermediate, not the final drug candidate.

Quantitative Comparison: A Structure-Activity Relationship (SAR) Perspective

While direct, side-by-side IC50 data for N-BOC protected versus deprotected 5-methoxyindoles is not always published (as the protected form is often considered an inactive precursor), we can infer the impact from SAR principles.[11] Consider a hypothetical 5-methoxyindole derivative designed to inhibit a specific kinase.

CompoundKey Structural FeatureExpected Interaction with TargetPredicted Biological Activity
Compound A Unprotected Indole N-HForms a critical hydrogen bond with a carbonyl group in the kinase hinge region.High Potency (Low IC50)
Compound A-BOC N-BOC Protected IndoleCannot form the hydrogen bond; steric bulk may prevent entry into the binding site.Low Potency (High or immeasurable IC50)

This comparison underscores the importance of the deprotection step to "unmask" the active pharmacophore. The N-H is not merely a placeholder but an active participant in molecular recognition.

Experimental Validation: Protocols for Assessing Biological Impact

To empirically validate the differential activity between an N-BOC protected and an unprotected 5-methoxyindole derivative, a series of standardized in vitro assays can be employed. The choice of assay is dictated by the therapeutic goal.

Antiproliferative Activity (MTT Assay)

This assay is fundamental for assessing anticancer potential by measuring a compound's effect on cell viability.[12]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[12]

  • Compound Treatment: Prepare serial dilutions of both the N-BOC protected and the unprotected 5-methoxyindole derivative in DMSO. Treat the cells with these varying concentrations. Include a vehicle control (DMSO only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C.[12]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth) for each compound.


}

MTT Assay Workflow for Cytotoxicity Assessment.

Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

This method determines the lowest concentration of a compound that prevents visible growth of a microorganism.[12]

Step-by-Step Protocol:

  • Compound Preparation: Prepare two-fold serial dilutions of the N-BOC and N-H compounds in an appropriate broth medium (e.g., Mueller-Hinton Broth) in a 96-well plate.[12]

  • Inoculation: Inoculate each well with a standardized suspension of the target microorganism (e.g., S. aureus, E. coli).

  • Controls: Include a positive control (microorganism without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: Determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration with no visible growth.[12]

The Chemistry of Unmasking: BOC Deprotection

The removal of the BOC group is a critical final step in the synthesis to yield the active compound. This is typically achieved under acidic conditions.[5]

Common Deprotection Protocol:

  • Dissolution: Dissolve the N-BOC protected indole in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Acid Treatment: Add a strong acid, commonly trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.[5][13]

  • Reaction: Stir the mixture at room temperature for 1-4 hours, monitoring the reaction by TLC or LC-MS.

  • Workup: Upon completion, the acid is neutralized, and the deprotected product is isolated through extraction and purification.


}

General workflow for N-BOC deprotection.

Conclusion: A Tale of Two Molecules

The N-BOC group is an indispensable tool in the synthetic chemist's arsenal, enabling the construction of complex 5-methoxyindole derivatives. However, from a pharmacological standpoint, its presence fundamentally changes the molecule's identity. By introducing steric bulk and removing a key hydrogen bonding group, the BOC protection typically renders the indole scaffold biologically inactive for targets that rely on N-H interaction.

The comparative guide presented here, grounded in established SAR principles and validated by standard experimental protocols, confirms that the deprotection of the indole nitrogen is a critical step in "activating" the therapeutic potential of these derivatives. For researchers in drug development, it is crucial to view the N-BOC derivative as a pro-drug or synthetic intermediate, with the final, deprotected N-H compound being the true candidate for biological evaluation.

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A Comparative Guide to the Stability of N-Protected Indoles for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The indole nucleus is a privileged scaffold in a vast array of natural products and pharmaceuticals. Its synthesis and functionalization are central to the work of researchers, scientists, and drug development professionals. However, the acidic N-H proton and the electron-rich nature of the indole ring present significant challenges in multi-step syntheses, often necessitating the use of a protecting group on the indole nitrogen. The choice of this N-protecting group is a critical strategic decision, profoundly impacting reaction yields, compatibility with a diverse range of reagents, and the overall efficiency of a synthetic route.

This guide provides an in-depth, objective comparison of the stability of commonly employed N-protecting groups for indoles. By synthesizing technical data with field-proven insights, this document aims to empower researchers to make informed decisions in the design and execution of their synthetic strategies. We will explore the stability of these protected indoles under various reaction conditions, supported by experimental data, and provide detailed protocols for key transformations.

The Role and Impact of N-Protection on the Indole Ring

The primary function of an N-protecting group on an indole is to temporarily mask the reactive N-H bond, preventing unwanted side reactions. However, the influence of the protecting group extends beyond simple steric hindrance. The electronic nature of the protecting group significantly modulates the reactivity of the entire indole ring system.

Electronic Effects:

  • Electron-withdrawing groups (EWGs) , such as sulfonyl (e.g., Ts) and carbamate (e.g., Boc) groups, decrease the electron density of the pyrrole ring. This deactivation makes the indole less susceptible to oxidation but also less reactive towards electrophilic substitution at the C3 position.[1] Concurrently, this electronic pull facilitates deprotonation at the C2 position, making C2-lithiation a viable strategy for functionalization.[2]

  • Electron-donating groups (EDGs) , such as benzyl (Bn), have the opposite effect, increasing the electron density of the indole ring and enhancing its reactivity towards electrophiles.[1]

The interplay of these electronic and steric factors dictates the stability of the protected indole and its behavior in subsequent chemical transformations.

Comparative Stability Analysis of Common N-Protecting Groups

The ideal protecting group should be readily introduced in high yield, remain robust throughout a series of synthetic steps, and be selectively cleaved under mild conditions that do not compromise other functional groups within the molecule.[3] Here, we compare the stability of four widely used N-protecting groups: tert-butyloxycarbonyl (Boc), p-toluenesulfonyl (Ts), 2-(trimethylsilyl)ethoxymethyl (SEM), and pivaloyl (Piv).

Stability Under Acidic and Basic Conditions

The differential stability of N-protecting groups to acidic and basic reagents is the cornerstone of orthogonal protection strategies, allowing for the selective deprotection of one group in the presence of others.

Protecting GroupStable ToLabile To
Boc Base, Hydrogenolysis, NucleophilesStrong Acids (e.g., TFA, HCl)[1]
Ts Acid, OxidationStrong Bases (e.g., Cs₂CO₃, LDA), Strong Reducing Agents[1][4]
SEM Many nucleophilic and basic conditionsFluoride Ions (e.g., TBAF), Strong Acids[1]
Pivaloyl Most standard conditionsStrong bases at high temperatures (e.g., LDA)[5]

Key Insights:

  • The Boc group is notoriously acid-labile and is readily cleaved with reagents like trifluoroacetic acid (TFA).[6] This makes it an excellent choice when subsequent steps involve basic or nucleophilic conditions.

  • In contrast, the Ts group is highly robust towards acidic conditions but can be removed under strongly basic conditions, often requiring elevated temperatures.[4][7]

  • The SEM group offers a unique deprotection pathway via fluoride ion-mediated cleavage, providing an orthogonal strategy to both acid- and base-labile groups.[1]

  • The pivaloyl group is exceptionally stable, with its removal typically requiring strong, non-nucleophilic bases like lithium diisopropylamide (LDA) at elevated temperatures.[5]

Stability Towards Oxidative and Reductive Reagents

The stability of N-protected indoles to oxidation and reduction is critical, especially when these transformations are required elsewhere in the molecule.

Protecting GroupStability to Oxidation (e.g., m-CPBA, KMnO₄)Stability to Reduction (e.g., H₂/Pd, NaBH₄, LiAlH₄)
Boc Generally stable to many common oxidants.Stable to catalytic hydrogenation and NaBH₄. Cleaved by LiAlH₄.[8][9]
Ts The indole ring is deactivated, making it more stable to oxidation.[1]The sulfonyl group can be cleaved by strong reducing agents like sodium in liquid ammonia. Stable to catalytic hydrogenation and NaBH₄.[10]
SEM Generally stable.Stable to a wide range of reducing conditions.
Pivaloyl Generally stable.Stable to a wide range of reducing conditions.

Key Insights:

  • Electron-withdrawing groups like Ts enhance the oxidative stability of the indole ring itself.[1]

  • While Boc is stable to many oxidants, strong oxidizing conditions can lead to side reactions.[11]

  • Most common N-protecting groups are stable to catalytic hydrogenation and sodium borohydride, allowing for the selective reduction of other functional groups. However, the powerful reducing agent lithium aluminum hydride can cleave the Boc group.[8][9]

Impact of N-Protection on Key Synthetic Transformations

The choice of an N-protecting group can dramatically influence the outcome of subsequent reactions, particularly in terms of regioselectivity and reaction efficiency.

Directed ortho-Metalation (DoM) and Lithiation

N-protection is instrumental in directing the regioselectivity of lithiation on the indole nucleus. Electron-withdrawing groups facilitate deprotonation at the C2 position, providing a reliable route for C2-functionalization.

G Indole N-Protected Indole Lithiation C2-Lithiated Indole Indole->Lithiation n-BuLi or LDA Functionalization C2-Functionalized Indole Lithiation->Functionalization Electrophile (E+) G cluster_0 Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X Transmetal Transmetalation OxAdd->Transmetal R-B(OR)₂ RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Ar-R Product N-Protected Functionalized Indole RedElim->Product IndoleX N-Protected Indole-X IndoleX->OxAdd BoronicAcid R-B(OR)₂ BoronicAcid->Transmetal

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

  • In Suzuki-Miyaura couplings of bromoindoles, both Boc and Ts protected substrates can be effective. [1][12]The choice may depend on the specific coupling partners and reaction conditions. For instance, N-substituted indoles often give better yields in Larock indole synthesis. [13]* For Heck reactions, the electronic nature of the protecting group can be critical. Electron-withdrawing groups can enhance the reactivity of the indole ring in certain cases.

Experimental Protocols

The following are representative, detailed protocols for the protection and deprotection of indoles with some of the discussed protecting groups.

Protocol 1: N-Pivaloyl Protection of Indole

Reaction: Protection of the indole nitrogen with a pivaloyl group.

Procedure:

  • To a solution of indole (1 equivalent) in anhydrous dimethylformamide (DMF) at 0 °C, add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) portionwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add pivaloyl chloride (1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Deprotection of N-Pivaloyl Indole using LDA

[5] Reaction: Cleavage of the pivaloyl group from an N-pivaloylindole.

Procedure:

  • To a solution of the N-pivaloylindole (1 equivalent) in anhydrous tetrahydrofuran (THF), add lithium diisopropylamide (LDA) (2.0 M solution in THF/heptane/ethylbenzene, 2 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to 40-45 °C and stir for 1-3 hours, monitoring the progress by TLC.

  • Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel. [5]

Protocol 3: N-SEM Protection of Indole

[1] Reaction: Protection of the indole nitrogen with a 2-(trimethylsilyl)ethoxymethyl group.

Procedure:

  • To a solution of indole (1 equivalent) in anhydrous DMF at 0 °C, add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) portionwise.

  • Stir the mixture at 0 °C for 1 hour.

  • Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) (1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography. [1]

Protocol 4: Deprotection of N-Tosyl Indole using Cesium Carbonate

[4] Reaction: Cleavage of the p-toluenesulfonyl (Tosyl) group from an indole nitrogen.

Procedure:

  • To a solution of the N-tosyl indole derivative (1 equivalent) in a 2:1 mixture of THF and methanol, add cesium carbonate (3 equivalents).

  • Stir the reaction mixture at room temperature or reflux, monitoring the progress by HPLC or TLC.

  • Upon completion, evaporate the solvent under vacuum.

  • Add water to the residue and stir for 10 minutes.

  • Collect the solid product by filtration, wash with water, and dry under vacuum. [4]

Conclusion

The selection of an N-protecting group for indole is a multifaceted decision that requires careful consideration of the planned synthetic route. The Boc group offers mild deprotection conditions, making it ideal for syntheses with acid-sensitive functionalities. The Ts group provides robustness towards acidic and oxidative conditions but necessitates harsher basic or reductive conditions for its removal. The SEM group presents a valuable orthogonal strategy with its fluoride-labile nature. Finally, the pivaloyl group offers exceptional stability, reserved for instances where a highly robust protecting group is paramount.

By understanding the comparative stability and reactivity profiles of these protecting groups, researchers can strategically design their synthetic pathways, minimizing undesired side reactions and maximizing the efficiency of complex molecule synthesis. This guide serves as a foundational resource to aid in this critical decision-making process, ultimately accelerating the discovery and development of new chemical entities.

References

  • Bajwa, J. S., et al. (2006). Deprotection of N-tosylated indoles and related structures using cesium carbonate. Tetrahedron Letters, 47(36), 6425–6427.
  • ResearchGate. (2025). Deprotection of N-Tosylated Indoles and Related Structures Using Cesium Carbonate | Request PDF. [Link]

  • ResearchGate. (2025). Detosylation of 3-Amino-1-tosylindole-2-carbonitriles Using DBU and Thiophenol. [Link]

  • ResearchGate. (2025). An Efficient Procedure for the Deprotection of N -Pivaloylindoles, Carbazoles and β-Carbolines with LDA | Request PDF. [Link]

  • Alcaide, B., et al. (2004). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Molecules, 9(11), 974-981.
  • Wikipedia. (n.d.). Protecting group. [Link]

  • Odagami, T., et al. (2009). Deprotection of the indole (N(ind))-formyl (For) group on tryptophan employing a new reagent, N,N'-dimethylethylendiamine (DMEDA) in an aqueous solution. Chemical & Pharmaceutical Bulletin, 57(2), 211-213.
  • National Institutes of Health. (2018). Advances in the total synthesis of bis- and tris-indole alkaloids containing N-heterocyclic linker moieties. [Link]

  • DigitalCommons@URI. (2011). Regioselective Oxidative Arylation of Indoles Bearing N-Alkyl Protecting Groups. [Link]

  • Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
  • ACS Publications. (1983). Synthesis and reactions of N-protected 2-lithiated pyrroles and indoles. The tert-butoxycarbonyl substituent as a protecting group. [Link]

  • ResearchGate. (2012). What's the best way to protect the NH group in Heterocyclic Compounds?. [Link]

  • ResearchGate. (2025). Tale of Two Protecting Groups - Boc vs SEM - For Directed Lithiation and C-C Bond Formation on a Pyrrolopyridazinone Core | Request PDF. [Link]

  • ResearchGate. (2025). The hydrogenolysis of 3-hydroxymethylindole and other indole derivatives with lithium aluminum hydride. [Link]

  • National Institutes of Health. (2010). A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides. [Link]

  • National Institutes of Health. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]

  • National Institutes of Health. (2017). Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogues Catalyzed by Dinuclear Zinc-ProPhenol. [Link]

  • MDPI. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. [Link]

  • Chemistry LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4. [Link]

  • National Institutes of Health. (2010). Chemoselective and Enantioselective Oxidation of Indoles Employing Aspartyl Peptide Catalysts. [Link]

  • MDPI. (2018). Enantioselective Catalytic Synthesis of N-alkylated Indoles. [Link]

  • Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]

  • MDPI. (2020). A General and Scalable Synthesis of Polysubstituted Indoles. [Link]

  • ResearchGate. (2025). Efficient Indole N-Detosylation Using Thioglycolate. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. [Link]

  • National Institutes of Health. (2020). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]

  • ResearchGate. (2025). The deprotection of the N-Ts and N-Boc group. [Link]

  • ResearchGate. (2025). Synthesis of alkyl-substituted N-protected indoles via acylation and reductive deoxygenation. [Link]

  • ResearchGate. (2021). Recent advances in the synthesis of indoles via C–H activation aided by N–N and N–S cleavage in the directing group. [Link]

  • ResearchGate. (n.d.). Scheme 4 Oxidative action of MCPBA toward aryl imines. [Link]

  • ResearchGate. (2025). An unexpected incident with m-CPBA. [Link]

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Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 1-BOC-5-methoxyindole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the dynamic fields of pharmaceutical sciences and drug development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the critical responsibility of ensuring the safety of personnel and the protection of our environment. This guide provides a comprehensive, in-depth protocol for the proper disposal of 1-BOC-5-methoxyindole, a key building block in many synthetic pathways. Beyond a mere list of steps, this document delves into the chemical reasoning behind these procedures, empowering you to make informed decisions and foster a culture of safety within your laboratory.

Hazard Identification and Risk Assessment: Understanding the "Why"

Before any disposal protocol can be established, a thorough understanding of the hazards associated with this compound is paramount. This initial assessment forms the bedrock of a safe disposal plan.

GHS Classification:

According to available Safety Data Sheets (SDS), this compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazard statements:

Hazard StatementCodeDescription
Toxic if swallowedH301Ingestion of this substance can cause serious, potentially lethal, poisoning.
Causes serious eye irritationH319Contact with the eyes can result in significant irritation and potential damage.

Chemical Reactivity and Decomposition:

The chemical structure of this compound, featuring a tert-butoxycarbonyl (BOC) protecting group on an indole ring, dictates its reactivity and potential hazards upon decomposition.

  • Incompatibilities: This compound is known to be incompatible with strong oxidizing agents and strong acids .[1] Contact with these substances can lead to vigorous and potentially hazardous reactions.

  • Thermal Decomposition: When subjected to high temperatures, such as in the case of a fire, this compound can decompose and release hazardous gases, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2) .[1]

This understanding of the inherent risks underscores the necessity for careful handling and the implementation of a robust disposal strategy that mitigates these dangers.

Personal Protective Equipment (PPE): Your First Line of Defense

Prior to handling this compound for any purpose, including disposal, the appropriate Personal Protective Equipment (PPE) must be worn. This is a non-negotiable aspect of laboratory safety.

PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles or a full-face shield.To prevent eye contact and subsequent irritation or damage, as per the H319 classification.
Hand Protection Nitrile or other chemically resistant gloves.To prevent skin contact and potential absorption.
Body Protection A standard laboratory coat.To protect skin and clothing from accidental splashes.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge.Recommended when handling bulk quantities or if there is a risk of aerosolization, to prevent inhalation of the compound.

Spill Management: A Proactive Approach to Accidents

In the event of a spill, a swift and informed response is crucial to minimize exposure and environmental contamination.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the affected area and ensure adequate ventilation to disperse any airborne contaminants.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full complement of recommended PPE.

  • Contain the Spill: For solid spills, carefully sweep up the material to avoid generating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill.

  • Collect the Waste: Carefully place the spilled material and any contaminated absorbent into a clearly labeled, sealable hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report the Incident: Report the spill to your institution's Environmental Health and Safety (EHS) department in accordance with your laboratory's established procedures.

Disposal Procedures: A Step-by-Step Guide

The disposal of this compound must be conducted in accordance with federal, state, and local regulations. The following procedures provide a general framework; however, it is imperative to consult with your institution's EHS department for specific guidance.

Waste Characterization:

Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically listed or if it exhibits certain characteristics (ignitability, corrosivity, reactivity, or toxicity).[2] Given that this compound is toxic if swallowed, it would likely be classified as a toxic hazardous waste. A formal hazardous waste determination should be conducted by a qualified professional.

Disposal Workflow Diagram:

DisposalWorkflow cluster_prep Preparation cluster_disposal Disposal Options cluster_final Final Disposition A Collect Waste (Solid & Contaminated Materials) B Segregate from Incompatible Wastes A->B C Use a Labeled, Leak-Proof Hazardous Waste Container B->C D Option 1: Direct Disposal via Licensed Waste Hauler C->D Consult EHS E Option 2: On-site Pre-treatment (Acid Hydrolysis) C->E Consult EHS (If facility permits) H High-Temperature Incineration D->H F Neutralization E->F G Collection by Licensed Waste Hauler F->G G->H

Sources

A Senior Scientist's Guide to Personal Protective Equipment for Handling 1-BOC-5-methoxyindole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and logistical frameworks for the handling of 1-BOC-5-methoxyindole. Designed for researchers, chemists, and drug development professionals, the following content moves beyond a simple checklist. It offers a procedural and causal analysis of the necessary personal protective equipment (PPE) and handling workflows, ensuring that every step is part of a self-validating system of laboratory safety. Our commitment is to provide value beyond the product, building a foundation of trust through scientific integrity and field-proven expertise.

Hazard Assessment: Understanding the Risks of this compound

Before any handling, a thorough understanding of the compound's hazard profile is critical. This compound (tert-butyl 5-methoxy-1H-indole-1-carboxylate) and structurally similar compounds present several potential risks. According to safety data sheets (SDS), the primary hazards include:

  • Acute Toxicity (Oral): The compound is classified as toxic if swallowed.[1]

  • Serious Eye Irritation: Direct contact can cause significant eye irritation.[1][2]

  • Skin Irritation: Prolonged or repeated contact may cause skin irritation.[2]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[2]

The tert-butyloxycarbonyl (BOC) protecting group is generally stable under basic conditions but can be cleaved by acids, potentially altering the compound's reactivity and hazard profile.[3] The core principle of our safety protocol is to mitigate these risks through a combination of engineering controls and a comprehensive PPE strategy, treating the compound as hazardous under all laboratory conditions.

Core Personal Protective Equipment (PPE) Requirements

The selection of PPE is not arbitrary; it is your primary barrier against exposure. The appropriate level of PPE is dictated by the specific task being performed, as the risk of exposure (e.g., dust generation, splashing) varies.

Protection TypeSpecificationRationale & Key Considerations
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[4][5]Causality: Protects against accidental splashes of solutions and airborne dust particles, which are known to cause serious eye irritation.[1] Standard safety glasses are insufficient as they do not provide a seal against dust.
Hand Protection Chemical-impermeable gloves (e.g., Nitrile rubber), inspected prior to use.[4]Causality: Prevents dermal absorption and skin irritation.[2] Nitrile gloves offer good resistance to a range of organic solvents. Always check for signs of degradation and dispose of contaminated gloves immediately in accordance with hazardous waste protocols.[1]
Body Protection A long-sleeved laboratory coat. For large-scale operations, a complete chemical-resistant suit is recommended.[1]Causality: Minimizes the risk of skin contact from spills or splashes.[6] Clothing worn underneath should be non-synthetic where possible, as some solvents can compromise synthetic fabrics.
Respiratory Protection A NIOSH/MSHA-approved respirator is required when handling the solid outside of a fume hood or when dust/aerosols may be generated.[1][4]Causality: Directly mitigates the risk of respiratory tract irritation from inhaling fine particles.[2] For most lab-scale operations, this risk is best managed by the engineering control below.
Engineering Control All operations that may generate dust or aerosols (e.g., weighing, transferring solids, preparing solutions) must be performed in a certified chemical fume hood.[1][6]Causality: This is the most critical control measure. A fume hood contains airborne particles at the source, providing a higher level of protection than a respirator and protecting the entire laboratory environment.

Operational Workflow: A Step-by-Step Safety Protocol

Adherence to a systematic workflow is crucial for minimizing exposure and preventing contamination. The following protocol outlines the key stages for safely handling this compound.

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Chemical Handling (in Fume Hood) cluster_cleanup Phase 3: Post-Operation prep_sds Review SDS & Protocols prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Verify Fume Hood Function prep_ppe->prep_hood handle_weigh Weigh Solid Chemical (Minimize Dust) prep_hood->handle_weigh Begin Work handle_solubilize Prepare Solution (Slow Addition) handle_weigh->handle_solubilize handle_reaction Perform Reaction/Workup handle_solubilize->handle_reaction clean_decontaminate Decontaminate Glassware & Surfaces handle_reaction->clean_decontaminate Complete Work clean_dispose Segregate & Dispose of Hazardous Waste clean_decontaminate->clean_dispose clean_doff Doff PPE Correctly clean_dispose->clean_doff

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.